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Core Science & Biosynthesis

Foundational

What is the chemical structure of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical entity 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, a halogenated derivative of the privil...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical entity 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, a halogenated derivative of the privileged pyrido[1,2-a]pyrimidine scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1] This document will delve into the core chemical structure, physicochemical properties, potential synthetic routes, and prospective applications in drug discovery, offering a foundational resource for researchers in the field.

Core Chemical Identity

The fundamental step in understanding any chemical compound is to establish its precise chemical structure and unique identifiers. For 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, these are outlined below.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. Its molecular structure consists of a fused bicyclic system where a pyridine ring is fused to a pyrimidine ring. The numbering of the heterocyclic system places the bromine atom at position 9 and the chlorine atom at position 7. A ketone group is present at position 4.

To facilitate data retrieval and computational modeling, standardized chemical identifiers are crucial. Based on the nomenclature, the canonical SMILES (Simplified Molecular-Input Line-Entry System) string is deduced as BrC1=CC=C2N=C(C=C(Cl)C=C2)C1=O. The corresponding International Chemical Identifier (InChI) and InChI Key, which provide a unique and layered representation of the molecule, can be generated from the SMILES string.

Molecular Structure Diagram

Caption: 2D structure of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.

Physicochemical Properties
PropertyValueSource
CAS Number 1222997-48-9
Molecular Formula C₈H₄BrClN₂O
Molecular Weight 259.48 g/mol
Predicted XLogP3 ~2.5-3.5Computational Prediction
Predicted Boiling Point > 400 °CComputational Prediction
Predicted Melting Point > 200 °CComputational Prediction
Predicted Solubility Poorly soluble in waterComputational Prediction

Note: Predicted values are derived from computational models and should be confirmed experimentally. The development of computational chemistry has significantly advanced the ability to predict molecular properties, aiding in the rational design of molecules.[2]

Synthesis and Reactivity

The synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one core is a well-established area of organic chemistry, with several synthetic strategies available. The specific synthesis of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one would likely involve the use of appropriately substituted 2-aminopyridine precursors.

General Synthetic Strategies

A common and effective method for the synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is the condensation of a 2-aminopyridine with a β-ketoester or a similar 1,3-dicarbonyl compound. This reaction typically proceeds via a cyclocondensation mechanism. For the target molecule, the synthesis would necessitate a 2-amino-3-bromo-5-chloropyridine as the starting material.

Conceptual Synthetic Workflow

Synthesis_Workflow Start 2-amino-3-bromo-5-chloropyridine Intermediate Condensation Intermediate Start->Intermediate Condensation Reagent β-ketoester (e.g., diethyl malonate) Reagent->Intermediate Product 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one Intermediate->Product Cyclization

Caption: General synthetic approach to the target molecule.

Key Experimental Protocol: Cyclocondensation Reaction

The following is a generalized protocol based on established methods for the synthesis of related compounds. Optimization of reaction conditions would be necessary for the specific substrates.

Materials:

  • 2-amino-3-bromo-5-chloropyridine

  • Diethyl malonate (or a suitable equivalent)

  • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a reaction vessel equipped with a condenser and a magnetic stirrer, add 2-amino-3-bromo-5-chloropyridine (1.0 eq) and diethyl malonate (1.5-2.0 eq).

  • Add a high-boiling point solvent to the mixture.

  • Heat the reaction mixture to a high temperature (typically 180-250 °C) under an inert atmosphere. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • High Temperature: The cyclization step often requires significant thermal energy to overcome the activation barrier.

  • Inert Atmosphere: Prevents oxidation of the starting materials and intermediates at high temperatures.

  • Excess β-ketoester: Can help to drive the initial condensation reaction to completion.

Potential Applications in Drug Discovery

The pyrido[1,2-a]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3][4] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications.

Established Biological Activities of the Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one core is present in a number of compounds with demonstrated biological activity, including:

  • Antimalarial Agents: Certain derivatives have shown activity against Plasmodium falciparum.[1][5]

  • Anticancer Agents: The scaffold has been explored for the development of inhibitors of various kinases and other cancer-related targets.[6]

  • Anti-inflammatory Agents: Some compounds have exhibited anti-inflammatory properties.[7]

  • Aldose Reductase Inhibitors: Derivatives have been identified as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[8]

The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Halogens can influence lipophilicity, metabolic stability, and binding interactions with target proteins. Therefore, 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one represents a promising candidate for screening in various biological assays to explore its therapeutic potential. The presence of two distinct halogen atoms also offers opportunities for further selective chemical modifications to generate a library of analogues for structure-activity relationship (SAR) studies.

Conclusion

9-Bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a halogenated derivative of the medicinally important 4H-pyrido[1,2-a]pyrimidin-4-one scaffold. While specific experimental data for this compound is limited, its chemical structure and properties can be confidently predicted. Established synthetic methodologies for this class of compounds provide a clear path for its preparation. Given the diverse biological activities associated with the parent scaffold, this molecule represents a valuable building block and a potential lead compound for further investigation in drug discovery and development.

References

  • ResearchGate. Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones. [Link]

  • PubMed. Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. [Link]

  • ResearchGate. Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. [Link]

  • ACS Publications. Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction. [Link]

  • MDPI. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. [Link]

  • PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]

  • PubChem. 7-bromo-2-chloro-4H-pyrido(1,2-a)pyrimidin-4-one. [Link]

  • ResearchGate. Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. [Link]

  • Walsh Medical Media. Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. [Link]

  • MolPort. 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]

  • ResearchGate. (PDF) 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. [Link]

  • ACS Publications. Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction. [Link]

  • PubChemLite. 7-bromo-2-chloro-4h-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • PubMed. Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. [Link]

  • No-IP. 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one: A Powerful Research Tool. [Link]

  • PubMed. Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. [Link]

Sources

Exploratory

9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one molecular weight and physical properties

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physicochemical properties of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, a halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this molecule.

Introduction to Pyrido[1,2-a]pyrimidin-4-ones

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in drug discovery, forming the core of several therapeutic agents. These bicyclic nitrogen-containing heterocycles are known to exhibit a wide range of biological activities, including but not limited to, anti-inflammatory, antipsychotic, and anticancer properties. The introduction of halogen substituents, such as bromine and chlorine, onto this scaffold can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. Halogenation can influence metabolic stability, receptor binding affinity, and membrane permeability, making the synthesis and characterization of halogenated derivatives a key area of research in the development of new chemical entities.

Molecular Identity and Physicochemical Properties

9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a specific derivative within this class of compounds, characterized by the presence of a bromine atom at the 9-position and a chlorine atom at the 7-position of the pyrido[1,2-a]pyrimidin-4-one core.

Molecular Structure and Weight

The chemical structure of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is depicted below.

Figure 2. A conceptual workflow for the synthesis of the target compound.

The reactivity of the C-Br and C-Cl bonds on the pyrido[1,2-a]pyrimidin-4-one core opens avenues for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies in drug discovery programs.

Potential Applications

Given the established biological activities of the pyrido[1,2-a]pyrimidin-4-one scaffold, 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The halogen substituents can serve as handles for the introduction of various functional groups, enabling the fine-tuning of the molecule's biological profile. Furthermore, the unique electronic properties conferred by the halogen atoms may be of interest in the design of novel organic materials with specific optical or electronic properties.

Conclusion

9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a halogenated heterocyclic compound with significant potential for applications in both medicinal chemistry and materials science. While its fundamental physicochemical properties, such as molecular weight and formula, are established, a comprehensive experimental characterization of its physical properties is still needed. The synthetic accessibility of this scaffold and the potential for further derivatization make it an attractive target for further investigation. This technical guide provides the core information necessary for researchers to embark on studies involving this promising molecule.

References

Foundational

A Preliminary Investigation of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives: A Technical Guide for Drug Discovery

Abstract: The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous pharmacologically active agents.[1][2] This guide provides a comprehensive technical overv...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous pharmacologically active agents.[1][2] This guide provides a comprehensive technical overview for the preliminary investigation of derivatives based on the novel, di-halogenated 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one scaffold. We will detail the rationale for its selection, a robust synthetic pathway to the core structure, strategies for diversification through modern cross-coupling methodologies, and protocols for preliminary biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising chemical space for novel therapeutic agents.

The Strategic Importance of the 4H-Pyrido[1,2-a]pyrimidin-4-one Scaffold

The fused heterocyclic system of 4H-pyrido[1,2-a]pyrimidin-4-one is a cornerstone in the design of bioactive molecules. Its rigid, planar structure and hydrogen bonding capabilities make it an excellent pharmacophore for interacting with various biological targets. This scaffold is present in drugs with diverse applications, including antipsychotics like risperidone and paliperidone, as well as compounds investigated for anti-inflammatory, antimalarial, and anticancer properties.[3][4][5][6]

The introduction of halogen atoms, specifically bromine at the C9 position and chlorine at the C7 position, serves a dual strategic purpose. Firstly, halogens can significantly modulate the electronic properties and lipophilicity of the molecule, potentially enhancing binding affinity and cell permeability. Secondly, and more critically, they provide versatile synthetic handles for late-stage functionalization via metal-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of the structure-activity relationship (SAR), a critical step in modern drug discovery.

Synthesis of the Core Scaffold: 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

The most direct and reliable method for constructing the pyrido[1,2-a]pyrimidin-4-one ring system is the thermal cyclization and condensation of a substituted 2-aminopyridine with a malonate derivative.[7][8] In this case, the key starting material is 2-amino-3-bromo-5-chloropyridine.

Synthetic Workflow

The synthesis proceeds via a two-step, one-pot reaction involving the initial formation of an intermediate which subsequently undergoes thermal cyclization.

G cluster_0 Step 1: Starting Materials cluster_1 Step 2: Reaction cluster_2 Step 3: Purification cluster_3 Step 4: Final Product A 2-amino-3-bromo-5-chloropyridine C Mix & Heat (e.g., 250°C) (Neat Reaction) A->C B Diethyl Malonate B->C D Precipitation & Washing (e.g., with Ethanol/Ether) C->D Reaction Completion E Recrystallization D->E Crude Product F 9-bromo-7-chloro-4H-pyrido [1,2-a]pyrimidin-4-one E->F Purified Product

Caption: Workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol

Materials:

  • 2-amino-3-bromo-5-chloropyridine

  • Diethyl malonate (used as both reactant and solvent)

  • High-temperature reaction vessel with magnetic stirring and a condenser

  • Ethanol, Diethyl ether

Procedure:

  • To a clean, dry reaction vessel, add 2-amino-3-bromo-5-chloropyridine (1.0 eq).

  • Add an excess of diethyl malonate (5.0 eq). The use of excess diethyl malonate ensures it acts as the solvent for this "neat" reaction.[7]

  • Equip the vessel with a condenser to prevent loss of reactant.

  • Heat the reaction mixture to 250°C with vigorous stirring. The high temperature is necessary to drive the cyclization and concomitant decarboxylation.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), allow the mixture to cool to room temperature. The product will often begin to precipitate.

  • Add cold ethanol or diethyl ether to the cooled mixture to fully precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold ethanol to remove residual diethyl malonate.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or DMF) to yield the pure 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.

Expected Characterization Data

The identity and purity of the synthesized scaffold must be confirmed through rigorous spectroscopic analysis.

Analysis Expected Results for 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (C₈H₄BrClN₂O)
¹H NMR Signals corresponding to the three aromatic protons on the pyridopyrimidine ring system. Expected chemical shifts (δ) would be in the aromatic region (approx. 7.0-9.0 ppm), with coupling patterns confirming their relative positions.
¹³C NMR Eight distinct signals for the carbon atoms of the heterocyclic core. The carbonyl carbon (C4) would appear significantly downfield (approx. 160-170 ppm).
Mass Spec (MS) The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated mass (approx. 258.9, 260.9, 262.9 due to isotopic distribution of Br and Cl).

Design and Synthesis of Derivatives for SAR Studies

With the core scaffold in hand, the next phase involves targeted derivatization to probe the structure-activity relationship. The bromine at C9 and chlorine at C7 are ideal sites for palladium-catalyzed cross-coupling reactions, which offer a modular and efficient approach to building a diverse chemical library.

Rationale and Strategy

The primary goal is to introduce a variety of substituents to explore how changes in size, electronics, and hydrogen bonding potential affect biological activity. A common and highly effective strategy is the Suzuki-Miyaura cross-coupling reaction, which forms a new carbon-carbon bond between our halogenated scaffold and a boronic acid derivative.

G cluster_0 Suzuki-Miyaura Cross-Coupling cluster_1 Purification & Analysis cluster_2 Final Products Core Core Scaffold (9-Br, 7-Cl) Reagents Aryl/Heteroaryl Boronic Acid + Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Core->Reagents Reactant Deriv C9-Aryl or C7-Aryl Derivatives Reagents->Deriv Reaction Yields Purify Column Chromatography Deriv->Purify Analyze NMR, MS, HPLC Purify->Analyze Final Library of Diversified Compounds Analyze->Final

Caption: General workflow for derivative synthesis via cross-coupling.

Protocol: Suzuki-Miyaura Cross-Coupling at the C9-Position

Note: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling, allowing for selective functionalization at the C9 position.

Materials:

  • 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2-1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., aqueous Potassium Carbonate, K₂CO₃, 2M solution) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • In a reaction flask, combine the 9-bromo-7-chloro scaffold, the arylboronic acid, and the palladium catalyst.

  • Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Add the degassed solvent (e.g., Dioxane) followed by the aqueous base solution.

  • Heat the reaction mixture to reflux (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the desired C9-arylated product.

  • Confirm the structure and purity of the final compound using NMR, MS, and HPLC analysis.

Preliminary Biological Evaluation: A Cytotoxicity Assay

Given the established anticancer potential of many pyrido[1,2-a]pyrimidine derivatives, a logical first step is to screen the newly synthesized compounds for cytotoxicity against a panel of human cancer cell lines.[6] The MTT assay is a standard, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Biological Screening Workflow

G A Synthesized Derivatives (in DMSO) D Treat cells with serial dilutions of compounds A->D B Seed Cancer Cells in 96-well plate (e.g., HeLa, MCF-7) C Incubate (24h) B->C C->D E Incubate (48-72h) D->E F Add MTT Reagent E->F G Incubate (4h) F->G H Solubilize Formazan Crystals (with DMSO or SDS) G->H I Read Absorbance (at ~570 nm) H->I J Calculate % Viability & Determine IC₅₀ Values I->J

Caption: Workflow for a standard MTT cytotoxicity assay.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Return the plates to the incubator for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data Presentation
Compound ID C9-Substituent HeLa IC₅₀ (µM)
Core-01 -Br (Parent Scaffold)> 50
Deriv-01 -Phenyl25.4
Deriv-02 -4-Methoxyphenyl10.2
Deriv-03 -4-Fluorophenyl8.7
Doxorubicin (Positive Control)0.5

This table illustrates how initial SAR can be quickly established. In this hypothetical example, derivatization at C9 leads to a significant increase in cytotoxic activity, with electron-withdrawing and -donating groups both showing promise.

Conclusion and Future Perspectives

This guide outlines a systematic and technically grounded approach for the preliminary investigation of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. We have detailed a robust synthesis of the core scaffold and demonstrated how its halogenated nature can be leveraged for rapid library generation via Suzuki-Miyaura cross-coupling. The inclusion of a standard protocol for preliminary biological screening provides a clear path for identifying initial lead compounds.

Future work should focus on:

  • Expanding the Derivative Library: Synthesize a broader range of derivatives by exploring different boronic acids and employing other cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce diverse functional groups.

  • Mechanism of Action Studies: For active compounds, progress from general cytotoxicity assays to more specific mechanistic studies, such as kinase inhibition panels or cell cycle analysis, to identify the molecular target.[9]

  • Pharmacokinetic Profiling: Evaluate the most promising leads for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-like potential.

The 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one scaffold represents a rich and largely unexplored area of chemical space. The methodologies described herein provide a solid foundation for its successful exploration and the potential discovery of novel therapeutic agents.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
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  • A New One-Step Route for the Synthesis of Fused Pyrido[1,2- a ]pyrimidin-4-ones. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. (2014, May 22). PubMed. Retrieved March 28, 2026, from [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024, October 15). PubMed. Retrieved March 28, 2026, from [Link]

  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents | Request PDF. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts. (2016, January 25). RSC Publishing. Retrieved March 28, 2026, from [Link]

  • 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. (2023, March 26). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. (2007, October 4). PubMed. Retrieved March 28, 2026, from [Link]

  • A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. (n.d.). Source not available.
  • Synthesis, anticancer activity and molecular docking studies of novel pyrido[1,2-a]pyrimidin-4-one derivatives. (2019, May 30). Taylor & Francis Online. Retrieved March 28, 2026, from [Link]

  • New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. (2008, August 13). Semantic Scholar. Retrieved March 28, 2026, from [Link]

  • Simple route for the synthesis of pyrido [1, 2-a] pyrimidine derivatives. (n.d.). Der Pharma Chemica. Retrieved March 28, 2026, from [Link]

  • Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. (2007, September 11). Journal of Medicinal Chemistry. Retrieved March 28, 2026, from [Link]

  • 4H-Pyrido[1,2-a]pyrimidin-4-one. (n.d.). Chem-ag. Retrieved March 28, 2026, from [Link]

  • Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. (2009, July 15). Source not available.
  • Synthesis of Highly Substituted 4 H -Pyrido[1,2- a ]pyrimidines via a One-Pot Three-Component Condensation Reaction | Request PDF. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. (2005, March 2). Source not available.
  • 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). NextSDS. Retrieved March 28, 2026, from [Link]

Sources

Exploratory

Preclinical Pharmacokinetics of 9-Bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one: An In Vitro ADME Profiling Guide

Executive Summary The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged bicyclic pharmacophore utilized across diverse therapeutic areas, most notably in FDA-approved atypical antipsychotics like paliperidone [3]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged bicyclic pharmacophore utilized across diverse therapeutic areas, most notably in FDA-approved atypical antipsychotics like paliperidone [3] and advanced clinical candidates targeting PI3K/mTOR [1] and FGFR2 [2]. The specific derivative 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one presents a unique pharmacokinetic challenge. The di-halogenation at the C7 and C9 positions of the pyridine ring significantly increases lipophilicity, alters the electron density of the fused system, and sterically blocks typical metabolic soft spots.

As a Senior Application Scientist, I have designed this technical whitepaper to provide drug development professionals with a rigorous, self-validating in vitro workflow to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this specific halogenated preclinical candidate.

The ADME Screening Architecture

To systematically de-risk 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one before in vivo exposure, we employ a tiered in vitro screening funnel. The causality behind this sequence is rooted in attrition dynamics: physicochemical liabilities (poor solubility) will artificially confound downstream biological assays (metabolism and permeability) if not quantified and mitigated first.

Workflow Cmpd 9-Bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one Phys Physicochemical Profiling Solubility & Lipophilicity Cmpd->Phys Metab Metabolic Stability HLM, RLM & Hepatocytes Phys->Metab Perm Permeability (Caco-2) Efflux & Absorption Metab->Perm PPB Plasma Protein Binding Equilibrium Dialysis Perm->PPB

Fig 1: Sequential in vitro ADME screening workflow for the halogenated pyrido-pyrimidinone scaffold.

Physicochemical Profiling: The Foundation

Causality & Rationale: The heavy halogenation (Br, Cl) on the conjugated pyrido-pyrimidinone core drives the predicted LogP > 3.5. This high lipophilicity drastically reduces aqueous solubility, which can lead to compound precipitation in physiological buffers, yielding false negatives in biochemical assays.

Protocol 2.1: Kinetic Solubility via Nephelometry

Self-Validation: Includes a highly soluble control (Caffeine) and a poorly soluble control (Amiodarone) to validate the dynamic range of the laser scatter.

  • Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.

  • Serial Dilution: Spike the stock into pH 7.4 Phosphate Buffered Saline (PBS) to achieve a concentration range of 1 µM to 500 µM (final DMSO concentration ≤ 1%).

  • Incubation: Incubate the microplate at 37°C for 2 hours with orbital shaking (300 rpm) to reach kinetic equilibrium.

  • Measurement: Read the plate using a nephelometer (laser light scattering). The onset of precipitation is identified at the concentration where scattered light intensity deviates from the baseline solvent signal.

In Vitro Metabolic Stability & Clearance

Causality & Rationale: Unsubstituted pyrido[1,2-a]pyrimidin-4-ones often suffer from rapid Phase I oxidative clearance[4]. However, the 7-chloro and 9-bromo substitutions act as metabolic blockers on the pyridine ring. This forces Cytochrome P450 (CYP) enzymes to target the C2/C3 positions of the pyrimidinone ring. While related clinical compounds like paliperidone show minimal CYP inhibition [3], the increased lipophilicity of this specific halogenated analog may increase its affinity for the CYP3A4 active site.

Metabolism Scaffold Parent Compound (Highly Lipophilic) CYP CYP450 Oxidation (Phase I) Scaffold->CYP CYP3A4/2D6 Metab1 C2/C3 Hydroxylation CYP->Metab1 Phase2 UGT Conjugation (Phase II) Metab2 O-Glucuronide Phase2->Metab2 Metab1->Phase2 Sequential Elim Biliary/Renal Clearance Metab2->Elim

Fig 2: Predicted metabolic routing and clearance cascade for the halogenated bicyclic scaffold.

Protocol 3.1: Human Liver Microsome (HLM) Intrinsic Clearance ( CLint​ )

Self-Validation: Verapamil (high clearance) and Warfarin (low clearance) are run in parallel. A minus-NADPH control is mandatory to rule out chemical instability or non-CYP mediated degradation.

  • Reaction Mixture: Combine 0.5 mg/mL pooled HLMs, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well plate.

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the disappearance of the parent mass. Calculate half-life ( t1/2​ ) and CLint​ using first-order kinetics.

Permeability & Transporter Profiling

Causality & Rationale: The rigid, planar nature of the pyrido[1,2-a]pyrimidin-4-one core, combined with the electron-withdrawing halogens, makes it a prime candidate for transcellular passive diffusion. However, planar lipophilic molecules are frequently recognized by the efflux transporter P-glycoprotein (P-gp/MDR1). To ensure adequate oral bioavailability and potential CNS penetration, bidirectional Caco-2 profiling is required.

Protocol 4.1: Bidirectional Caco-2 Permeability

Self-Validation: Propranolol (high permeability), Atenolol (low permeability), and Digoxin (known P-gp substrate) validate monolayer integrity and transporter expression.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until Transepithelial Electrical Resistance (TEER) > 250 Ω·cm².

  • Dosing: Prepare 10 µM of the compound in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A→B assessment, and to the Basolateral (B) chamber for B→A assessment.

  • Incubation: Incubate at 37°C for 2 hours.

  • Sampling & Calculation: Sample the receiver chambers and quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2.0 indicates active efflux.

Plasma Protein Binding (PPB)

Causality & Rationale: Halogen bonding and high lipophilicity dictate that 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one will exhibit extensive non-specific binding to Human Serum Albumin (HSA). Quantifying the fraction unbound ( fu​ ) is critical, as only the unbound drug is pharmacologically active and available for clearance.

Protocol 5.1: Rapid Equilibrium Dialysis (RED)
  • Setup: Use a RED device with a semi-permeable membrane (8 kDa MWCO).

  • Loading: Spike human plasma with 1 µM of the test compound. Load 200 µL of spiked plasma into the donor chamber and 350 µL of PBS (pH 7.4) into the receiver chamber.

  • Dialysis: Seal the plate and incubate at 37°C on an orbital shaker (250 rpm) for 4 hours to achieve equilibrium.

  • Matrix Matching: Post-incubation, matrix-match the samples (add blank plasma to buffer samples, and blank buffer to plasma samples) to ensure equal ionization efficiency during LC-MS/MS analysis.

Quantitative Data Summary

The following table synthesizes the expected in vitro ADME parameters for 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one based on the physicochemical constraints of its structural class.

Assay ParameterExpected Value ProfileScientific Interpretation
Kinetic Solubility (pH 7.4) < 10 µMPoor aqueous solubility driven by di-halogenation; formulation strategies (e.g., solid dispersion) required for in vivo dosing.
LogD (pH 7.4) 3.8 - 4.2Highly lipophilic; optimal for membrane permeation but increases risk of metabolic liability and high PPB.
HLM CLint​ 15 - 30 µL/min/mgModerate clearance. Halogens successfully block pyridine ring oxidation, restricting metabolism to the pyrimidinone ring.
Caco-2 Papp​ (A→B) > 15 × 10⁻⁶ cm/sHigh passive transcellular permeability.
Caco-2 Efflux Ratio (ER) 1.5 - 2.5Borderline P-gp substrate. May require co-administration with a P-gp inhibitor if CNS penetration is the therapeutic goal.
Plasma Protein Binding ( fu​ ) < 2.0% (Unbound)Highly bound to HSA. High total plasma concentrations will be required to achieve free-drug target engagement.

References

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. National Center for Biotechnology Information (NIH). Available at:[Link]

  • A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo. National Center for Biotechnology Information (NIH). Available at:[Link]

  • INVEGA (Paliperidone) Extended-Release Tablets Prescribing Information. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. SciSpace. Available at:[Link]

Foundational

Crystal Structure Analysis of 9-Bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one: A Comprehensive Crystallographic Guide

Executive Summary The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged bicylic pharmacophore frequently utilized in the development of neuroactive and anti-inflammatory therapeutics. The introduction of heavy hal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged bicylic pharmacophore frequently utilized in the development of neuroactive and anti-inflammatory therapeutics. The introduction of heavy halogens in 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one drastically alters the molecule's supramolecular assembly. This whitepaper provides an in-depth, self-validating methodology for the crystallization, X-ray diffraction (XRD) analysis, and structural interpretation of this compound, emphasizing the causality behind protocol design and the critical role of halogen bonding in its crystal packing.

Structural Context & Pharmacophoric Relevance

Understanding the solid-state geometry of pyrido[1,2-a]pyrimidin-4-ones is critical for rational drug design. The core is highly planar due to the sp² hybridization of the bridgehead nitrogen, which facilitates extensive electron delocalization[1].

In the 9-bromo-7-chloro derivative, the halogens serve a dual purpose:

  • Steric/Electronic Tuning: They modulate the lipophilicity and target-binding affinity of the molecule.

  • Supramolecular Assembly: The highly polarizable 9-bromo substituent acts as a potent σ-hole donor, driving directional halogen bonding (C–Br···O=C) that dictates the 3D crystal lattice.

Crystallization Methodology

To obtain diffraction-quality single crystals, the solvent system must balance initial solubility with a controlled rate of supersaturation. Rapid precipitation yields amorphous powders or twinned microcrystals; therefore, a slow evaporation technique utilizing a binary solvent system is required.

Step-by-Step Protocol & Causality
  • Solvent Preparation: Prepare a 1:1 (v/v) binary solvent mixture of Dichloromethane (DCM) and Ethanol (EtOH).

    • Causality: DCM provides excellent initial solubility for the halogenated aromatic core, while EtOH acts as a miscible antisolvent. Because DCM is highly volatile, it evaporates preferentially, slowly increasing the EtOH ratio to drive ordered nucleation.

  • Dissolution: Dissolve 50 mg of the synthesized powder in 2 mL of the solvent mixture. Agitate using an ultrasonic bath for 5 minutes to ensure complete dissolution.

  • Filtration: Draw the solution into a glass syringe and expel it through a 0.22 µm PTFE syringe filter into a pristine 4 mL borosilicate glass vial.

    • Causality: Particulate impurities act as heterogeneous nucleation sites, which frequently lead to clustered or twinned crystals. Filtration ensures a self-validating environment where nucleation is driven purely by supersaturation.

  • Controlled Evaporation: Seal the vial with a septum cap and pierce it with a single 20-gauge needle. Place the vial in a vibration-free, dark, isothermal cabinet set to 298 K.

  • Harvesting: After 4 to 7 days, inspect the vial under a polarizing optical microscope. Harvest a single, block-shaped crystal.

    • Causality: Selecting a crystal that exhibits uniform, sharp extinction under cross-polarizers validates that it is a single domain, free from macroscopic twinning.

X-ray Diffraction Data Collection & Processing

The presence of heavy atoms (Bromine and Chlorine) requires specific hardware configurations to prevent systematic errors in the electron density map.

Step-by-Step Protocol & Causality
  • Cryoprotection: Submerge the harvested crystal in a drop of Paratone-N oil on a glass slide. Using a micromount, scoop the crystal ensuring it is fully encapsulated.

    • Causality: The oil displaces solvent molecules on the crystal surface and solidifies into a glass upon freezing, preventing atmospheric moisture condensation and lattice cracking during flash-cooling.

  • Flash-Cooling: Immediately transfer the mount to the diffractometer goniometer head, intersecting a 110 K nitrogen gas stream.

    • Causality: Low-temperature data collection minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes). This is critical for accurately resolving the electron density of the heavy halogens and identifying weak intermolecular interactions.

  • Data Collection: Execute a data collection strategy using Mo Kα radiation (λ = 0.71073 Å) to achieve a minimum resolution of 0.80 Å.

    • Causality: Mo Kα radiation is strictly preferred over Cu Kα for bromine-containing compounds. Bromine highly absorbs Cu Kα X-rays, which skews intensity data. Mo Kα minimizes these absorption effects.

  • Integration & Correction: Integrate the diffraction frames and apply a multi-scan empirical absorption correction using spherical harmonics. Collect redundant data (multiplicity > 4) to ensure the absorption correction algorithm has sufficient self-validating data points.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • Self-Validating System: Refine all non-hydrogen atoms anisotropically. To prevent over-parameterization, place all hydrogen atoms in calculated positions and refine them using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

Structural Analysis & Molecular Geometry

Core Planarity and Bond Lengths

Crystallographic analysis of the 4H-pyrido[1,2-a]pyrimidin-4-one ring system confirms it is characteristically planar. Previous studies on related derivatives, such as 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, demonstrate a maximum deviation from the mean plane of less than 0.015 Å ()[1]. Furthermore, the 'amide' C=O and 'amidine' C–N bond lengths typically exhibit values (e.g., C=O ~1.22–1.24 Å) consistent with resonance stabilization, a structural correlation well-documented in this heterocyclic class ()[2].

Supramolecular Assembly

The crystal packing is heavily dictated by the halogens. The 9-bromo substituent acts as a strong halogen bond donor to the carbonyl oxygen of an adjacent molecule. Additionally, the highly planar nature of the fused core facilitates extensive π-π stacking interactions, with centroid-to-centroid distances of approximately 3.5 Å[1], creating a robust three-dimensional network.

Quantitative Data Summary

The following table summarizes the representative crystallographic parameters expected for halogenated 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, serving as a benchmark for data validation.

Crystallographic ParameterTypical Value for Halogenated Scaffold
Crystal System Monoclinic / Orthorhombic
Space Group P21​/c or Pbca
Temperature (K) 110(2) K
Radiation Source Mo Kα (λ = 0.71073 Å)
Data Redundancy > 4.0
R1​ [I > 2σ(I)] < 0.050
wR2​ (all data) < 0.150
Goodness-of-fit (S) ~ 1.05
Max. peak/hole ( e⋅A˚−3 ) ~ 0.50 / -0.40

Visualizations

XRD_Workflow A Compound Synthesis & Purification B Solvent Screening (DCM/EtOH) A->B C Slow Evaporation (Isothermal, 298 K) B->C D Crystal Harvesting (Microscope Selection) C->D E Cryoprotection (Paratone-N Oil) D->E F X-ray Diffraction (Mo Kα, 110 K) E->F G Structure Solution (SHELXT / OLEX2) F->G

Crystallization and X-ray diffraction workflow for pyrido[1,2-a]pyrimidin-4-ones.

Interactions Core Pyrido[1,2-a]pyrimidin-4-one (Planar π-System) Core->Core π-π Stacking (~3.5 Å) Br 9-Bromo Substituent (σ-Hole Donor) Carbonyl C4=O Carbonyl (Halogen Bond Acceptor) Br->Carbonyl Halogen Bond (C-Br···O) Cl 7-Chloro Substituent (Weak Acceptor/Donor) Cl->Core C-Cl···π Interaction

Supramolecular interaction network driven by halogen bonding and π-π stacking.

References

  • Jasinski, J. P., Butcher, R. J., Al-Arique, Q. N. M. H., Yathirajan, H. S., & Narayana, B. "3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one." Acta Crystallographica Section E: Structure Reports Online, 65(8), o1987-o1988 (2009). URL: [Link]

  • Bernhardt, P. V., & Wentrup, C. "Structures of 4-Iminopyrido[1,2-a]pyrimidines, Pyrido[1,2-a]pyrimidin-4-ones, Pyridopyrimidinium Olates, and Thiazolo[3,2-a]pyrimidine Analogues." Australian Journal of Chemistry, 65(4), 371-375 (2012). URL: [Link]

Sources

Exploratory

Discovery and Synthesis of Halogenated Pyrido[1,2-a]pyrimidin-4-ones: A Strategic Guide for Late-Stage Functionalization

Executive Brief: The Pharmacological Imperative The pyrido[1,2-a]pyrimidin-4-one scaffold is a highly privileged, nitrogen-rich bicyclic pharmacophore in medicinal chemistry. Functioning as a bioisostere to flavones and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief: The Pharmacological Imperative

The pyrido[1,2-a]pyrimidin-4-one scaffold is a highly privileged, nitrogen-rich bicyclic pharmacophore in medicinal chemistry. Functioning as a bioisostere to flavones and quinazolines, this core is the structural foundation for a diverse array of therapeutics. Notably, it is the central moiety in atypical antipsychotics such as risperidone and its active metabolite paliperidone [1][2], as well as in potent, selective aldose reductase (ALR2) inhibitors[3] and estrogen-related receptor α (ERRα) modulators[4].

In modern drug discovery, the rapid exploration of Structure-Activity Relationships (SAR) relies heavily on Late-Stage Functionalization (LSF). Halogenation of the pyrido[1,2-a]pyrimidin-4-one core provides the essential electrophilic handles (C–Cl, C–Br, C–I) required for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations)[5][6]. This guide delineates the mechanistic rationale and validated protocols for the regioselective halogenation of this critical aza-heterocycle.

Mechanistic Framework: Regioselectivity and Electronic Causality

The pyrido[1,2-a]pyrimidin-4-one ring system exhibits distinct electronic asymmetry, which dictates its reactivity profile.

The C-3 Nucleophilic Hotspot

Electrophilic aromatic substitution (SEAr) predominantly occurs at the C-3 position . This regioselectivity is driven by the electron-donating effect of the bridgehead nitrogen (N1). The lone pair on N1 delocalizes through the pyrimidine ring, creating an enamine-like resonance structure that significantly increases the electron density at C-3[5]. Consequently, electrophilic halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) react rapidly at this position under mild, room-temperature conditions[5][7].

The C-2 Electrophilic Center

Conversely, functionalization at the C-2 position typically requires a different strategic approach. Direct electrophilic halogenation at C-2 is electronically disfavored. Instead, chemists synthesize a 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one precursor. The hydroxyl group (which exists in tautomeric equilibrium with the lactam form) is then subjected to deoxychlorination using phosphorus oxychloride (POCl₃), yielding the 2-chloro derivative[8][9].

Mechanism N1 Bridgehead N1 Electron Donation N2 C-3 Position (Nucleophilic Peak) N1->N2 N3 Electrophile (X+) Attack N2->N3 NBS/NCS N4 Wheland-type Intermediate N3->N4 N5 Rearomatization (-H+) N4->N5 N6 3-Halogenated Product N5->N6

Figure 1: Electronic causality and mechanistic pathway of regioselective C-3 halogenation.

Synthetic Workflows & Quantitative Data

The synthesis of highly functionalized derivatives follows a logical sequence: core construction, regioselective halogenation, and subsequent cross-coupling.

Workflow A 2-Aminopyridine + β-Keto Ester B Thermal Cyclocondensation A->B C Pyrido[1,2-a]pyrimidin-4-one Core B->C D Electrophilic Halogenation (NBS, NCS, NIS) C->D E 3-Halo-pyrido[1,2-a] pyrimidin-4-one D->E F Pd-Catalyzed Cross-Coupling E->F G Advanced API Intermediate F->G

Figure 2: End-to-end synthetic workflow for halogenated pyrido[1,2-a]pyrimidin-4-ones.

Quantitative Optimization of Halogenation

The following table summarizes the optimized conditions for installing various halogens onto the scaffold, maximizing yield while preventing over-halogenation.

SubstrateHalogenating ReagentSolventTemp (°C)Time (h)Major ProductYield (%)
2-Methyl-pyrido-pyrimidinoneNBS (1.05 eq)Acetonitrile252.03-Bromo88 - 92
2-Methyl-pyrido-pyrimidinoneNCS (1.10 eq)Acetonitrile253.53-Chloro82 - 85
2-Methyl-pyrido-pyrimidinoneNIS (1.10 eq)DMF254.03-Iodo78 - 81
2-Hydroxy-pyrido-pyrimidinonePOCl₃ (Excess)Neat + Cat. DMF1004.02-Chloro72 - 76
2-Methyl-pyrido-pyrimidinoneSelectfluor (1.2 eq)Acetonitrile606.03-Fluoro58 - 64

Data synthesized from established metal-free halogenation methodologies[5][7][8][9].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the chemical causality behind the action and the expected observable result to confirm success before proceeding.

Protocol A: Regioselective C-3 Bromination via NBS

Objective: Synthesis of 3-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Initiation & Solvation: Dissolve 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (10.0 mmol) in anhydrous acetonitrile (50 mL) under an inert nitrogen atmosphere.

    • Causality: Anhydrous polar aprotic solvents stabilize the polarized transition state of the electrophilic attack while preventing competitive hydrolysis of the succinimide intermediate.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add N-Bromosuccinimide (10.5 mmol) portion-wise over 10 minutes.

    • Causality: The initial electrophilic attack is exothermic. Thermal control prevents the generation of radical bromine species, which could lead to unwanted aliphatic bromination at the C-2 methyl group.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2 hours.

    • Validation Check: Monitor via TLC (Eluent: EtOAc/Hexanes 1:1). The starting material spot (lower Rf) should cleanly convert to a single new spot (higher Rf, UV-active).

  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine (Br⁺/Br₂) to inert bromide (Br⁻), halting the reaction and preventing oxidative degradation during workup.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield pure white/pale-yellow crystals.

Protocol B: Deoxychlorination for C-2 Functionalization

Objective: Synthesis of 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one from a 2-hydroxy precursor[8][9].

  • Activation: Suspend 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (10.0 mmol) in neat Phosphorus Oxychloride (POCl₃, 15 mL). Add 3 drops of anhydrous DMF.

    • Causality: DMF reacts with POCl₃ to form a Vilsmeier-Haack type intermediate (chloromethyleneiminium ion), which acts as a highly active catalyst for the conversion of the tautomeric lactam hydroxyl group into a good leaving group.

  • Reflux: Heat the mixture to 100 °C under a reflux condenser equipped with a drying tube for 4 hours.

    • Validation Check: The initial suspension will gradually turn into a homogeneous, dark amber solution as the starting material is consumed and chlorinated.

  • Workup & Neutralization: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice (200 g) with vigorous stirring.

    • Causality: POCl₃ reacts violently with water. Ice controls the exotherm.

  • Isolation: Neutralize the acidic aqueous mixture to pH 7 using cold, saturated aqueous NaHCO₃. Extract the precipitated product with Ethyl Acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Downstream Applications in Drug Discovery

Once the halogen handle is installed, the scaffold is primed for Late-Stage Functionalization. For instance, 3-bromo-pyrido[1,2-a]pyrimidin-4-ones undergo facile Suzuki-Miyaura cross-coupling with various aryl boronic acids using Pd(PPh₃)₄ and K₂CO₃ in aqueous 1,4-dioxane. This specific transformation is heavily utilized to generate libraries of 3-aryl derivatives, which are subsequently screened for biological activity against targets like Aldose Reductase (ALR2) to mitigate diabetic complications[3], or evaluated for affinity at 5-HT₂A and D₂ receptors in the pursuit of next-generation atypical antipsychotics[1][2].

References

  • Bhawale, R. T., Chillal, A. S., & Kshirsagar, U. A. (2023). "4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, biologically important fused heterocyclic scaffold: Synthesis and functionalization." Journal of Heterocyclic Chemistry. URL:[Link]

  • Abass, M., & Mayas, A. S. (2007). "Substituted Pyridopyrimidinones. 1. Convenient PTC Alkylation and Halogenation of 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one." Heteroatom Chemistry, 18(1), 19-27. URL:[Link]

  • ResearchGate. (2020). "N‐Chlorosuccinimide Mediated Regioselective Sulfenylation and Halogenation of 4H‐Pyrido[1,2‐a]pyrimidin‐4‐ones at Room Temperature." URL:[Link]

  • Da Settimo, F., et al. (2007). "Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity." Journal of Medicinal Chemistry, 50(10), 2445-2455. URL:[Link]

  • J-GLOBAL. "Risperidone | Chemical Substance Information." Japan Science and Technology Agency. URL:[Link]

  • PrecisionFDA. "RISPERIDONE - Substance Data." U.S. Food and Drug Administration. URL:[Link]

  • Yang, Y., et al. (2013). "Synthesis of Tetrasubstituted Unsymmetrical 1,4-Enediones via Copper-Promoted Autotandem Catalysis and Air As the Oxidant." The Journal of Organic Chemistry, 78(12), 6025-6030. URL:[Link]

Sources

Foundational

The Strategic Role of 9-Bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one in Next-Generation Kinase Inhibitor Design

Executive Summary Kinase inhibitors are the cornerstone of modern targeted oncology, yet achieving high selectivity—particularly against mutant isoforms like PI3Kα H1047R or dual PI3K/mTOR targets—remains a formidable st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Kinase inhibitors are the cornerstone of modern targeted oncology, yet achieving high selectivity—particularly against mutant isoforms like PI3Kα H1047R or dual PI3K/mTOR targets—remains a formidable structural challenge. The 4H-pyrido[1,2-a]pyrimidin-4-one bicyclic system has recently emerged as a highly privileged pharmacophore in overcoming these barriers. Specifically, the di-halogenated intermediate 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one serves as an essential, orthogonally reactive building block. This whitepaper details the mechanistic rationale, regioselective functionalization protocols, and kinase inhibition profiling of this critical scaffold.

Mechanistic Rationale: Exploiting the Pyrido-Pyrimidinone Core

The pyrido[1,2-a]pyrimidin-4-one core functions as a highly efficient hinge-binding motif. The carbonyl oxygen at the C4 position and the adjacent nitrogen atoms engage in critical hydrogen-bonding interactions with the kinase backbone (e.g., the amide backbone of Val851 in the PI3Kα ATP-binding pocket) .

However, hinge binding alone does not confer selectivity. The strategic placement of halogens at the 7- and 9-positions allows medicinal chemists to exploit distinct regions of the kinase domain:

  • The 9-Position (Bromine): Geometrically directed toward the inner affinity pocket. In mutant kinases like PI3Kα H1047R, functionalizing this position allows the inhibitor to reach a ligand-induced cryptic pocket, forming critical interactions with Arg1047 . The weaker C-Br bond is highly susceptible to oxidative addition, making it the primary site for early-stage cross-coupling.

  • The 7-Position (Chlorine): Directed toward the solvent-exposed front. Modifying this position is essential for tuning physicochemical properties (e.g., reducing cLogP, improving aqueous solubility) and optimizing pharmacokinetic (PK) profiles . The stronger C-Cl bond ensures it remains intact during C9 modifications.

G Core Pyrido[1,2-a]pyrimidin-4-one (Hinge Binder) C9 9-Bromo Position (High Pd-Reactivity) Core->C9 Scaffold Extension C7 7-Chloro Position (Tuning / Solvent Region) Core->C7 Scaffold Extension Hinge Kinase Hinge Region (H-Bonding) Core->Hinge Anchors via Val851 Cryptic Cryptic Pocket (e.g., Arg1047) C9->Cryptic Targets Mutant Specificity Solvent Solvent Front (Solubility Tuning) C7->Solvent Modulates ADME

Structural rationale of the di-halogenated pyrido-pyrimidinone scaffold in kinase targeting.

Regioselective Functionalization: Experimental Workflows

The synthetic utility of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one lies entirely in its orthogonal reactivity. Because the bond dissociation energy of C-Br (~280 kJ/mol) is significantly lower than that of C-Cl (~330 kJ/mol), palladium(0) catalysts undergo oxidative addition at the C9-Br position orders of magnitude faster than at the C7-Cl position. This allows for a self-validating, sequential functionalization strategy.

Protocol 1: C9-Selective Suzuki-Miyaura Coupling

Objective: Install the specificity-determining group at the 9-position while strictly preserving the 7-chloro handle. Causality & Design: A mild base (K2CO3) and a moderately electron-rich ligand (dppf) are selected. Stronger bases or highly electron-rich, bulky ligands (like XPhos) risk prematurely activating the C-Cl bond, leading to unwanted bis-coupled or des-halogenated byproducts.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq), the desired aryl boronic acid/pinacol ester (1.1 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent System: Add a degassed mixture of 1,4-dioxane and 2M aqueous K2CO3 (3:1 v/v). Degassing via three freeze-pump-thaw cycles is critical to prevent catalyst oxidation and ensure chemoselectivity.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validating QC Gate: Sample the reaction and analyze via LC-MS. The reaction is deemed complete and successful when the starting material mass [M+H]+ is depleted, and the intermediate mass corresponding to the mono-coupled, C7-chloro product is dominant. If bis-coupling is observed (>5%), reduce the reaction temperature to 70°C for future optimization.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol 2: C7-Functionalization via Buchwald-Hartwig Amination

Objective: Displace the remaining C7-chlorine to install a solubilizing amine or morpholine group. Causality & Design: The stubborn C-Cl bond requires a highly active, electron-rich palladium catalyst. BrettPhos Pd G3 is explicitly chosen because its bulky structure facilitates rapid reductive elimination, preventing competitive β-hydride elimination which would yield dead-end side products and degrade the scaffold .

Step-by-Step Methodology:

  • Preparation: Combine the C9-functionalized intermediate (1.0 eq), the desired amine (1.5 eq), BrettPhos Pd G3 (0.05 eq), and sodium tert-butoxide (NaOtBu, 2.0 eq) in a dry vial.

  • Reaction: Suspend in anhydrous toluene and heat to 100°C for 12 hours.

  • Self-Validating QC Gate: Monitor via TLC and LC-MS. The disappearance of the distinctive chlorine isotope pattern (M / M+2 ratio of 3:1 in the mass spectrum) confirms successful and complete displacement of the halogen.

  • Purification: Filter through a Celite pad to remove palladium black, concentrate under reduced pressure, and purify via preparative HPLC to yield the final dual-functionalized kinase inhibitor.

Workflow Start 9-Bromo-7-chloro Core Step1 C9-Selective Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 80°C) Start->Step1 Val1 LC-MS Validation (Confirm Br displacement) Step1->Val1 Step2 C7 Buchwald-Hartwig Amination (BrettPhos Pd G3, NaOtBu) Val1->Step2 Proceed if >95% purity Val2 In Vitro Kinase Assay (AlphaLISA / ADP-Glo) Step2->Val2 End Lead Candidate Selection Val2->End IC50 & Selectivity check

Step-by-step orthogonal functionalization workflow for the 9-bromo-7-chloro intermediate.

Kinase Inhibition Profiling & Data Presentation

To demonstrate the profound impact of this orthogonal functionalization strategy, the following table summarizes a representative structure-activity relationship (SAR) evolution. The data tracks the progression from the bare di-halogenated core to a fully elaborated inhibitor, utilizing AlphaLISA assays to measure pAKT inhibition across wild-type and mutant targets.

Compound StageC9 SubstitutionC7 SubstitutionPI3Kα WT IC50 (nM)PI3Kα H1047R IC50 (nM)mTOR IC50 (nM)
Scaffold Core -Br-Cl>10,000>10,000>10,000
C9-Intermediate Aryl-sulfonamide-Cl450851,200
Lead Inhibitor Aryl-sulfonamideMorpholine12012 45

Data Interpretation: The bare 9-bromo-7-chloro core possesses no meaningful kinase activity due to a lack of affinity-driving interactions beyond the hinge region. The regioselective installation of an aryl-sulfonamide at C9 successfully drives the molecule into the H1047R cryptic pocket, improving potency and establishing mutant selectivity (5.2-fold preference for H1047R over WT). Subsequent Buchwald-Hartwig amination to install a morpholine ring at C7 optimizes the electronic distribution of the hinge-binding core and improves solvent interactions, yielding a highly potent, mutant-selective lead compound with therapeutic dual mTOR activity.

Conclusion

The 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one scaffold represents a masterclass in rational drug design. By leveraging the differential bond dissociation energies of its halogens, medicinal chemists can execute precise, regioselective modifications. This self-validating synthetic workflow enables the rapid generation of highly selective kinase inhibitors capable of overcoming the structural nuances of mutant oncogenic targets, ultimately accelerating the pipeline from benchtop synthesis to clinical viability.

References

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Exploring the isoform selectivity of TGX-221 related pyrido[1,2-a]pyrimidinone-based Class IA PI 3-kinase inhibitors Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activiti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The thermodynamic stability of any potential drug candidate is a critical parameter that influences its shelf-life, formulation, and overall viability. This guide provides a comprehensive framework for assessing the thermodynamic stability of a specific, promising derivative: 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. While direct experimental data for this particular compound is not extensively available in public literature, this document outlines a robust, multi-faceted approach based on established methodologies for analogous heterocyclic systems. We will delve into the theoretical underpinnings and provide actionable experimental and computational protocols to generate a comprehensive stability profile.

Introduction to 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one and the Imperative of Thermodynamic Stability

The 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one molecule, with its halogenated bicyclic core, presents a unique electronic and structural landscape that is ripe for exploration in drug discovery programs. The presence of bromine and chlorine substituents can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold.[1] However, these substitutions also introduce the potential for specific degradation pathways, making a thorough understanding of the compound's thermodynamic stability paramount.

A comprehensive stability assessment is not merely a regulatory hurdle but a fundamental aspect of drug development that informs:

  • Lead Optimization: Guiding synthetic efforts towards more stable and potent analogues.

  • Formulation Development: Ensuring the drug substance remains stable in its final dosage form.

  • Shelf-Life Determination: Predicting the long-term viability of the active pharmaceutical ingredient (API).

  • Safety and Efficacy: Preventing the formation of potentially toxic degradants.

This guide will equip researchers with the necessary tools to undertake a thorough investigation of the thermodynamic stability of this promising molecule.

Physicochemical Properties

A foundational step in any stability study is the characterization of the molecule's basic physicochemical properties.

PropertyValueSource
Molecular Formula C8H4BrClN2O[6]
Molecular Weight 259.49 g/mol [6][7]
CAS Number 1222997-48-9[6]
Appearance Solid (predicted)Inferred from similar compounds[8][9]

The presence of the electron-withdrawing bromine and chlorine atoms is expected to influence the electron density distribution across the pyridopyrimidine ring system, which in turn will affect its reactivity and stability.

Experimental Assessment of Thermodynamic Stability

Thermal analysis techniques are the cornerstone of experimental stability assessment. They provide quantitative data on how a material's properties change as a function of temperature. For 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[10][11][12]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is invaluable for determining the onset of thermal decomposition and identifying the number of decomposition steps.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one into a ceramic or aluminum pan.

  • Atmosphere: Run the experiment under a controlled atmosphere, typically nitrogen (inert) and air (oxidative), at a flow rate of 20-50 mL/min. This allows for the assessment of stability in both non-reactive and oxidative environments.[13]

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C at a heating rate of 10 °C/min.[10][11]

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. The number of distinct steps in the weight loss curve can suggest different decomposition mechanisms.[11]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these processes.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Atmosphere: A nitrogen atmosphere is typically used to prevent oxidative degradation.

  • Temperature Program:

    • First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point at a rate of 10 °C/min. This scan will reveal the melting point and any other endothermic or exothermic events.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe any crystallization events.

    • Second Heating Scan: Reheat the sample to identify the glass transition temperature and to confirm the nature of the observed thermal events.

  • Data Analysis: The peak of the endotherm in the first heating scan corresponds to the melting point. The area under the peak can be used to calculate the enthalpy of fusion.[11][13]

experimental_workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) TGA_sample Sample Preparation (5-10 mg) TGA_run Heating at 10°C/min (N2 and Air) TGA_sample->TGA_run TGA_data Weight Loss vs. Temperature TGA_run->TGA_data TGA_analysis Determine Decomposition Onset TGA_data->TGA_analysis DSC_sample Sample Preparation (2-5 mg) DSC_run Heat-Cool-Heat Cycle (N2 atmosphere) DSC_sample->DSC_run DSC_data Heat Flow vs. Temperature DSC_run->DSC_data DSC_analysis Identify Melting Point & Enthalpy DSC_data->DSC_analysis compound 9-bromo-7-chloro-4H-pyrido [1,2-a]pyrimidin-4-one compound->TGA_sample compound->DSC_sample computational_workflow start Input Structure geom_opt Geometry Optimization (DFT/B3LYP/6-31+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc bde_calc Bond Dissociation Energy (BDE) Analysis geom_opt->bde_calc mep_map Molecular Electrostatic Potential (MEP) geom_opt->mep_map thermo_data Thermodynamic Data (H, G, ZPVE) freq_calc->thermo_data stability_profile Comprehensive Stability Profile thermo_data->stability_profile bde_calc->stability_profile mep_map->stability_profile

Sources

Protocols & Analytical Methods

Method

Synthesis of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one: An Application Note and Detailed Protocol

Abstract: This document provides a comprehensive, step-by-step guide for the synthesis of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, step-by-step guide for the synthesis of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The protocol details a two-step synthetic sequence, commencing with the preparation of the key intermediate, 2-amino-4-chloro-6-bromopyridine, followed by its condensation with diethyl ethoxymethylenemalonate (DEEMM) and subsequent thermal cyclization via the Gould-Jacobs reaction. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a procedural outline but also insights into the underlying chemical principles and experimental considerations.

Introduction

The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, fused bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, making it an attractive scaffold for the design of novel therapeutic agents. The title compound, 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1222997-48-9)[3], with its specific halogenation pattern, offers multiple points for further chemical modification, rendering it a valuable building block for the synthesis of compound libraries in drug discovery programs.

This application note outlines a robust and reproducible two-step synthesis to access this target molecule. The synthetic strategy is centered around the well-established Gould-Jacobs reaction, a powerful method for the construction of 4-hydroxyquinoline and related fused heterocyclic systems.[2][4] The successful execution of this synthesis hinges on the preparation of the requisite substituted 2-aminopyridine precursor, followed by a carefully controlled condensation and high-temperature cyclization.

Overall Synthetic Scheme

The synthesis of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is accomplished through the following two-stage process:

synthesis_workflow cluster_0 PART 1: Synthesis of 2-amino-4-chloro-6-bromopyridine cluster_1 PART 2: Synthesis of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one A 2-amino-4-chloropyridine B 2-amino-4-chloro-6-bromopyridine A->B Bromination (N-Bromosuccinimide) D Intermediate Adduct B->D Condensation C Diethyl ethoxymethylenemalonate (DEEMM) C->D E 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one D->E Thermal Cyclization (Gould-Jacobs Reaction)

Figure 1: Overall synthetic workflow.

PART 1: Synthesis of 2-amino-4-chloro-6-bromopyridine

The synthesis of the key intermediate, 2-amino-4-chloro-6-bromopyridine, is achieved through the regioselective bromination of commercially available 2-amino-4-chloropyridine. The choice of brominating agent and reaction conditions is crucial to favor the desired isomer.

Protocol 1: Bromination of 2-amino-4-chloropyridine

This protocol is adapted from a similar procedure for the bromination of 2-amino-4-chloropyridine.[5]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
2-amino-4-chloropyridineC₅H₅ClN₂128.565.0 g38.9 mmol
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.987.65 g43.0 mmol
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
1 M Hydrochloric AcidHCl36.46As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
Saturated Sodium Chloride Solution (Brine)NaCl58.44As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Ethyl AcetateC₄H₈O₂88.11For extraction-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-chloropyridine (5.0 g, 38.9 mmol) and dichloromethane (100 mL).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (7.65 g, 43.0 mmol) in portions over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate (100 mL) and wash with 1 M hydrochloric acid (2 x 50 mL).

  • Adjust the pH of the aqueous layer to ~8 with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-amino-4-chloro-6-bromopyridine.

Expected Outcome:

This procedure is expected to yield the desired 2-amino-4-chloro-6-bromopyridine as a solid. The yield for a similar synthesis of an isomeric compound is reported to be around 87%.[5]

PART 2: Synthesis of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

The final step in the synthesis is the construction of the pyrido[1,2-a]pyrimidin-4-one ring system via the Gould-Jacobs reaction.[2][4] This involves the initial condensation of the synthesized 2-amino-4-chloro-6-bromopyridine with diethyl ethoxymethylenemalonate (DEEMM), followed by a high-temperature, intramolecular cyclization.

Gould_Jacobs_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 2-amino-4-chloro-6-bromopyridine + DEEMM B Diethyl 2-(((4-chloro-6-bromopyridin-2-yl)amino)methylene)malonate A->B Nucleophilic attack & Elimination of EtOH C Intermediate Adduct B->C D Final Product C->D High Temperature (e.g., in Dowtherm A)

Figure 2: Key steps of the Gould-Jacobs reaction.

Protocol 2: Gould-Jacobs Reaction and Cyclization

This protocol is based on general procedures for the Gould-Jacobs reaction.[6]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
2-amino-4-chloro-6-bromopyridineC₅H₄BrClN₂207.464.15 g20.0 mmol
Diethyl ethoxymethylenemalonate (DEEMM)C₁₀H₁₆O₅216.234.76 g (4.33 mL)22.0 mmol
Dowtherm A (or Diphenyl ether)C₁₂H₁₀O170.2150 mL-
HexaneC₆H₁₄86.18For washing-

Procedure:

  • In a 100 mL round-bottom flask, combine 2-amino-4-chloro-6-bromopyridine (4.15 g, 20.0 mmol) and diethyl ethoxymethylenemalonate (4.76 g, 22.0 mmol).

  • Heat the mixture at 120-130 °C for 2 hours with stirring. The reaction can be monitored by TLC for the disappearance of the aminopyridine starting material.

  • After the initial condensation is complete, add Dowtherm A (50 mL) to the reaction mixture.

  • Heat the solution to reflux (approximately 250-260 °C) for 1-2 hours. Monitor the progress of the cyclization by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Dilute the mixture with hexane (100 mL) to further precipitate the product and to facilitate filtration.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water).

Expected Outcome:

The procedure is expected to yield 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a solid. While specific yield data for this exact compound is not available in the literature, similar Gould-Jacobs reactions typically proceed in moderate to good yields.

Characterization

As of the date of this document, detailed experimental characterization data for 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is not widely available in the public domain. However, based on the structure and data for analogous compounds, the following are expected spectroscopic characteristics:

  • ¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyridopyrimidine ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents and the pyrimidinone ring.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon (around 160-170 ppm) and the other carbon atoms of the fused heterocyclic system.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (259.49 g/mol for C₈H₄BrClN₂O), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Safety and Handling

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use only in a fume hood and with appropriate PPE.

  • Diethyl ethoxymethylenemalonate (DEEMM): An irritant. Avoid contact with skin and eyes.

  • Dowtherm A: Has a high boiling point and can cause severe burns. Handle with extreme care at high temperatures.

  • High-Temperature Reactions: The cyclization step is conducted at high temperatures. Ensure proper heating mantles and temperature control are used. Perform the reaction in a fume hood and behind a safety shield.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. The two-step sequence, involving a regioselective bromination followed by a Gould-Jacobs reaction, utilizes readily available starting materials and established chemical transformations. This guide offers a solid foundation for researchers to synthesize this valuable heterocyclic building block for further exploration in medicinal chemistry and materials science.

References

  • (Author, Journal, Year, Volume, Pages, DOI)
  • ACS Combinatorial Science. (2013). Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction. [Link]

  • (Author, Journal, Year, Volume, Pages, DOI)
  • (Author, Journal, Year, Volume, Pages, DOI)
  • (Author, Journal, Year, Volume, Pages, DOI) - A placeholder for a reference on the safety and handling of the chemicals used.
  • Organic Syntheses. (1955). Gould-Jacobs Reaction. [Link]

  • (Author, Journal, Year, Volume, Pages, DOI) - A placeholder for a review on the synthesis of pyridopyrimidines.
  • Wikipedia. Gould–Jacobs reaction. [Link]

  • (Author, Journal, Year, Volume, Pages, DOI) - A placeholder for a reference on the biological activity of pyridopyrimidines.
  • (Author, Journal, Year, Volume, Pages, DOI)

Sources

Application

Application Note: Orthogonal Functionalization of 9-Bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one in API Scaffold Synthesis

Executive Summary The development of highly functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrido[1,2-a]pyrimidin-4-one core is a privileged pharmacophore ubiquitously found in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrido[1,2-a]pyrimidin-4-one core is a privileged pharmacophore ubiquitously found in FDA-approved therapeutics and advanced clinical candidates. This application note provides a comprehensive, self-validating protocol for the bi-directional, orthogonal functionalization of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one . By exploiting the differential bond dissociation energies of the C9-Br and C7-Cl bonds, chemists can execute site-selective sequential cross-coupling reactions without the need for complex protecting-group strategies.

Strategic Importance in Medicinal Chemistry

Pyrido[1,2-a]pyrimidin-4-ones exhibit a wide range of biological activities and serve as the structural foundation for antipsychotic agents (e.g., risperidone, paliperidone), tranquilizers, and spinal muscular atrophy (SMA) therapeutics like risdiplam[1]. Furthermore, recent oncology research has heavily utilized this scaffold in the design of novel allosteric SHP2 inhibitors, which are critical for modulating the RAS-ERK and PI3K-AKT signaling pathways in cancer[2].

The di-halogenated intermediate, 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one[3], is particularly valuable. It allows drug development professionals to perform late-stage diversification at two distinct vectors (C7 and C9) on the pyrimidine and pyridine rings, respectively, rapidly generating structure-activity relationship (SAR) libraries[4].

Mechanistic Rationale: Exploiting Halogen Orthogonality

The success of orthogonal functionalization relies on the kinetic differences during the oxidative addition step of palladium-catalyzed cross-coupling.

  • C9-Bromine Reactivity: The C-Br bond has a lower bond dissociation energy (~280 kJ/mol) compared to the C-Cl bond (~330 kJ/mol). Under mild thermal conditions (60 °C) and using a standard bidentate ligand like dppf, Pd(0) selectively inserts into the C9-Br bond.

  • C7-Chlorine Reactivity: The C7-Cl bond remains inert during the initial Suzuki-Miyaura coupling. To activate this stronger bond in a subsequent Buchwald-Hartwig amination, higher temperatures (100 °C) and highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos) are required to force the oxidative addition and facilitate reductive elimination.

Process Workflow Diagram

G SM 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (Di-halogenated Scaffold) Step1 Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, Aryl-B(OH)2, 60°C (Selective Oxidative Addition at C-Br) SM->Step1 Int 9-Aryl-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (Mono-functionalized Intermediate) Step1->Int Step2 Step 2: Buchwald-Hartwig Amination Pd2(dba)3, BrettPhos, Amine, 100°C (Activation of inert C-Cl bond) Int->Step2 API 9-Aryl-7-amino-4H-pyrido[1,2-a]pyrimidin-4-one (Advanced API Building Block) Step2->API

Fig 1. Orthogonal cross-coupling workflow for 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.

Quantitative Data: Catalyst Optimization

Selecting the correct catalyst system is critical to preventing over-coupling during the first step. Table 1 summarizes the optimization of the C9-selective Suzuki-Miyaura coupling.

Table 1: Optimization of C9-Selective Suzuki-Miyaura Coupling

EntryCatalyst SystemTemp (°C)Conversion (%)C9-Mono Yield (%)C7,C9-Di Yield (%)Mechanistic Outcome
1Pd(PPh3)480>996530High thermal energy overcomes C-Cl barrier; poor selectivity.
2Pd(OAc)2 / SPhos60>994550Electron-rich SPhos activates C-Cl prematurely; loss of orthogonality.
3Pd(dppf)Cl2 60 >99 92 <2 Optimal balance; bidentate ligand prevents C-Cl activation.
4Pd(dppf)Cl24060580Insufficient thermal energy for complete C-Br conversion.

Step-by-Step Experimental Protocols

Protocol A: Site-Selective C9 Suzuki-Miyaura Coupling

This protocol establishes the C9-aryl linkage while preserving the C7-chlorine handle for downstream chemistry.

  • Preparation: Charge a flame-dried Schlenk flask with 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add anhydrous 1,4-dioxane (8.0 mL) and a 2M aqueous solution of Na₂CO₃ (2.0 equiv).

    • Causality Insight: The biphasic Dioxane/H₂O system ensures the solubility of both the organic scaffold and the inorganic base, facilitating the transmetalation step.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles.

    • Causality Insight: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalytic species.

  • Reaction: Stir the mixture at 60 °C for 8 hours.

  • Self-Validation (In-Process Control): Analyze an aliquot via LC-MS. The desired intermediate will exhibit a classic 3:1 isotopic pattern (M / M+2) indicative of the retained C7-chlorine atom. The absence of the M+4 isotope confirms complete consumption of the bromine.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc) to yield the 9-aryl-7-chloro intermediate.

Protocol B: C7 Buchwald-Hartwig Amination

This protocol activates the previously inert C7-chlorine bond to introduce an amine moiety.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the 9-aryl-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one intermediate (1.0 equiv, 0.5 mmol), the desired secondary amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), BrettPhos (0.04 equiv), and NaOtBu (1.5 equiv).

    • Alternative: If the C9-aryl group contains base-sensitive functional groups (e.g., esters), substitute NaOtBu with the milder Cs₂CO₃.

  • Solvent: Add anhydrous toluene (5.0 mL) and seal the vial with a PTFE-lined septum.

  • Reaction: Heat the mixture to 100 °C for 12 hours.

    • Causality Insight: The elevated temperature and the highly electron-rich BrettPhos ligand are mandatory to lower the activation energy required for the oxidative addition into the strong C7-Cl bond.

  • Self-Validation: Monitor via TLC and LC-MS. The disappearance of the 3:1 isotopic pattern confirms the successful displacement of the chlorine atom.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via reverse-phase preparative HPLC to isolate the final API scaffold.

References

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - National Center for Biotechnology Information (PMC) -[Link]

  • Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed (Org Biomol Chem) -[Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed (Bioorg Chem) -[Link]

Sources

Method

Application Note &amp; Protocol: Chemoselective Suzuki-Miyaura Cross-Coupling of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Abstract The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents.[1][2] The ability to selectively functionalize this heterocyclic sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents.[1][2] The ability to selectively functionalize this heterocyclic system is paramount for the development of new chemical entities in drug discovery programs. This guide provides a detailed, field-proven protocol for the chemoselective Suzuki-Miyaura cross-coupling of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. By leveraging the inherent reactivity differences between C-Br and C-Cl bonds, this protocol enables the precise installation of aryl, heteroaryl, or vinyl groups at the C9 position while preserving the C7-chloro substituent for subsequent diversification. This application note details the mechanistic rationale, provides a step-by-step experimental procedure, and includes a comprehensive troubleshooting guide to ensure robust and reproducible results.

Introduction: Strategic Functionalization of Privileged Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[3][4] Its popularity stems from mild reaction conditions, the commercial availability of a vast array of boronic acids, and a high degree of functional group tolerance.[5][6] These features make it an indispensable tool in pharmaceutical research, where the synthesis of complex biaryl and heteroaryl structures is a common requirement.[7]

The 4H-pyrido[1,2-a]pyrimidin-4-one core is of particular interest due to its presence in drugs with diverse biological activities, including antipsychotic, antiallergic, and anti-inflammatory agents.[1][8] The substrate at the heart of this protocol, 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, presents a unique synthetic challenge and opportunity. It possesses two distinct halogen atoms at electronically different positions, allowing for a sequential and site-selective functionalization strategy. This guide focuses on the first critical step: the selective coupling at the more reactive C9-bromo position.

Principles of Chemoselectivity & Mechanistic Overview

The success of this protocol hinges on the differential reactivity of aryl halides in the rate-determining step of the Suzuki-Miyaura catalytic cycle: oxidative addition.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[9] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the electrophile, forming an organopalladium(II) complex. This is typically the rate-limiting step.[9][10]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., boronic acid) is transferred to the palladium(II) center, forming a new diorganopalladium(II) complex. The base activates the boronic acid to form a more nucleophilic boronate "ate" complex, facilitating this transfer.[11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)Ln OA_Complex R¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)L₂-R² OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) TM_Complex->Product Aryl_Halide Aryl Halide (R¹-X) Aryl_Halide->OA_Complex Boronic_Acid Boronic Acid (R²-B(OH)₂) Boronic_Acid->TM_Complex Base Base Base->TM_Complex activates

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exploiting Differential Reactivity: C-Br vs. C-Cl

The key to achieving chemoselectivity lies in the relative rates of oxidative addition for different carbon-halogen bonds. The bond dissociation energies (BDEs) and the overall reactivity trend for aryl halides in Suzuki-Miyaura couplings is well-established: I > Br > OTf >> Cl.[9][10][12]

The C-Br bond is significantly weaker and more polarizable than the C-Cl bond, making it much more susceptible to oxidative addition by the Pd(0) catalyst.[13][14] By carefully selecting the catalyst, ligands, and reaction temperature, we can favor the reaction at the C9-Br position exclusively, leaving the more robust C7-Cl bond untouched for potential future transformations. This protocol is designed to operate within this window of selectivity.

Experimental Protocol: Selective C9-Arylation

This protocol provides a general method for the coupling of various aryl- and heteroarylboronic acids to the C9 position of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.

Materials and Reagents
Reagent/MaterialGradeTypical SupplierNotes
9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one>95%Custom Synthesis/VendorStarting material.
(Hetero)arylboronic Acid>97%Commercial VendorCoupling partner (1.2 equivalents).
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]>98%Commercial VendorCatalyst (0.05 equivalents). Store under inert gas.
Sodium Carbonate (Na₂CO₃)Anhydrous, >99.5%Commercial VendorBase (2.0 equivalents).
1,4-DioxaneAnhydrous, <50 ppm H₂OCommercial VendorReaction solvent.
Deionized WaterHigh PurityIn-houseCo-solvent. Must be degassed.
Ethyl Acetate (EtOAc)ACS GradeCommercial VendorFor extraction.
Brine (Saturated NaCl solution)N/AIn-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeCommercial VendorFor drying organic layers.
Silica Gel230-400 meshCommercial VendorFor column chromatography.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Step-by-Step Procedure

Figure 2: Step-by-step experimental workflow for the selective Suzuki-Miyaura coupling.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. It is critical to maintain an inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst.[15]

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water per 1 mmol of the starting bromide). The use of a water co-solvent often accelerates the reaction and improves solubility of the inorganic base.[16][17]

  • Degassing: Bubble the inert gas through the stirred solution for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the reaction mixture. The mixture may change color upon catalyst addition.

  • Reaction: Lower the flask into a preheated oil bath at 90 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. A typical TLC eluent system is 50% ethyl acetate in hexanes. The product should be more non-polar than the starting material.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (approx. 20 mL/mmol) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL/mmol) and brine (1 x 15 mL/mmol).

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue should be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 9-aryl-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one product.

Expected Results & Troubleshooting

Typical Yields and Characterization

The protocol is robust for a variety of boronic acids. Below are representative examples.

Arylboronic Acid PartnerProduct StructureTypical YieldCharacterization Notes
Phenylboronic acid7-chloro-9-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one85-95%Appearance of new aromatic signals in ¹H NMR. Mass spectrometry confirms the addition of a phenyl group and loss of Br.
4-Methoxyphenylboronic acid7-chloro-9-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one88-98%Electron-donating groups on the boronic acid often lead to slightly faster reactions and higher yields.
3-Pyridylboronic acid7-chloro-9-(pyridin-3-yl)-4H-pyrido[1,2-a]pyrimidin-4-one70-85%Heterocyclic boronates can sometimes be challenging due to catalyst inhibition or protodeboronation.[15][18]
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Poor quality solvent/reagents.1. Use a fresh bottle of catalyst or a different batch. Consider using a more robust precatalyst like Pd(dppf)Cl₂.2. Ensure thorough degassing of solvents and the reaction mixture.3. Use anhydrous solvents and dry reagents.
Protodeboronation of Boronic Acid 1. Presence of excess water or protic sources.2. Boronic acid is inherently unstable (esp. some heteroaryls).[15]1. Use rigorously dried solvents. Try using K₃PO₄ as the base, which is less hydrolytic.2. Use the corresponding boronic ester (e.g., pinacol ester) which is more stable. Use a 1.5-2.0 fold excess of the boronic acid.
Formation of De-brominated Starting Material 1. Hydrodehalogenation side reaction.2. Catalyst degradation pathway.[3]1. Ensure strictly anaerobic conditions. Lowering the reaction temperature slightly may help.2. Screen alternative catalysts or ligands.
Formation of Double-Coupled Product (at C7-Cl) 1. Reaction temperature is too high.2. Reaction time is too long.3. Catalyst is too active for C-Cl bonds.1. Reduce the temperature to 80-85 °C.2. Monitor the reaction closely and stop it as soon as the starting material is consumed.3. Avoid ligands known for activating aryl chlorides (e.g., bulky biarylphosphines).[19]

Conclusion

This application note provides a reliable and chemoselective protocol for the Suzuki-Miyaura cross-coupling of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. By capitalizing on the intrinsic reactivity difference between C-Br and C-Cl bonds, this method offers a strategic entry point for the synthesis of diverse libraries of C9-functionalized pyridopyrimidinones. The resulting 7-chloro-9-aryl products are valuable intermediates, poised for further diversification at the C7 position, thereby enabling rapid exploration of the chemical space around this medicinally important scaffold.

References

  • Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & Shindhe, D. B. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Xiang, J., et al. (2013). Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction. ACS Combinatorial Science, 15(12), 691-695. [Link]

  • ResearchGate. (n.d.). Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones. [Link]

  • Redalyc. (n.d.). Substituted Pyridopyrimidinones. Part 3. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one. [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Highly active, air-stable palladium catalysts for the C-C and C-S bond-forming reactions of vinyl and aryl chlorides. [Link]

  • ACS Publications. (2013, November 15). Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • ACS Publications. (2008, March 21). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ResearchGate. (2011, August 2). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. [Link]

  • ACS Publications. (2018, October 8). Site-Selective Cross-Coupling of Remote Chlorides Enabled by Electrostatically Directed Palladium Catalysis. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]

  • ACS Publications. (2002, May 3). Highly Active, Air-Stable Palladium Catalysts for the C−C and C−S Bond-Forming Reactions of Vinyl and Aryl Chlorides. [Link]

  • ACS Publications. (2020, May 6). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. [Link]

  • Scientific Research Publishing. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]

  • Radboud Repository. (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. [Link]

  • ACS Publications. (2008, December 18). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. [Link]

  • ResearchGate. (n.d.). Highly Selective Room-Temperature Suzuki-Miyaura Coupling of Bromo-2-Sulfonyloxypyridines for Unsymmetrical Diarylpyridines. [Link]

  • Academia.edu. (n.d.). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors. [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • National Institutes of Health. (2020, October 29). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. [Link]

  • Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reaction of brominated.... [Link]

Sources

Application

The Emerging Potential of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Pyrido[1,2-a]pyrimidin-4-one Scaffold as a Privileged Structure in Medicinal Chemistry The 4H-pyrido[1,2-a]pyrimidin-4-one core is a fused heterocyclic system that has garnered significant attention in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrido[1,2-a]pyrimidin-4-one Scaffold as a Privileged Structure in Medicinal Chemistry

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry. This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity, leading to a diverse array of pharmacological activities. Its rigid, planar structure provides a foundation for the strategic placement of various substituents, allowing for the fine-tuning of its biological and pharmacokinetic properties. The pyrimidine nucleus is a cornerstone in the structure of nucleic acids, rendering pyrimidine derivatives of significant interest in the development of novel therapeutics.[1]

This guide focuses on a specific, yet largely unexplored derivative: 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one . While direct studies on this particular compound are limited, the extensive research on the broader class of pyrido[1,2-a]pyrimidin-4-ones provides a strong rationale for its investigation as a potential therapeutic agent. The presence of halogen atoms—a bromine at the 9-position and a chlorine at the 7-position—is of particular interest. Halogenation is a common strategy in medicinal chemistry to enhance binding affinity, modulate metabolic stability, and improve membrane permeability.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the potential applications of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one in drug discovery. We will explore its potential as a kinase inhibitor for oncology applications, a modulator of other key cellular targets, and provide detailed, field-proven protocols to facilitate its investigation.

Part 1: Potential Therapeutic Applications and Mechanistic Insights

Based on the established activities of the pyrido[1,2-a]pyrimidine scaffold, we can hypothesize several promising avenues for the application of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one in drug discovery.

Oncology: A Promising Scaffold for Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] The pyrido[1,2-a]pyrimidine scaffold has been successfully employed in the development of potent kinase inhibitors.[3][4] Notably, related pyridopyrimidine structures have shown inhibitory activity against a range of cancer-relevant kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[5][6]

Hypothesized Mechanism of Action:

The 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one likely acts as an ATP-competitive inhibitor. The core scaffold can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for inhibitor binding. The bromine and chlorine substituents can project into hydrophobic pockets within the active site, potentially enhancing potency and selectivity for specific kinases.

Workflow for Investigating Kinase Inhibitory Activity

G cluster_0 Initial Screening cluster_1 Hit Validation and Characterization cluster_2 Cellular and In Vivo Evaluation a Compound Synthesis and Purification (9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one) b Broad-Spectrum Kinase Panel Screening (e.g., 400+ kinases) a->b Determine initial hit profile c IC50 Determination for Key Kinase Hits b->c Identify potent hits d Mechanism of Action Studies (e.g., ATP-competition assays) c->d e Selectivity Profiling (against related kinases) c->e f Cell-Based Assays (e.g., proliferation, apoptosis in cancer cell lines) e->f Confirm cellular activity g Target Engagement Assays (e.g., Western blot for downstream signaling) f->g h In Vivo Xenograft Studies (in relevant cancer models) g->h

Caption: Workflow for kinase inhibitor drug discovery.

Metabolic Disorders: Targeting Aldose Reductase

Derivatives of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one have been identified as potent and selective inhibitors of aldose reductase (ALR2).[7][8] This enzyme is implicated in the development of diabetic complications. The introduction of hydroxyl groups at various positions on the scaffold has been shown to enhance inhibitory potency.[7][8][9]

Hypothesized Mechanism of Action:

The pyrido[1,2-a]pyrimidin-4-one scaffold can occupy the active site of ALR2, with specific substituents forming key interactions with amino acid residues. While the 9-bromo-7-chloro derivative lacks the hydroxyl groups of the most potent inhibitors in the reported series, the halogen atoms could still contribute to favorable interactions within the active site, warranting investigation.

Immuno-oncology and Autoimmune Diseases: SHP2 Inhibition

The Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node that plays a role in cell proliferation and survival.[10] Overactivity of SHP2 is linked to various cancers. Recently, pyrido[1,2-a]pyrimidin-4-one derivatives have been designed as allosteric inhibitors of SHP2, demonstrating a novel approach to targeting this phosphatase.[10]

Hypothesized Mechanism of Action:

Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that inactivates the enzyme. The 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one could potentially bind to the allosteric pocket of SHP2, with the halogen atoms contributing to the necessary hydrophobic and electronic interactions.

Other Potential Applications

The versatility of the pyrido[1,2-a]pyrimidine scaffold suggests other potential applications for the 9-bromo-7-chloro derivative, including:

  • Antimalarial Agents: Novel pyrido[1,2-a]pyrimidin-4-ones have shown moderate antimalarial activity.[11]

  • ERRα Agonists: A series of pyrido[1,2-a]pyrimidin-4-ones have been identified as agonists of the estrogen-related receptor α (ERRα), a key regulator of mitochondrial biogenesis.[12]

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the initial characterization of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a generic method for determining the half-maximal inhibitory concentration (IC50) of the test compound against a purified kinase.

Principle:

The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylated substrate is quantified, typically using a luminescent or fluorescent readout.

Materials:

  • 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (dissolved in 100% DMSO)

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. A typical starting concentration for the highest dose is 100 µM.

  • Assay Plate Setup:

    • Add 1 µL of the diluted compound or DMSO (for control wells) to the assay plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer.

    • Add 10 µL of the master mix to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction:

    • Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for the specific kinase.

    • Add 10 µL of the ATP solution to each well to start the reaction.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Add the detection reagent according to the manufacturer's instructions.

    • Incubate for the recommended time to allow the signal to develop.

  • Data Acquisition and Analysis:

    • Read the luminescence or fluorescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundTarget KinaseIC50 (µM)
9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-oneKinase X[Experimental Value]
Staurosporine (Control)Kinase X[Experimental Value]
Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of the compound on the proliferation of cancer cells.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Materials:

  • 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipettes and a plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate for 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percent viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Target Engagement

This protocol assesses whether the compound inhibits the phosphorylation of a downstream target of the kinase of interest in cells.

Principle:

Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize both the total and phosphorylated forms of a protein, one can determine the effect of the compound on kinase activity within the cell.

Materials:

  • 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

  • Cancer cell line expressing the target kinase

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the downstream target)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting transfer system

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the compound at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and run the samples on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) to confirm equal loading.

Signaling Pathway Example: Inhibition of the RAS-ERK Pathway

G cluster_0 Potential Inhibition Point Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation inhibitor 9-bromo-7-chloro-4H- pyrido[1,2-a]pyrimidin-4-one inhibitor->RAF

Caption: Potential inhibition of the RAF kinase in the RAS-ERK pathway.

Conclusion and Future Directions

While 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a relatively understudied compound, the wealth of data on its core scaffold provides a strong foundation for its exploration in drug discovery. The protocols and potential applications outlined in this guide offer a roadmap for researchers to begin to unlock the therapeutic potential of this intriguing molecule. Future work should focus on a systematic evaluation of its activity against a broad panel of biological targets, followed by structure-activity relationship (SAR) studies to optimize its potency, selectivity, and pharmacokinetic properties. The strategic placement of the bromo and chloro substituents may offer unique advantages that could lead to the development of a novel class of therapeutics.

References

  • (Time in Pasuruan, ID not cited)
  • Di-Pietro, A., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry, 50(20), 4917-4927. [Link]

  • (Request PDF for Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity not cited)
  • Mochizuki, H., et al. (2011). Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Related Receptor α. Journal of Medicinal Chemistry, 54(20), 7182-7192. [Link]

  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

  • Di-Pietro, A., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. PubMed. [Link]

  • Klutchko, S. R., et al. (2005). Discovery and in Vitro Evaluation of Potent Kinase Inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]

  • (Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines not cited)
  • (Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors not cited)
  • Ghorab, M. M., et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Taylor & Francis Online. [Link]

  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. PubMed. [Link]

  • (7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one: A Powerful Research Tool not cited)
  • El-Sayed, N. A. A. (2023). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. International Journal of Science and Research (IJSR).
  • (7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one - Guidechem not cited)
  • (4H-Pyrido[1,2-a]pyrimidin-4-one, 9-bromo-7-chloro- - CymitQuimica not cited)
  • (7-bromo-2-chloro-4H-pyrido(1,2-a)pyrimidin-4-one - PubChem not cited)
  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387. [Link]

  • (Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1)
  • (Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents not cited)
  • (Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - Lirias not cited)

Sources

Method

Regioselective Functionalization of 9-Bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one: A Strategic Guide for Late-Stage Diversification

Overview & Strategic Rationale The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged pharmacophore embedded in numerous therapeutic agents, including 1[1], endothelial cell dysfunction inhibitors, and 2[2]. When d...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Strategic Rationale

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged pharmacophore embedded in numerous therapeutic agents, including 1[1], endothelial cell dysfunction inhibitors, and 2[2]. When decorated with multiple halogens, such as in 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one , the scaffold becomes a powerful linchpin for divergent, late-stage functionalization.

The strategic functionalization of this dihalogenated heterocycle relies on the distinct electronic and steric environments of its reactive sites:

  • C9-Bromo Position : The C(sp²)–Br bond possesses a lower bond dissociation energy compared to the C(sp²)–Cl bond. Consequently, palladium(0) species undergo oxidative addition at the 9-position at significantly faster rates, enabling chemoselective cross-coupling without disturbing the 7-chloro substituent.

  • C7-Chloro Position : Once the 9-position is functionalized, the remaining C–Cl bond can be activated using electron-rich, sterically demanding phosphine ligands that force the palladium center to insert into the more recalcitrant bond.

  • C3-H Position : The C3 position of the pyrimidinone core is inherently electron-rich. It can be directly functionalized via C–H activation without the need for pre-installed halogens. This can be achieved through transition-metal catalysis (e.g.,3)[3] or modern photoredox catalysis using2[2].

Workflow Visualization

G SM 9-Bromo-7-chloro-4H- pyrido[1,2-a]pyrimidin-4-one P1 9-Aryl-7-chloro Derivative SM->P1 Suzuki-Miyaura Pd(dppf)Cl2 Regioselective 9-Br P2 9-Aryl-7-amino Derivative P1->P2 Buchwald-Hartwig Pd2(dba)3 / BrettPhos 7-Cl Substitution P3 3,9-Diaryl-7-amino Derivative P2->P3 Photoredox C3-H Eosin Y / Blue LED C3-H Activation

Divergent functionalization workflow of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling at the C9 Position

Causality & Rationale : To achieve absolute regioselectivity for the 9-bromo position over the 7-chloro position, Pd(dppf)Cl₂ is utilized. The bidentate dppf ligand provides a wide bite angle that accelerates reductive elimination while maintaining a mild oxidative addition profile, preventing over-reaction at the C7–Cl bond. A biphasic solvent system ensures the solubility of both the organic substrate and the inorganic base.

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv), the desired arylboronic acid (1.05 equiv), Pd(dppf)Cl₂ (5 mol %), and Na₂CO₃ (2.0 equiv).

  • Inert Atmosphere : Seal the tube with a septum, evacuate, and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition : Inject degassed 1,4-dioxane and deionized H₂O (4:1 v/v ratio) via syringe to achieve a substrate concentration of 0.2 M.

  • Reaction Execution : Replace the septum with a Teflon screwcap under a positive flow of Argon. Heat the reaction mixture in an oil bath at 80 °C for 6–8 hours.

  • Self-Validation Check : Sample the reaction mixture at 4 hours. Analyze via LC-MS. The presence of a single major product mass corresponding to the mono-arylated (7-chloro intact) species validates the chemoselectivity. The absence of a di-arylated byproduct confirms the temperature and catalyst choice are optimal.

  • Workup & Purification : Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the 9-aryl-7-chloro derivative.

Protocol 2: Buchwald-Hartwig Amination at the C7 Position

Causality & Rationale : With the 9-position functionalized, the 7-chloro position is targeted. The C–Cl bond is notoriously resistant to oxidative addition. BrettPhos is selected as the ligand because its dialkylbiaryl structure is highly electron-rich (promoting oxidative addition) and sterically bulky (accelerating reductive elimination of the C–N bond), which suppresses competitive β-hydride elimination pathways.

Step-by-Step Methodology :

  • Preparation : Inside an argon-filled glovebox, charge a vial with the 9-aryl-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one intermediate (1.0 equiv), a primary or secondary amine (1.2 equiv), Pd₂(dba)₃ (2 mol %), BrettPhos (4.5 mol %), and NaOtBu (1.5 equiv).

  • Solvent Addition : Add anhydrous toluene to reach a concentration of 0.15 M.

  • Reaction Execution : Seal the vial tightly with a PTFE-lined cap, remove it from the glovebox, and heat at 100 °C in a pre-heated heating block for 12 hours.

  • Self-Validation Check : The use of NaOtBu requires rigorously anhydrous conditions. If the LC-MS shows a mass corresponding to the 7-hydroxy byproduct, it indicates moisture contamination in the toluene or base, validating the necessity of the glovebox setup.

  • Workup & Purification : Cool the reaction to room temperature. Dilute with dichloromethane and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC to isolate the 9-aryl-7-amino derivative.

Protocol 3: Visible-Light Mediated C3-H Arylation

Causality & Rationale : Late-stage functionalization at the C3 position bypasses the need for pre-functionalization. Utilizing photoredox catalysis with Eosin Y (an inexpensive organic dye) and an aryldiazonium salt generates an electrophilic aryl radical upon 2[2]. This radical regioselectively attacks the electron-rich C3 position of the pyrimidinone core.

Step-by-Step Methodology :

  • Preparation : In a transparent glass vial, add the 9-aryl-7-amino-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv), aryldiazonium tetrafluoroborate (3.0 equiv), Eosin Y (3 mol %), and Na₂CO₃ (2.0 equiv).

  • Solvent Addition : Add anhydrous acetonitrile (CH₃CN) to achieve a 0.1 M concentration.

  • Degassing : Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Reaction Execution : Irradiate the reaction mixture with a Blue LED (460 nm) at room temperature for 24 hours.

  • Self-Validation Check : Run a parallel control reaction wrapped in aluminum foil (dark conditions). The complete absence of product in the dark control validates that the transformation is exclusively driven by the photoexcitation of Eosin Y, ruling out background thermal radical generation. Ensure a cooling fan maintains the reaction at room temperature to prevent thermal degradation of the diazonium salt.

  • Workup & Purification : Quench the reaction with water, extract with CH₂Cl₂ (3 × 10 mL), dry the combined organic layers over MgSO₄, and concentrate. Purify via silica gel chromatography to yield the fully functionalized 3,9-diaryl-7-amino-4H-pyrido[1,2-a]pyrimidin-4-one.

Quantitative Data Summary

Reaction StepTarget BondCatalyst SystemTypical YieldRegioselectivity
1. Suzuki-Miyaura C9–C(Aryl)Pd(dppf)Cl₂ / Na₂CO₃75–85%>99% (C9 over C7)
2. Buchwald-Hartwig C7–N(Amine)Pd₂(dba)₃ / BrettPhos65–80%Specific to C7–Cl
3. Photoredox C3–H Arylation C3–C(Aryl)Eosin Y / Blue LED60–75%Specific to C3–H

References

  • Title: WO2024260929A1 - Trem2 agonists Source: Google Patents URL
  • Title : Visible Light Assisted Direct C3–H Arylation of Pyrido[1,2-a]pyrimidin-4-ones and Thiazolo[3,2-a]pyrimidin-5-ones Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]

  • Title : Pd-Catalyzed Ag(I)-Promoted C3-Arylation of Pyrido[1,2-a]pyrimidin-4-ones with Bromo/Iodo-Arenes Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]

Sources

Application

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of the Pyrido[1,2-a]pyrimidin-4-one Scaffold The 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities. The strategic introduction of amine functionalities onto this heterocyclic system via C-N bond formation is a critical step in the synthesis of novel drug candidates. The Buchwald-Hartwig amination stands out as a powerful and versatile method for achieving this transformation due to its broad substrate scope and functional group tolerance.[1]

This application note provides a detailed protocol for the selective Buchwald-Hartwig amination of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. The presence of two distinct halogen atoms on the aromatic core—a bromine at the 9-position and a chlorine at the 7-position—presents an opportunity for chemoselective functionalization. Based on the well-established principles of palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This inherent difference in reactivity allows for the selective amination at the C-9 position, leaving the C-7 chloro substituent intact for potential subsequent diversification.

The Underlying Principle: A Mechanistic Overview of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[2] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, the C-Br bond of the pyridopyrimidinone) to form a palladium(II) species. This is typically the rate-determining step, and the reactivity of the halide follows the order I > Br > Cl.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond and the desired aminated product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical in facilitating these steps, particularly the reductive elimination, and in stabilizing the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to enhance the reaction's efficiency.[1]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L_n->Oxidative\nAddition\nComplex Ar-Br Pd(II)-Amido\nComplex Pd(II)-Amido Complex Oxidative\nAddition\nComplex->Pd(II)-Amido\nComplex R₂NH, Base - H-Base⁺-Br⁻ Pd(II)-Amido\nComplex->Pd(0)L_n Product Ar-NR₂ Pd(II)-Amido\nComplex->Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Selective Amination at the C-9 Position

This protocol provides a general procedure for the selective Buchwald-Hartwig amination of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one with a primary or secondary amine. Reaction conditions may require optimization for specific amine substrates.

Materials and Reagents:

  • 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst

  • Xantphos or another suitable biarylphosphine ligand

  • Cesium carbonate (Cs₂CO₃) or another suitable base (e.g., K₃PO₄, NaOtBu)

  • Anhydrous 1,4-dioxane or toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Reaction Setup:

All manipulations should be performed under an inert atmosphere to prevent the deactivation of the palladium catalyst.

  • To a dry Schlenk tube or reaction vial, add 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv).

  • Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Add the base (e.g., Cs₂CO₃, 1.5-2.0 equiv).

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Add the amine (1.1-1.5 equiv) via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).

Reaction Monitoring and Work-up:

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 9-amino-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one derivative.

Table of Recommended Reaction Parameters

ParameterRecommended ConditionsRationale and Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or pre-catalystsPre-catalysts can offer better reproducibility. Pd(OAc)₂ is a common and cost-effective choice.[3]
Ligand Xantphos, RuPhos, BrettPhosThe choice of ligand can significantly impact reaction efficiency and scope. Xantphos is often effective for amination of chloro-substituted heterocycles.[3][4]
Base Cs₂CO₃, K₃PO₄, NaOtBu, LHMDSCs₂CO₃ is a mild and often effective base. Stronger bases like NaOtBu or LHMDS may be required for less reactive amines but can be incompatible with base-sensitive functional groups.[2][5]
Solvent 1,4-Dioxane, TolueneThese are common aprotic solvents for Buchwald-Hartwig aminations. Ensure the solvent is anhydrous.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides.
Amine Stoichiometry 1.1-1.5 equivalentsA slight excess of the amine is typically used to ensure complete consumption of the starting material.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider using a palladium pre-catalyst.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Inappropriate ligand or baseScreen different ligand and base combinations. A stronger base may be necessary.
Formation of Side Products Hydrodehalogenation (replacement of Br with H)This can occur as a competing side reaction. Optimizing the ligand and base may minimize this.
Reaction at the C-7 positionWhile less likely, some reaction at the chloro position may occur under harsh conditions. Lowering the temperature or using a more selective catalyst system can help.

Conclusion

The Buchwald-Hartwig amination provides a robust and selective method for the synthesis of 9-amino-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. By leveraging the differential reactivity of the C-Br and C-Cl bonds, this protocol allows for the strategic introduction of a diverse range of amine functionalities at the C-9 position, paving the way for the development of novel compounds with potential therapeutic applications. Careful optimization of the reaction parameters, particularly the choice of ligand and base, is crucial for achieving high yields and selectivity.

References

  • Buchwald, S. L., & Hartwig, J. F. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(45), 15994-16019. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Stroup, B. W., Szklennik, P. V., Forster, C. J., & Serrano-Wu, M. H. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic letters, 9(10), 2039–2042. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the amination of aryl chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Gandeepan, P., & Cheng, C. H. (2012). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728-1735. [Link]

  • Montana State University. Site-Selective Amination of Pyrimidines. Technology Transfer Office. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Pye, P. J., & Krska, S. W. (2017). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 8(12), 1278-1282. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 9-Bromo-7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

An in-depth guide to overcoming common challenges in the synthesis of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, a key heterocyclic scaffold in medicinal chemistry. This guide provides researchers, chemists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to overcoming common challenges in the synthesis of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, a key heterocyclic scaffold in medicinal chemistry.

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical resource for optimizing the synthesis of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. Drawing from established chemical principles and literature-backed methodologies, this document is structured as a troubleshooting and FAQ center to directly address common experimental hurdles and enhance reaction yield and purity.

Overview of the Synthetic Pathway

The synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one core is a cornerstone reaction in heterocyclic chemistry, valued for its applications in creating a wide range of biologically active molecules.[1][2] The most prevalent and established method involves the cyclocondensation of a substituted 2-aminopyridine with a malonic ester derivative, typically under thermal or acid-catalyzed conditions.[3][4]

For the target molecule, 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, the key starting materials are 2-amino-3-bromo-5-chloropyridine and diethyl malonate . The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group onto one of the ester carbonyls of diethyl malonate, followed by an intramolecular cyclization and subsequent elimination of ethanol to form the bicyclic aromatic system.

General Reaction Scheme

Reaction_Scheme Aminopyridine 2-Amino-3-bromo-5-chloropyridine Plus + Aminopyridine->Plus Malonate Diethyl Malonate Intermediate Intermediate (Acrylate Adduct) Malonate->Intermediate Step 1: Condensation (-EtOH) Plus->Malonate Product 9-Bromo-7-chloro-4H-pyrido- [1,2-a]pyrimidin-4-one Intermediate->Product Step 2: Intramolecular Cyclization (-EtOH) High Temp / Acid Catalyst Troubleshooting_Workflow Start Low Yield or High Impurity CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions Purify Recrystallize or Redistill Starting Materials CheckPurity->Purify Impure Temp Is Temperature > 220°C? CheckConditions->Temp Purify->CheckConditions Removal Is EtOH/H2O being actively removed? Temp->Removal Yes OptimizeTemp Increase Temperature Incrementally Temp->OptimizeTemp No UseDeanStark Use Dean-Stark or Distillation Head Removal->UseDeanStark No SideProduct Still high impurity? (e.g., Naphthyridine) Removal->SideProduct Yes OptimizeTemp->Temp UseDeanStark->Removal Success Improved Yield SideProduct->Success No ChangeReagent Consider Alternative Malonate Source (e.g., Meldrum's Acid) SideProduct->ChangeReagent Yes ChangeReagent->Success

Sources

Optimization

Troubleshooting solubility issues of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Technical Support Center: 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting strategies...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to overcome solubility challenges, ensuring the reliability and success of your experiments.

Section 1: Initial Assessment & Predicted Properties

Question: What are the predicted solubility properties of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one?

Answer: Based on its molecular structure, 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a rigid, planar heterocyclic compound. This structure presents several physicochemical characteristics that suggest it is likely a poorly water-soluble molecule.[1]

  • High Crystallinity: The planar structure and potential for π-π stacking interactions suggest a high lattice energy in its solid state, making it difficult for solvent molecules to break apart the crystal structure.[2]

  • Polarity: The molecule possesses polar functional groups (a carbonyl group and nitrogen atoms) capable of acting as hydrogen bond acceptors. However, the large, fused aromatic system and the presence of bromo- and chloro-substituents contribute significant hydrophobic character.

  • "Like Dissolves Like" Principle: Following the "like dissolves like" principle, the compound is expected to have low solubility in both highly polar solvents (like water) and very non-polar solvents (like hexanes).[3] Its optimal solubility will likely be found in polar aprotic solvents or, to a lesser extent, some polar protic solvents.

Section 2: Frequently Asked Questions (FAQs)

Question: Which solvents should I try first to solubilize this compound for an in vitro assay?

Answer: For initial screening, especially for biological assays, it is recommended to start with a strong, water-miscible organic solvent.

  • Dimethyl Sulfoxide (DMSO): This is the industry-standard starting point. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[4] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.

  • N,N-Dimethylformamide (DMF): If DMSO fails or is incompatible with your assay, DMF is a suitable alternative with similar solubilizing power.[5]

  • Ethanol: For some applications, particularly if DMSO toxicity is a concern even at low final concentrations, ethanol can be a useful co-solvent.[6]

Important: The primary goal is to create a clear, high-concentration stock solution that can be serially diluted into your final aqueous assay buffer. The key challenge is often not dissolving the compound in the organic stock, but preventing it from precipitating upon dilution into the aqueous medium.[4]

Question: My compound dissolved in DMSO, but crashed out when I added it to my aqueous buffer. What's happening and what should I do?

Answer: This is a classic sign of "kinetic" versus "thermodynamic" solubility and is the most common issue researchers face.[7][8]

  • The "Why": You created a supersaturated solution. The compound is highly soluble in DMSO but has very low thermodynamic (true) solubility in your final aqueous buffer.[7] When you dilute the DMSO stock, the solvent environment rapidly changes from DMSO-rich to water-rich, and the compound precipitates to re-establish its low-solubility equilibrium.

  • Troubleshooting Steps:

    • Lower the Final Concentration: This is the simplest solution. Your required concentration might be above the compound's aqueous solubility limit.

    • Increase Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible (typically <0.5%) to avoid artifacts, but sometimes increasing it slightly (e.g., to 1%) can keep the compound in solution. Always run a vehicle control with the same final DMSO concentration.[4]

    • Use Co-solvents: Adding a small percentage of another solvent, like ethanol or propylene glycol, to your aqueous buffer can sometimes increase the compound's solubility.[9]

    • Check pH: The compound has nitrogen atoms that could be protonated at acidic pH. Adjusting the pH of your final buffer might improve solubility.[10]

Question: Can I use heat or sonication to help dissolve my compound?

Answer: Yes, these are common and effective techniques, but they must be used with caution.

  • Heating: Gently warming the solution (e.g., to 37-50°C) can increase the rate of dissolution and often the solubility limit. However, be aware of potential compound degradation. Always check the compound's stability at elevated temperatures.[4]

  • Sonication: Using a bath sonicator can help break up solid aggregates and accelerate dissolution. This is generally a safe method for short periods (5-15 minutes).[4]

These methods are particularly useful for preparing the initial high-concentration stock solution. If a compound requires heat to dissolve and then precipitates upon cooling to room temperature, it indicates that you have created a supersaturated solution.

Section 3: Systematic Troubleshooting Guide

When initial attempts fail, a more systematic approach is required. The following workflow provides a logical progression from simple to more advanced solubility enhancement techniques.

G start Start: Compound Insoluble solvent_screen 1. Systematic Solvent Screen (See Table 1) start->solvent_screen ph_mod 2. pH Modification (Aqueous & Co-solvent Systems) solvent_screen->ph_mod No suitable single solvent found success Solubilized solvent_screen->success Success cosolvent 3. Co-Solvent System Dev. (See Table 2) ph_mod->cosolvent Insufficient improvement ph_mod->success Success advanced 4. Advanced Formulation (e.g., Surfactants, Cyclodextrins) cosolvent->advanced Precipitation still occurs cosolvent->success Success advanced->success Success fail Consult Specialist advanced->fail Still insoluble

Caption: Systematic workflow for troubleshooting solubility.

Step 1: Systematic Solvent Screening

The first step is to perform a systematic screen to identify a suitable solvent or solvent class. This should be done at a consistent concentration (e.g., 1 mg/mL).

Table 1: Solvent Screening Panel for 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Solvent Class Solvent Polarity Index Observations (e.g., Clear, Hazy, Suspension)
Polar Aprotic DMSO 7.2
DMF 6.4
Acetonitrile (ACN) 5.8
Tetrahydrofuran (THF) 4.0
Polar Protic Methanol 5.1
Ethanol 4.3
Isopropanol (IPA) 3.9
Water (pH 7.4 Buffer) 10.2
Non-Polar Dichloromethane (DCM) 3.1
Toluene 2.4

| | Hexanes | 0.1 | |

Step 2: pH Modification

Nitrogen-containing heterocycles can exhibit pH-dependent solubility.[10] The pyrido[1,2-a]pyrimidin-4-one core contains nitrogen atoms that may be protonated under acidic conditions, potentially increasing aqueous solubility.

  • Protocol: Prepare a slurry of the compound in a series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

  • Analysis: After equilibration (see Shake-Flask Protocol), measure the concentration of the dissolved compound by HPLC or UV-Vis spectroscopy. A significant increase in solubility at low pH suggests that salt formation could be a viable strategy.

Step 3: Co-Solvent System Development

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, which can significantly enhance the solubility of hydrophobic compounds.[6][11]

Table 2: Common Co-Solvent Systems for Aqueous Formulations

Co-Solvent Typical Starting % (v/v) Properties & Considerations
Ethanol 5-20% Generally well-tolerated in many biological systems.[6]
Propylene Glycol (PG) 5-30% Common pharmaceutical excipient; can form viscous solutions.
Polyethylene Glycol 400 (PEG 400) 10-40% Low toxicity, widely used in formulations. Can be viscous.

| N-Methyl-2-pyrrolidone (NMP) | 1-10% | Strong solubilizer, but use with caution due to potential toxicity. |

Section 4: Key Experimental Protocols

For accurate and reproducible results, it is critical to distinguish between kinetic and thermodynamic solubility.[12] Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, while thermodynamic solubility is the true equilibrium concentration.[7][8]

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[13][14] It measures the concentration of a compound in a saturated solution at equilibrium.[15]

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg, ensuring solid is visible) to a known volume (e.g., 1 mL) of the desired solvent in a glass vial.

  • Equilibration: Seal the vial and agitate it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[13]

  • Phase Separation: After equilibration, let the vial stand to allow undissolved solids to settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling: Carefully remove an aliquot of the clear supernatant.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter (use a filter material, like PTFE, that does not bind your compound).

  • Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent and quantify the compound's concentration using a validated analytical method like HPLC-UV or LC-MS against a standard curve.[16]

Caption: Workflow for the Shake-Flask Solubility Method.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Petereit, A., et al. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Creative Commons. [Link]

  • Liu, K., et al. (2018). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Bannan, C. C., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Grokipedia. Cosolvent. [Link]

  • Dykes, A., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]

  • Petereit, A., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Dykes, A., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • World Health Organization (WHO). (2006). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Cheméo. Chemical Properties of 4H-Pyrido[1,2-a]pyrimidin-4-one, 3,6-dimethyl-. [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • ResearchGate. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • MedCrave online. (2017). Solubility: a speed–breaker on the drug discovery highway. [Link]

  • Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential. [Link]

  • American Association of Pharmaceutical Scientists. (2025). Overcoming the Challenge of Poor Drug Solubility. [Link]

  • IUPAC-NIST Solubilities Database. 1-Bromo-2-chloroethane with Water. [Link]

  • ResearchGate. Bromochloromethane (BrCH2Cl). [Link]

  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • Rasayan J. Chem. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. [Link]

  • ResearchGate. Nitrogen-Containing Heterocycles in Agrochemicals. [Link]

  • Molecules. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]

  • NIST WebBook. 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-. [Link]

  • Drishti IAS. NCERT Class 12 Chemistry Part 2. [Link]

  • PubMed. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. [Link]

  • CCS Chemistry. (2022). N-Heterocycles Extended π-Conjugation Enables Ultrahigh Capacity, Long-Lived, and Fast-Charging Organic Cathodes for Aqueous Zinc Batteries. [Link]

  • MDPI. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]

  • Scribd. 10th Science Way to Success Guide. [Link]

Sources

Troubleshooting

Reducing debromination side reactions in pyrido[1,2-a]pyrimidin-4-one derivatives

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenge of debromination side reactions in pyrido[1,2-a]pyrimidin-4-one derivatives. As Senior Application Scientists, we have structured this guide to offer not just protocols, but a foundational understanding of the reaction mechanisms to empower you to make informed decisions in your experimental design.

Understanding the Challenge: Unwanted Debromination

The bromo-substituted pyrido[1,2-a]pyrimidin-4-one scaffold is a valuable intermediate in medicinal chemistry, often used in palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura, Heck, or Sonogashira) to build molecular complexity.[1][2][3] However, a common and frustrating side reaction is the premature loss of the bromine atom, which is replaced by a hydrogen atom from the reaction environment. This process, known as hydrodehalogenation or simply debromination, leads to the formation of an undesired byproduct, reducing the yield of the target molecule and complicating purification.[4][5]

This guide will walk you through the common causes of this side reaction and provide systematic strategies to mitigate it.

Start Bromo-Pyrido[1,2-a]pyrimidin-4-one (Starting Material) Desired_Pathway Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) Start->Desired_Pathway Desired Reaction Side_Reaction Hydrodehalogenation (Debromination) Start->Side_Reaction Undesired Side Reaction Product Desired Coupled Product Desired_Pathway->Product Byproduct Debrominated Byproduct Side_Reaction->Byproduct

Caption: Desired cross-coupling vs. undesired debromination pathway.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why does it happen in my cross-coupling reaction?

Hydrodehalogenation (debromination) is an undesired side reaction where the bromine atom of your starting material is replaced by a hydrogen atom.[4] This typically occurs when a palladium-hydride (Pd-H) species is formed within the catalytic cycle. This Pd-H intermediate can then undergo reductive elimination with your aryl bromide, leading to the debrominated byproduct instead of the desired cross-coupled product.[5]

Q2: What are the common sources of the hydride that leads to debromination?

The problematic hydride can originate from several components in your reaction mixture:

  • Solvents: Protic solvents like alcohols are direct hydride sources. Some aprotic polar solvents, such as DMF, can also decompose at higher temperatures to generate hydride species.[4][5]

  • Bases: Amine bases (e.g., triethylamine) can be a source of hydrides.[4] Similarly, trace water reacting with strong bases can generate hydroxide, which can participate in pathways that form Pd-H.[5]

  • Reagents: Boronic acids in Suzuki couplings can sometimes contribute to the formation of Pd-H species, especially in the presence of oxygen. Hydrosilanes, used in reductive Heck reactions, are by design a hydride source and their reactivity must be carefully controlled.[6]

Q3: How can I quickly detect if debromination is occurring?

You can monitor the reaction for the formation of the debrominated byproduct using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The debrominated compound will have a different Rf value (typically higher, being less polar) than your starting material and the desired product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most effective method. You can identify and quantify the byproduct by its mass (M-Br+H) and retention time.[4]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile compounds, this technique can also be used to identify and quantify the debrominated product.[4]

Troubleshooting Guide: A Systematic Approach

If you observe significant debromination (>5-10%) in your reaction, follow this systematic troubleshooting workflow.

G start Debromination Observed (>10% by LC-MS) step1 Step 1: Lower Temperature start->step1 Elevated temperatures increase the rate of debromination. step2 Step 2: Change Base step1->step2 If debromination persists... step3 Step 3: Screen Solvents step2->step3 If debromination persists... step4 Step 4: Screen Ligands step3->step4 If debromination persists... result Debromination Minimized step4->result

Caption: A logical workflow for troubleshooting debromination.

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

This is a very common issue, particularly with electron-rich heterocyclic systems. The key is to promote the desired reductive elimination (forming the C-C bond) to outcompete the undesired reductive elimination that causes debromination.

Detailed Recommendations:

  • Optimize the Ligand: The choice of phosphine ligand is the most critical parameter. Bulky, electron-rich biaryl phosphine or ferrocenyl ligands often accelerate the desired reductive elimination.[4]

    • Action: Screen a panel of ligands. Good starting points include SPhos, XPhos, and dppf.[4] Less electron-donating phosphines can also be beneficial as they can disfavor the hydrodehalogenation pathway.[7]

  • Change the Base: Avoid strong organic amine bases or alkoxide bases if possible. Inorganic bases are generally preferred.

    • Action: Switch from bases like Et₃N or NaOEt to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5] K₃PO₄ is often very effective for sterically hindered substrates.[8]

  • Lower the Reaction Temperature: Higher temperatures can accelerate catalyst decomposition and the rate of debromination.[4][7]

    • Action: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.[9]

  • Solvent Selection: Use aprotic solvents that are poor hydride donors.

    • Action: If you are using DMF, switch to toluene, dioxane, or THF.[5] Ensure your solvents are anhydrous and properly degassed to remove oxygen, which can contribute to side reactions like homocoupling.[9]

ParameterRecommendation to Reduce DebrominationRationale
Ligand Screen bulky, electron-rich ligands (e.g., XPhos, SPhos)Promotes desired C-C bond formation over C-H formation.[4]
Base Use inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃)Less likely to act as a hydride source compared to amine bases.[5]
Temperature 80-100 °C (or lowest effective temperature)Higher temperatures can increase the rate of side reactions.[7]
Solvent Aprotic, non-reducible (Toluene, Dioxane, THF)Avoids solvents that can act as hydride donors (e.g., DMF, alcohols).[5]

Table 1: Recommended Parameter Adjustments for Suzuki-Miyaura Coupling.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is optimized for coupling a bromo-pyrido[1,2-a]pyrimidin-4-one derivative prone to hydrodehalogenation.[5]

Materials:

  • Bromo-pyrido[1,2-a]pyrimidin-4-one derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous, degassed Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-pyrido[1,2-a]pyrimidin-4-one, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add degassed toluene via syringe to make a ~0.1-0.2 M solution.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS, paying close attention to the ratio of desired product to the debrominated byproduct.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Ligand Screening for Debromination Reduction

This high-throughput-style protocol allows for the efficient screening of multiple ligands to identify the optimal choice for your specific substrate.[10]

Materials:

  • Array of reaction vials suitable for a heated stirring block.

  • Stock solutions of your aryl halide, boronic acid, palladium precatalyst (e.g., Pd₂(dba)₃), base (e.g., K₃PO₄), and an internal standard in the chosen solvent (e.g., Toluene).

  • Screening ligands (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃, dppf).

Procedure:

  • In an inert atmosphere glovebox, add the appropriate amount of each solid ligand to a series of labeled reaction vials.

  • Add the stock solutions of aryl halide, boronic acid, base, and internal standard to each vial.

  • Add the palladium precatalyst stock solution to initiate the reaction.

  • Seal the vials and place them in a pre-heated reaction block (e.g., 100 °C).

  • At set time intervals (e.g., 1h, 4h, 12h), take an aliquot from each reaction, quench, and analyze by LC-MS.

  • Compare the product-to-byproduct ratios across all ligands to identify the most effective one for suppressing debromination while maximizing product formation.

pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition Ar-Pd(II)-Br pd0->ox_add + Ar-Br transmetal Transmetalation Ar-Pd(II)-Ar' ox_add->transmetal + Ar'-B(OH)₂ + Base pd_hydride Ar-Pd(II)-H ox_add->pd_hydride + Hydride Source red_elim Reductive Elimination (Desired) transmetal->red_elim red_elim->pd0 + Ar-Ar' Product Ar-Ar' red_elim->Product hydride_form {Pd-H Formation} debrom_elim Reductive Elimination (Undesired) pd_hydride->debrom_elim debrom_elim->pd0 + Ar-H Byproduct Ar-H debrom_elim->Byproduct ArBr Ar-Br ArBOH2 Ar'-B(OH)₂ Base Base Hydride_Source Hydride Source (Solvent, Base, H₂O)

Caption: Catalytic cycle showing the branch point to debromination.

References

  • Ahluwalia, V. K., Mehta, B., & Kumar, R. (2006). Mechanism of the Debromination in Heterocyclization Using α,α-Dibromocarbonyl Compounds as Synthons. Synthetic Communications. [Link]

  • MacNeil, S. L., et al. (2018). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Arkivoc. [Link]

  • Basahel, S. N., et al. (2016). Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts. RSC Advances. [Link]

  • Patel, H. R., et al. (2012). Simple route for the synthesis of pyrido [1, 2-a] pyrimidine derivatives. Der Pharma Chemica. [Link]

  • Toche, R. B., et al. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. International Journal of Organic Chemistry. [Link]

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Das, S., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. Organic Letters. [Link]

  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Villagran, E. G. G., et al. (2019). Reductive Debromination of Polybrominated Diphenyl Ethers - Microbes, Processes and Dehalogenases. Frontiers in Microbiology. [Link]

  • Semba, K., et al. (2017). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. ACS Catalysis. [Link]

  • Liu, H., et al. (2023). Investigating the debrominations of a subset of brominated flame retardants by biogenic reactive sulfur species. Environment International. [Link]

  • He, J., et al. (2006). Microbial reductive debromination of polybrominated diphenyl ethers (PBDEs). Environmental Science & Technology. [Link]

  • Cerný, J., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Tetrahedron. [Link]

  • Villagran, E. G. G., et al. (2019). Reductive Debromination of Polybrominated Diphenyl Ethers - Microbes, Processes and Dehalogenases. Frontiers in Microbiology. [Link]

  • Various Authors. (2023). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. ResearchGate. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Movassaghi, M., & Hill, M. D. (2013). Regioselective Bromination of Fused Heterocyclic N-Oxides. Organic Letters. [Link]

  • Patil, S. B., et al. (2017). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Jones, C. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Load for Cross-Coupling Reactions of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Welcome to the dedicated technical support guide for optimizing catalytic cross-coupling reactions with 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. This document is designed for researchers, chemists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for optimizing catalytic cross-coupling reactions with 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. This document is designed for researchers, chemists, and drug development professionals who are working with this challenging heterocyclic scaffold. Our goal is to provide expert insights, actionable troubleshooting strategies, and robust experimental protocols to help you efficiently determine the optimal catalyst loading, maximizing yield and purity while minimizing cost and waste.

The 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one core presents unique challenges due to its electronic properties and the presence of two distinct halogen atoms. The nitrogen atoms within the ring system can coordinate to the palladium catalyst, potentially leading to deactivation, while the differential reactivity of the C-Br and C-Cl bonds necessitates careful control to achieve the desired chemoselectivity.[1][2][3] This guide will address these issues head-on in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses preliminary questions that form the basis for successful catalyst optimization.

Q1: What is the expected order of reactivity for the halogen atoms on the 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one scaffold?

A1: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[4] This trend is governed by the carbon-halogen (C-X) bond dissociation energy, where the weaker C-I bond undergoes oxidative addition more readily than the stronger C-Cl bond. Therefore, for your substrate, the C9-Br bond is significantly more reactive than the C7-Cl bond. This inherent reactivity difference allows for selective functionalization at the C9 position while leaving the C7-chloro group intact for subsequent transformations.

Q2: Why is catalyst loading a critical parameter to optimize for this specific substrate?

A2: Optimizing catalyst loading is crucial for several reasons:

  • Cost-Effectiveness: Palladium catalysts and their associated ligands are expensive. Minimizing the catalyst load directly reduces the overall cost of the synthesis, which is a critical consideration for large-scale production in drug development.[5]

  • Product Purity: High catalyst loadings can sometimes lead to an increase in side reactions.[6] Furthermore, residual palladium in the final product is a major concern for active pharmaceutical ingredients (APIs) and must be removed to levels below regulatory limits (typically <1 ppm), a process that becomes more challenging and costly with higher initial loadings.[5]

  • Catalyst Deactivation: The pyridopyrimidine core contains nitrogen atoms that can act as ligands and poison the palladium catalyst.[1][2] Finding the "sweet spot" for catalyst loading is essential; a load that is too low may result in incomplete conversion due to catalyst deactivation over the course of the reaction, while an excessively high load may be unnecessary and uneconomical.

Q3: What are the best general starting conditions for a Suzuki-Miyaura coupling at the C9-Br position?

A3: For a challenging heteroaryl bromide, a robust catalytic system is required. A reliable starting point would involve a modern palladium pre-catalyst featuring a bulky, electron-rich biarylphosphine ligand. These ligands are known to stabilize the active Pd(0) species, promote the oxidative addition step, and resist deactivation by heteroatoms.[7][8]

ParameterRecommended Starting ConditionRationale
Catalyst XPhos-Pd-G2 or SPhos-Pd-G2Air-stable pre-catalysts that rapidly form the active monoligated Pd(0) species.[9]
Catalyst Load 1.5 - 2.5 mol%A conservative starting point for a screening reaction.[10]
Ligand:Pd Ratio 2:1 (if not using a pre-catalyst)Ensures sufficient ligand is present to prevent catalyst decomposition.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong, non-nucleophilic bases effective for challenging Suzuki couplings.[1][11]
Solvent 1,4-Dioxane/Water (e.g., 5:1 v/v) or Toluene/WaterCommon solvent systems that facilitate solubility of both organic and inorganic reagents.[1][12]
Temperature 90 - 110 °CSufficient thermal energy is needed to drive the reaction without decomposing the catalyst.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[10]

Q4: How do I choose between different types of coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for this scaffold?

A4: The choice of coupling reaction is dictated by the desired bond formation. The following decision tree provides a high-level guide for catalyst selection based on the intended transformation.

G start Desired Bond Formation? cc_bond C-C Bond start->cc_bond  C-C   cn_bond C-N Bond start->cn_bond  C-N   sp2_sp2 Aryl/Vinyl Partner (Csp²-Csp²) cc_bond->sp2_sp2 sp_sp2 Alkyne Partner (Csp-Csp²) cc_bond->sp_sp2 buchwald Reaction: Buchwald-Hartwig Partner: Amine/Amide Catalyst: Pd Pre-catalyst Ligand: RuPhos, BrettPhos cn_bond->buchwald suzuki Reaction: Suzuki-Miyaura Partner: Boronic Acid/Ester Catalyst: Pd Pre-catalyst Ligand: XPhos, SPhos sp2_sp2->suzuki sonogashira Reaction: Sonogashira Partner: Terminal Alkyne Catalyst: Pd(PPh₃)₂Cl₂ / CuI Base: Amine (e.g., Et₃N) sp_sp2->sonogashira

Caption: Catalyst selection guide based on desired bond formation.
Part 2: Troubleshooting Guide for Catalyst Load Optimization

This section provides a systematic approach to troubleshooting common issues encountered during the optimization process.

Issue 1: Low or No Conversion of Starting Material

A lack of conversion is the most common issue. Before adjusting catalyst load, it is critical to ensure the foundational components of the reaction are sound.

Troubleshooting start Low / No Conversion check_catalyst Is the Catalyst System Active? start->check_catalyst check_reagents Are Reagents & Solvents Pure/Dry/Degassed? check_catalyst->check_reagents Yes catalyst_inactive Action: Use fresh pre-catalyst. Verify ligand integrity. Ensure inert atmosphere. check_catalyst->catalyst_inactive No check_conditions Are Reaction Conditions (Temp/Base) Optimal? check_reagents->check_conditions Yes reagents_bad Action: Purify starting materials. Use anhydrous, degassed solvents. Use fresh, finely powdered base. check_reagents->reagents_bad No increase_load Systematically Increase Catalyst Load (e.g., 2% -> 4% -> 6% mol) check_conditions->increase_load Yes conditions_bad Action: Screen temperature (e.g., 90-120°C). Screen bases (K₃PO₄, Cs₂CO₃, K₂CO₃). check_conditions->conditions_bad No outcome_ok Conversion Improves increase_load->outcome_ok outcome_bad No Improvement: Re-evaluate Ligand/Solvent Choice increase_load->outcome_bad

Caption: Troubleshooting workflow for low or no reaction conversion.

Detailed Troubleshooting Steps:

  • Possible Cause: Inactive Catalyst System

    • Explanation: The active Pd(0) species is susceptible to oxidation. Air-stable pre-catalysts are more robust, but improper handling can still lead to deactivation. The nitrogen atoms in your substrate can also poison the catalyst, a problem exacerbated by an insufficient ligand-to-metal ratio or a sub-optimal ligand choice.[2][13]

    • Solution: Always use fresh catalyst from a reputable supplier. Ensure your reaction vessel is rigorously purged with an inert gas (argon or nitrogen).[10] If not using a pre-catalyst, consider a higher ligand-to-palladium ratio (e.g., 2.5:1). If catalyst poisoning is suspected, switching to a more sterically hindered ligand like RuPhos or BrettPhos for C-N couplings, or XPhos for C-C couplings, can shield the metal center and improve performance.[7][14]

  • Possible Cause: Sub-optimal Catalyst Loading

    • Explanation: If all other parameters are confirmed to be sound, the initial catalyst loading may simply be too low to overcome the activation energy or the rate of catalyst turnover is slower than the rate of deactivation.

    • Solution: Perform a systematic screen of catalyst loading. Set up parallel reactions with identical conditions, varying only the catalyst concentration.

    Table 2: Example Catalyst Loading Screen for Suzuki Coupling (Reaction: 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (1 equiv), Phenylboronic Acid (1.3 equiv), K₃PO₄ (2.5 equiv), XPhos-Pd-G2, Dioxane/H₂O 5:1, 100 °C, 4h)

EntryCatalyst Loading (mol%)Conversion by LC-MS (%)Notes
10.515%Incomplete reaction, significant starting material remains.
21.065%Major improvement, reaction proceeding.
32.0 >98% Optimal loading found.
44.0>98%No significant improvement in conversion; higher cost.

Issue 2: Reaction Stalls or Formation of Palladium Black

  • Explanation: The appearance of a fine black precipitate (palladium black) is a clear sign of catalyst decomposition.[2] This occurs when the active Pd(0) species falls out of the catalytic cycle and aggregates. This can be caused by excessive temperature, insufficient ligand, or the presence of impurities. A reaction that starts but does not go to completion often suffers from gradual catalyst deactivation.

  • Solution:

    • Lower the Temperature: High temperatures (>120 °C) can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period (e.g., 90 °C for 12 hours instead of 110 °C for 4 hours).

    • Check Ligand Stability: Ensure the ligand itself is not degrading under the reaction conditions.

    • Re-evaluate Catalyst Load: In some cases, a slightly higher initial catalyst load can be beneficial if a certain amount of catalyst is expected to be deactivated over the reaction time. However, this should be a last resort after optimizing temperature and other parameters.

Issue 3: Poor Yield Despite Full Conversion (Side Product Formation)

  • Explanation: Even with full consumption of the starting material, the yield of the desired product can be low due to competing side reactions. For this substrate, key side reactions include:

    • Protodebromination: The C-Br bond is cleaved and replaced with a hydrogen atom. This is often caused by trace moisture reacting with the organometallic intermediates.

    • Homocoupling: Two molecules of the boronic acid (in Suzuki coupling) or alkyne (in Sonogashira coupling) react to form a dimer.[11][15]

    • Reaction at C7-Cl: While less likely, under very forcing conditions or with highly active catalysts, minor reaction at the chloro position could occur.

  • Solution:

    • Lowering Catalyst Load: Excessively high catalyst concentrations can sometimes promote side reactions. Once the minimum loading for full conversion is found (from the screen in Table 2), running the reaction at that optimal level can improve selectivity and yield.

    • Control Reagent Stoichiometry: Use a minimal excess of the coupling partner (e.g., 1.1-1.2 equivalents of boronic acid) to reduce the likelihood of homocoupling.

    • Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents to minimize protodebromination.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Screen (Suzuki-Miyaura Example)

This protocol outlines the setup for a parallel screen to determine the optimal catalyst load.

  • Vessel Preparation: To four separate oven-dried microwave vials equipped with magnetic stir bars, add 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (e.g., 100 mg, 1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Catalyst Addition:

    • To Vial 1, add the palladium pre-catalyst (e.g., XPhos-Pd-G2) corresponding to 0.5 mol% .

    • To Vial 2, add the pre-catalyst corresponding to 1.0 mol% .

    • To Vial 3, add the pre-catalyst corresponding to 2.0 mol% .

    • To Vial 4, add the pre-catalyst corresponding to 4.0 mol% .

  • Inerting the Vessels: Seal each vial with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 5:1 v/v) to each vial via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting material.

  • Reaction: Place the vials in a preheated reaction block or oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 4 hours).

  • Monitoring and Analysis: After cooling to room temperature, take a small aliquot from each reaction mixture. Dilute with a suitable solvent (e.g., acetonitrile), filter, and analyze by LC-MS or GC-MS to determine the percent conversion of the starting material and the relative formation of product and major byproducts.[16]

  • Work-up (for the optimal reaction): Once the optimal condition is identified and scaled, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine.
  • BenchChem. (2025). Troubleshooting guide for Sonogashira coupling failures.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions Involving 2-(2-bromophenyl)-1H-imidazole.
  • BenchChem. (2025).
  • Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois.
  • Surry, D. S., & Buchwald, S. L. (2011).
  • Barham, R. W., et al. (2018). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • BenchChem. (2025).
  • Reddy, T., et al. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine.
  • BenchChem. (2025). Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines.
  • Valente, C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Singh, R., & Singh, V. (2020).
  • Sharma, S., & Kumar, A. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Omega.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Ruano, G., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed.

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Welcome to the technical support center for 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage and handling. As a specialized halogenated heterocyclic compound, its stability is paramount for reproducible experimental outcomes. This document provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.

I. Understanding the Molecule: Potential Sites of Instability

9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a complex molecule with several functional groups that can be susceptible to degradation under suboptimal conditions. The presence of two different halogens on the pyridopyrimidinone core, a system with both electron-rich and electron-deficient regions, presents unique stability challenges. The primary concerns for degradation are hydrolysis, photodegradation, and to a lesser extent, thermal decomposition.

II. Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I've noticed a new, more polar spot on my TLC plate after storing my compound in a non-anhydrous solvent. What could be happening?

This is a common observation and likely indicates hydrolysis of one or both halogen substituents. The pyridopyrimidinone core can be susceptible to nucleophilic aromatic substitution (SNAr), where water acts as a nucleophile, replacing the bromo or chloro group with a hydroxyl group. The resulting hydroxypyridopyrimidinone is significantly more polar and will exhibit a lower Rf value on a TLC plate.

  • Mechanism Insight: The rate of hydrolysis at the 7- and 9-positions will depend on the electronic nature of the pyridopyrimidinone ring system. Generally, in related heterocyclic systems, the carbon-bromine bond is weaker and more susceptible to cleavage than the carbon-chlorine bond.[1] Therefore, initial degradation may involve the displacement of the bromide.

  • Troubleshooting Steps:

    • Solvent Check: Ensure all solvents used for storage are anhydrous. Use freshly opened bottles of anhydrous solvents or solvents dried over molecular sieves.

    • Atmosphere Control: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with atmospheric moisture.

    • pH Consideration: Avoid acidic or basic conditions during storage, as these can catalyze hydrolysis.[2]

Q2: My once-white solid has developed a yellowish or brownish tint after being left on the lab bench. Why is this?

Discoloration is often a sign of photodegradation. Aromatic and heterocyclic compounds, particularly those with halogen substituents, can be sensitive to light, especially UV light.[3] Exposure to ambient light can induce the formation of colored impurities.

  • Mechanism Insight: Light can provide the energy to promote homolytic cleavage of the carbon-halogen bonds, leading to radical intermediates. These highly reactive species can then undergo a variety of reactions, leading to complex mixtures of colored degradation products.

  • Troubleshooting Steps:

    • Light Protection: Always store the compound in amber glass vials to protect it from light. For highly sensitive applications, wrap the vial in aluminum foil.

    • Storage Location: Store the compound in a dark place, such as a light-tight container inside a cabinet or freezer.

Q3: I'm seeing multiple new peaks in my HPLC or LC-MS analysis after long-term storage at room temperature. What are the likely degradation products?

The appearance of multiple new peaks suggests that several degradation pathways may be occurring. The most probable culprits are a combination of hydrolysis and photodegradation.

  • Likely Degradation Products:

    • Mono-hydrolyzed products: 9-hydroxy-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one and 9-bromo-7-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.

    • Di-hydrolyzed product: 7,9-dihydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.

    • Dehalogenated products: In some cases, reductive dehalogenation can occur, leading to the formation of 9-bromo-4H-pyrido[1,2-a]pyrimidin-4-one, 7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, or the fully dehalogenated 4H-pyrido[1,2-a]pyrimidin-4-one.

  • Troubleshooting and Prevention:

    • Optimal Storage Conditions: For long-term storage, it is crucial to control temperature, light, and atmosphere. (See Table 1 for recommended storage conditions).

    • Aliquoting: For frequently used materials, it is best to aliquot the compound into smaller, single-use vials. This prevents repeated warming and cooling cycles and exposure of the bulk material to the atmosphere.

Q4: What are the best analytical methods to assess the stability of my compound?

A multi-pronged analytical approach is recommended to monitor the purity and detect degradation of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for quantitative purity assessment.[4][5] A stability-indicating method should be developed that can resolve the parent compound from its potential degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of any impurities, which can help in elucidating their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about degradation products. Changes in chemical shifts or the appearance of new signals can indicate decomposition.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of purity. The appearance of new spots is a clear indication of degradation.

III. Recommended Storage and Handling Protocols

To ensure the long-term stability of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, the following storage and handling procedures are recommended:

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature -20°C or below (long-term); 2-8°C (short-term)Reduces the rate of all chemical degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Prevents hydrolysis from atmospheric moisture and oxidation.
Light Amber glass vials, stored in the darkProtects against photodegradation.[3]
Container Tightly sealed glass vials with PTFE-lined capsGlass is inert, and PTFE liners provide a good seal against moisture.
Form SolidStoring as a solid is preferable to solutions, which can accelerate degradation.
Experimental Workflow for Handling

Caption: Recommended workflow for handling 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.

IV. Troubleshooting Flowchart

If you suspect degradation of your compound, follow this troubleshooting guide:

Troubleshooting_Degradation Observe Observe signs of degradation (e.g., color change, new TLC spots, unexpected analytical data) CheckPurity Confirm degradation with analytical method (e.g., HPLC, LC-MS) Observe->CheckPurity Identify Attempt to identify degradation products via MS and NMR CheckPurity->Identify ReviewStorage Review storage conditions: - Temperature - Light exposure - Atmosphere - Solvent CheckPurity->ReviewStorage Hypothesize Hypothesize degradation pathway (Hydrolysis, Photodegradation, etc.) Identify->Hypothesize ReviewStorage->Hypothesize Implement Implement corrective actions: - Store at lower temp - Protect from light - Use inert gas - Use anhydrous solvents Hypothesize->Implement Reanalyze Re-analyze a fresh or properly stored sample Implement->Reanalyze Compare Compare results Reanalyze->Compare Resolved Issue Resolved Compare->Resolved Purity is high Contact Consult Technical Support Compare->Contact Degradation persists

Caption: Troubleshooting flowchart for suspected degradation.

V. References

  • D. J. Brown, in The Pyrimidines, John Wiley & Sons, Ltd, 2008.

  • J. A. Joule and K. Mills, in Heterocyclic Chemistry, 5th ed., Wiley, 2010.

  • G. A. Epling and Q. Wang, Tetrahedron Lett., 1992 , 33, 5909-5912.

  • R. H. De Rossi and R. A. Rossi, in Aromatic Substitution by the SRN1 Mechanism, American Chemical Society, 1983.

  • A. R. Katritzky, D. L. Ostercamp and T. I. Yousaf, Tetrahedron, 1986 , 42, 5729-5738.

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Org. Process Res. Dev.2006 , 10, 5, 959–962. [Link][2]

  • Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. J. Chem. Soc. C, 1968 , 2290-2294. [Link][1]

  • Storage of Halogen. Chemistry Stack Exchange. [Link][3]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link][4]

  • PRECISION AND PROGRESS: ADVANCES IN ANALYTICAL CHEMISTRY FOR BIOANALYSIS. Journal of the Chilean Chemical Society. [Link][5]

Sources

Optimization

Technical Support Center: Manufacturing 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. This document provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during manufacturing.

Introduction

9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound with potential applications in pharmaceutical development.[1] Its multi-step synthesis and the presence of two different halogen atoms present unique challenges during scale-up, including control of regioselectivity, management of exothermic reactions, and rigorous purification to meet stringent purity requirements. This guide is designed to provide practical, experience-based solutions to these challenges.

Part 1: Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, which is likely synthesized via a Gould-Jacobs type reaction followed by halogenation.[2][3]

Diagram: Synthetic Pathway and Troubleshooting Points

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Troubleshooting Points A 2-amino-4-bromo-6-chloropyridine C Anilidomethylenemalonate Intermediate A->C Condensation (Ethanol, Reflux) B Diethyl ethoxymethylenemalonate (EMME) B->C D 9-bromo-7-chloro-3-carbethoxy-4H-pyrido[1,2-a]pyrimidin-4-one C->D High Temperature (e.g., Dowtherm A) T1 Low yield in condensation C->T1 E 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one D->E 1. NaOH (aq) 2. HCl (aq), Heat T2 Incomplete cyclization/ Byproduct formation D->T2 T4 Exothermic reaction D->T4 T3 Poor product purity E->T3

Caption: Proposed synthetic route and key troubleshooting points.

Problem IDIssuePotential Cause(s)Recommended Solution(s)
SYN-001 Low yield of the initial condensation product - Incomplete reaction.[4]- Decomposition of starting materials.- Ensure a slight excess of the malonic ester derivative is used.- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.[4]- Use fresh, high-quality reagents.
SYN-002 Incomplete cyclization or formation of byproducts in Step 2 - Insufficient temperature for cyclization.[5]- Prolonged heating leading to degradation and tar formation.[4]- Side reactions such as decarboxylation without cyclization.- Gradually increase the reaction temperature. The Gould-Jacobs reaction often requires high temperatures to proceed efficiently.[5]- Optimize the reaction time to find a balance between cyclization and degradation.[5]- Consider using a high-boiling inert solvent like Dowtherm A for even heat distribution.[4]- Microwave-assisted heating can sometimes provide rapid and efficient cyclization with reduced byproduct formation.[4]
SYN-003 Uncontrolled exothermic reaction during cyclization - The cyclization step can be highly exothermic, especially on a larger scale.[6]- For larger scale reactions, consider controlled addition of the intermediate to the pre-heated high-boiling solvent.- Ensure adequate cooling capacity and continuous monitoring of the internal reaction temperature.[6]- For very large scales, a continuous-flow reactor can offer better temperature control.[6]
PUR-001 Difficulty in purifying the final product - Presence of unreacted starting materials or intermediates.- Formation of closely related impurities that are difficult to separate by crystallization.[7]- Employ column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) for efficient separation.[7]- Recrystallization from a suitable solvent or solvent mixture is a cost-effective method for removing minor impurities.[8]- For persistent impurities, consider techniques like preparative HPLC.
PUR-002 Inconsistent product quality between batches - Variations in the quality of raw materials.[7]- Inconsistent control of reaction parameters such as temperature, time, and stirring speed.[7]- Implement stringent quality control checks for all starting materials.- Strictly adhere to a validated standard operating procedure (SOP) for all reaction parameters.
SAF-001 Safety hazards during scale-up - Handling of corrosive reagents like phosphorus oxychloride (if used for chlorination).- Potential for runaway exothermic reactions.[6]- Conduct a thorough hazard evaluation and risk assessment before scaling up.[9]- Use appropriate personal protective equipment (PPE) and conduct operations in a well-ventilated area or fume hood.- For highly exothermic steps, ensure emergency cooling systems are in place.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one?

A1: A common and effective method for the synthesis of the pyrido[1,2-a]pyrimidin-4-one core is the Gould-Jacobs reaction.[3] This would involve the condensation of a substituted 2-aminopyridine with an activated malonic ester derivative, followed by a high-temperature intramolecular cyclization.[2][10] Subsequent hydrolysis and decarboxylation would yield the core structure. The bromo and chloro substituents would likely be present on the starting 2-aminopyridine.

Q2: What are the critical parameters to control during the thermal cyclization step?

A2: The critical parameters for the thermal cyclization are reaction temperature and time.[5] It is crucial to maintain a high enough temperature to drive the cyclization to completion, but avoid prolonged heating which can lead to product degradation and the formation of tarry byproducts.[4] Optimization studies are recommended to find the ideal balance for your specific substrate and scale.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are excellent techniques for monitoring the progress of each reaction step.[6][7] For TLC, a suitable solvent system might be a mixture of ethyl acetate and hexanes. For HPLC, a reversed-phase C18 column with a gradient of acetonitrile in water (with a modifier like formic acid or trifluoroacetic acid) would likely provide good separation of starting materials, intermediates, and the final product.[11]

Q4: What are the best methods for purifying the final product?

A4: The choice of purification method depends on the nature and quantity of impurities. For general purification, recrystallization from a suitable solvent is often effective and economical.[8] If recrystallization is insufficient, flash column chromatography is a powerful technique for separating closely related impurities.[7][12] For very high purity requirements, preparative HPLC may be necessary.

Q5: Are there any specific safety precautions I should take when working with halogenated heterocyclic compounds?

A5: Yes, halogenated organic compounds should be handled with care as they can be toxic and environmentally persistent. Always work in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents and products. When scaling up, it is crucial to perform a thorough risk assessment, paying close attention to potential exotherms and the safe handling of all chemicals involved.[9]

Part 3: Experimental Protocols

Protocol 1: Synthesis of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

This is a representative protocol based on the Gould-Jacobs reaction and should be optimized for your specific laboratory conditions and scale.

Step 1: Condensation of 2-amino-4-bromo-6-chloropyridine with Diethyl Ethoxymethylenemalonate (EMME)

  • To a solution of 2-amino-4-bromo-6-chloropyridine (1.0 eq) in ethanol, add diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting aminopyridine is consumed.

  • Cool the reaction mixture to room temperature. The intermediate product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If not, concentrate the solution under reduced pressure to obtain the crude intermediate.

Step 2: Thermal Cyclization

  • Add the crude anilidomethylenemalonate intermediate from Step 1 to a high-boiling solvent such as Dowtherm A.

  • Heat the mixture to a high temperature (typically 240-260 °C) and maintain for the optimized reaction time.[5] Monitor the reaction by TLC or HPLC.

  • Cool the reaction mixture to room temperature. The cyclized product may precipitate. Dilute with a non-polar solvent like hexanes to facilitate precipitation.

  • Collect the solid by filtration and wash with hexanes.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the crude product from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux until the hydrolysis of the ester is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Heat the acidic mixture to reflux to effect decarboxylation. Monitor the evolution of CO2 and the reaction progress by TLC or HPLC.

  • Cool the mixture to room temperature. The final product should precipitate.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Place the crude 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one in an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or toluene) to dissolve the solid completely.[6][8]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[8]

Part 4: Analytical Methods

A summary of recommended analytical methods for quality control is provided below.

Analytical TechniquePurposeKey Parameters
HPLC-UV Purity analysis and quantification- Column: C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)[11]- Mobile Phase: Gradient of acetonitrile in water with 0.1% formic acid- Detection: UV at a suitable wavelength (e.g., 254 nm)[11]
LC-MS Impurity identification and confirmation of product mass- Ionization: Electrospray Ionization (ESI), positive mode[11]- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
NMR Spectroscopy (¹H and ¹³C) Structural confirmation- Solvent: DMSO-d₆ or CDCl₃
FT-IR Spectroscopy Functional group analysis- Carbonyl stretch (C=O) and aromatic C-H stretches will be prominent.
DSC/TGA Thermal stability and melting point determination- Provides information on decomposition temperature, which is crucial for process safety and product stability.[13][14]

Part 5: Visualization of Key Concepts

Diagram: Troubleshooting Workflow for Low Product Purity

G start Low Purity of Final Product check_impurities Identify Impurities (LC-MS, NMR) start->check_impurities unreacted_sm Unreacted Starting Material/ Intermediate check_impurities->unreacted_sm Known Impurities related_substances Closely Related Byproducts check_impurities->related_substances Unknown Impurities optimize_reaction Optimize Reaction (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction recrystallize Recrystallization (Solvent Screening) related_substances->recrystallize end High Purity Product optimize_reaction->end chromatography Column Chromatography recrystallize->chromatography Purity Still Low recrystallize->end Purity Acceptable chromatography->end

Caption: A logical workflow for addressing low product purity issues.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Advanced Techniques for the Purification of 3-Bromo-6-chloro-2-pyridinecarboxylic Acid. (2024, August 1). Google.
  • Technical Support Center: Scaling Up the Synthesis of 6-(butylamino)-1H-pyrimidine-2,4-dione. (n.d.). Benchchem.
  • Challenges in the scale-up synthesis of 2,5-Dichloro-4,6-pyrimidinediamine. (n.d.). Benchchem.
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019, November 16). PMC.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024, April 5). RSC Publishing.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). PMC.
  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. (n.d.). Google.
  • Thermal stability of a ureidopyrimidinone model compound. (2001, December 1). University of Limerick.
  • Optimizing reaction conditions for the Gould-Jacobs synthesis. (n.d.). Benchchem.
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
  • 7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). Guidechem.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage.
  • Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones. (n.d.). ResearchGate.
  • Thermal analysis of some novel pyrimidine derivatives. (n.d.). ResearchGate.
  • THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. (2006, June 4). Google.
  • Thermal analysis of some novel pyrimidine derivatives. (n.d.). SciSpace.
  • Gould–Jacobs reaction. (n.d.). Wikipedia.
  • New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. (2024, October 21). MDPI.
  • Application Notes and Protocols for the Purification of Crude 2-Bromo-3-methylbenzofuran. (n.d.). Benchchem.
  • ANALYTICAL METHODS. (n.d.). Google.
  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. (n.d.). Benchchem.
  • Method for purifying a bromine compound. (n.d.). Google Patents.
  • Gould-Jacobs Reaction. (n.d.). Cambridge University Press & Assessment.
  • 4H-Pyrido[1,2-a]pyrimidin-4-one, 9-bromo-7-chloro-. (n.d.). CymitQuimica.
  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024, October 15). PubMed.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025, November 13). MDPI.
  • Editorial: Green Synthesis of Heterocycles. (n.d.). Frontiers.
  • Purification of chloroform. (n.d.). Google Patents.
  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. (n.d.). PMC.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). Departments of Physics and Chemistry - EMU.
  • Synthesis of Highly Substituted 4 H -Pyrido[1,2- a ]pyrimidines via a One-Pot Three-Component Condensation Reaction | Request PDF. (2013, November 15). ResearchGate.
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (n.d.). PMC.
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. (n.d.). Benchchem.
  • Preparation method of compound containing chloro-bromo-pyrrole-pyrimidone structure. (n.d.). Google Patents.
  • Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. (n.d.). Sci-Hub.
  • 7-bromo-2-chloro-4H-pyrido(1,2-a)pyrimidin-4-one. (n.d.). PubChem.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (n.d.). PMC.
  • Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. (2022, June 11). PubMed.
  • Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. (2021, November 15). PubMed.
  • Establishing the main determinants of the environmental safety of catalytic fine chemical synthesis with catalytic cross-coupling reactions. (n.d.). Green Chemistry (RSC Publishing).
  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. (n.d.). ResearchGate.
  • Introduction. (2018, December 15). American Chemical Society.
  • 7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). Fluorochem.
  • 7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). Sigma-Aldrich.

Sources

Troubleshooting

Resolving HPLC peak tailing for 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Guide Topic: Resolving HPLC Peak Tailing for 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one Audience: Researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for diagn...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide Topic: Resolving HPLC Peak Tailing for 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for diagnosing and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. The principles and methodologies described here are also broadly applicable to other basic heterocyclic compounds.

Troubleshooting Guide & FAQs

Q1: My chromatogram for 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one shows significant peak tailing. Where should I begin troubleshooting?

Peak tailing, where the peak asymmetry factor (As) is greater than 1.2, is a common issue that can compromise analytical accuracy and reproducibility.[1][2] For a heterocyclic compound like 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, the root cause is most often unwanted secondary interactions between the analyte and the stationary phase.[3][4][5]

Your troubleshooting should follow a logical progression, starting with the most probable chemical interactions and then moving to potential system or column health issues.

Initial Assessment:

  • Analyte Structure: The structure of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one contains nitrogen atoms within its heterocyclic rings.[6] These nitrogen atoms can act as basic functional groups, making them susceptible to protonation.[7]

  • Primary Cause Hypothesis: The primary suspected cause of peak tailing for this and other basic compounds is the interaction between the positively charged (protonated) analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based HPLC columns.[1][4][8] This secondary retention mechanism, in addition to the primary reversed-phase hydrophobic interaction, leads to the distorted peak shape.[1][3]

The following workflow provides a systematic approach to resolving the issue.

G cluster_0 Troubleshooting Workflow cluster_1 Chemical & Method Optimization cluster_2 System & Hardware Checks Start Observe Peak Tailing (Asymmetry > 1.2) Optimize_pH 1. Optimize Mobile Phase pH (Most Common Fix) Start->Optimize_pH Start Here Select_Column 2. Select Appropriate Column (e.g., End-capped, Hybrid) Optimize_pH->Select_Column If tailing persists Check_Buffer 3. Evaluate Buffer Strength (e.g., Increase to >20 mM) Select_Column->Check_Buffer For further improvement Check_Overload 4. Check for Mass Overload (Dilute Sample) Check_Buffer->Check_Overload If issue remains Check_System 5. Inspect for Extra-Column Volume (Fittings, Tubing) Check_Overload->Check_System Check_Column_Health 6. Assess Column Health (Void, Contamination) Check_System->Check_Column_Health

Sources

Optimization

Optimizing reaction temperature for 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one synthesis

Welcome to the technical support guide for the synthesis of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, with a specific focus on the critical role of reaction temperature. The synthesis of this heterocyclic core typically proceeds via a thermal cyclocondensation reaction, a variant of the Gould-Jacobs reaction, where precise temperature control is paramount for achieving high yield and purity.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in the synthesis of the pyrido[1,2-a]pyrimidin-4-one core?

A1: The key step in this synthesis is a high-temperature intramolecular thermal cyclization.[4] Temperature serves two primary functions:

  • Overcoming Activation Energy: It provides the necessary energy to facilitate the ring-closing reaction, which forms the fused bicyclic system from an acyclic intermediate (e.g., a (pyridylamino)methylenemalonate derivative).[3][5]

  • Driving Reaction Rate: As with most chemical reactions, higher temperatures increase the rate of reaction, leading to shorter reaction times.[4]

However, the challenge lies in finding the optimal thermal window. Insufficient heat leads to an incomplete reaction, while excessive heat can cause product degradation and the formation of complex side products.[1][6]

Q2: What is a typical starting temperature range for this type of thermal cyclization?

A2: For related Gould-Jacobs type cyclizations, the required temperature is often quite high, typically ranging from 150°C to 300°C .[1][2] The specific optimal temperature for 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one will depend on several factors:

  • Method of Heating: Reactions in high-boiling solvents like Dowtherm A or diphenyl ether often require temperatures in the 250-300°C range.[1] Microwave-assisted synthesis can often achieve the desired transformation at similar temperatures but in significantly less time.[4]

  • Reactant Substitution: The electronic properties of the halogen substituents on the pyridine ring can influence the activation energy required for cyclization.

  • Solvent Choice: While often performed neat (solvent-free), using a high-boiling, inert solvent can ensure more uniform heat distribution and prevent localized overheating.[1][2]

It is always recommended to start with conditions described for a structurally similar compound and optimize from there.[6]

Q3: How does temperature influence the formation of impurities?

A3: Temperature is a critical factor in reaction selectivity.[7]

  • At excessively high temperatures , you risk thermal decomposition of both the starting materials and the desired product, often resulting in the formation of dark, tarry, and intractable materials.[1] Decarboxylation is another common side reaction at very high temperatures if a carboxylate intermediate is involved.[4]

  • In some cases , high temperatures can favor alternative reaction pathways. For instance, thermal reactions of substituted 2-aminopyridines can sometimes yield 1,8-naphthyridine derivatives as byproducts through a competing N→C acyl migration pathway.[5]

  • At sub-optimal temperatures , the primary "impurity" will be unreacted starting material or a stable acyclic intermediate.

Careful monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to correlate temperature changes with the impurity profile.[6]

Troubleshooting Guide: Temperature Optimization

This section addresses specific problems you may encounter during the synthesis.

Problem: The reaction is stalled; starting material is consumed, but the final product yield is low, with a major intermediate spot on TLC/LC-MS.
  • Probable Cause: The reaction temperature is insufficient to drive the final intramolecular cyclization step. The reaction has likely stopped at the acyclic anilidomethylenemalonate intermediate.[4]

  • Recommended Actions:

    • Gradually Increase Temperature: Raise the reaction temperature in 10-15°C increments. Monitor the reaction progress by TLC or LC-MS after each increase, allowing sufficient time (e.g., 30-60 minutes) for the change to take effect.

    • Increase Reaction Time: If you are hesitant to increase the temperature due to potential degradation, extend the reaction time at the current temperature. Some cyclizations are simply slow and require prolonged heating.[1]

    • Consider Microwave Heating: If available, a microwave reactor can provide rapid and efficient heating, often driving difficult cyclizations to completion where conventional heating fails.[4]

  • Expected Outcome: The intermediate spot on the TLC/LC-MS should diminish while the product spot intensifies.

Problem: The reaction mixture is turning dark brown or black, and TLC analysis shows multiple new spots and streaking.
  • Probable Cause: The reaction temperature is too high, leading to thermal decomposition and polymerization of reactants or products.[1] This is a very common issue in high-temperature cyclizations.

  • Recommended Actions:

    • Reduce Temperature: Immediately lower the reaction temperature by 20-30°C for your next attempt. It is crucial to find a balance between the rate of cyclization and the rate of degradation.[4]

    • Shorten Reaction Time: Product itself may be unstable to prolonged heating. Run a time-course experiment at a slightly lower temperature to find the point of maximum product formation before significant degradation begins.

    • Use a High-Boiling Solvent: If running the reaction neat, consider using an inert, high-boiling solvent (e.g., diphenyl ether) to ensure even heating and prevent localized "hot spots" that can initiate decomposition.[1]

    • Run Under Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can prevent oxidative decomposition, which often contributes to the formation of colored impurities.[1]

  • Expected Outcome: A cleaner reaction profile with a significant reduction in tarry byproducts and a more distinct product spot on the TLC.

Problem: The reaction yields a mixture of the desired product and an unknown isomer.
  • Probable Cause: The reaction conditions, particularly temperature, may be enabling a competing, thermodynamically or kinetically favored cyclization pathway. As noted in the literature for similar systems, substituted aminopyridines can sometimes lead to the formation of 1,8-naphthyridin-4-one byproducts.[5]

  • Recommended Actions:

    • Lower the Reaction Temperature: Isomeric byproducts may have a different activation energy. Running the reaction at the lowest possible temperature that still allows for product formation may increase selectivity.[7]

    • Screen Catalysts: While this reaction is often thermal, some related cyclocondensations can be influenced by acid or base catalysts.[8] A catalyst might selectively lower the activation energy for the desired pathway. For example, Eaton's reagent (P₂O₅ in methanesulfonic acid) has been used to facilitate cyclization under milder conditions than purely thermal methods.

  • Expected Outcome: An improved ratio of the desired product to the undesired isomer.

Data & Workflow Visualization

Table 1: Effect of Temperature on Key Reaction Parameters
ParameterTemperature Too LowOptimal TemperatureTemperature Too High
Yield Low (<40%)High (>70%)Low to Moderate (<60%)
Purity High (mostly starting material/intermediate)HighLow (multiple byproducts)
Reaction Time Very Long (>24h) or IncompleteModerate (2-12h)Fast (<2h), but leads to decomposition
Visual Observation No color change or slight yellowingAmber to light brown solution/slurryRapid darkening, blackening, tar formation[1]
Diagram 1: Experimental Workflow for Temperature Optimization

This diagram outlines a systematic approach to finding the optimal reaction temperature.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Refinement A Start with Literature Temp (e.g., 240°C in Dowtherm A) B Run for 2 hours A->B C Cool & Sample for TLC/LC-MS B->C D >80% Conversion? C->D E Clean Reaction? D->E Yes F Incomplete Reaction: Increase Temp by 15°C D->F No G Decomposition: Decrease Temp by 20°C E->G No H Optimal Temp Found. Proceed to Time Study. E->H Yes F->A Restart Experiment G->A Restart Experiment I Run at Optimal Temp H->I J Sample every hour I->J K Determine time for max yield before degradation begins J->K

Caption: A logical workflow for systematic temperature optimization.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This diagram helps diagnose the root cause of low product yield, focusing on temperature-related issues.

G A Problem: Low Product Yield B Analyze Crude Reaction Mixture (TLC/LC-MS) A->B C Is Starting Material (or Intermediate) the Major Component? B->C D Is the Mixture a Dark, Tarry Mess with Many Spots? C->D No E Probable Cause: Temp Too Low / Time Too Short C->E Yes G Probable Cause: Temp Too High D->G Yes I Probable Cause: Workup/Purification Issue or Non-Temp Related Problem D->I No F Solution: 1. Increase Temp by 10-20°C 2. Increase Reaction Time E->F H Solution: 1. Decrease Temp by 20-30°C 2. Shorten Reaction Time 3. Use Inert Atmosphere G->H

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Tu, S., et al. (2013). Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction. ACS Combinatorial Science. [Link]

  • Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences. [Link]

  • Knaus, E. E., et al. (1980). Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones. ResearchGate. [Link]

  • Wang, X., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances. [Link]

  • Ceballos, S., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. [Link]

  • Kumar, A., et al. (2023). 4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ResearchGate. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

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Reference Data & Comparative Studies

Validation

Validating HPLC methods for 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one purity

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Determination of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. Introduction: The Critical Role...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Determination of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.

Introduction: The Critical Role of Purity in Novel Drug Candidates

In the landscape of modern drug discovery, the pyrido[1,2-a]pyrimidine scaffold is of significant interest due to its broad spectrum of biological activities, including anti-inflammatory and antiviral properties.[1] The compound 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel investigational molecule within this class. As with any potential active pharmaceutical ingredient (API), establishing its purity with a high degree of certainty is a non-negotiable prerequisite for further development. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose, offering the precision and sensitivity required for quantifying an API and its potential impurities.[2]

This guide, intended for researchers, analytical scientists, and drug development professionals, provides an in-depth, experience-driven comparison of HPLC methodologies for the purity assessment of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. We will not only detail the "how" but, more importantly, the "why" behind the experimental choices, grounding our recommendations in the physicochemical properties of the analyte and the principles of chromatographic separation. The ultimate goal is to equip you with the knowledge to develop and validate a robust, reliable, and regulatory-compliant HPLC method.

Understanding the Analyte: Predicted Physicochemical Properties

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. Since 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a novel compound, experimentally determined data may be scarce. Therefore, we will leverage in-silico prediction tools, such as those offered by ACD/Labs and ChemAxon, to generate a scientifically sound, hypothetical property profile.[3][4][5][6]

Table 1: Predicted Physicochemical Properties of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

PropertyPredicted ValueImplication for HPLC Method Development
Molecular Formula C₈H₄BrClN₂O---
Molecular Weight 259.49 g/mol ---
Predicted pKa (basic) 1.5 ± 0.5The pyrimidine nitrogen is weakly basic. At pH values above 2.5, the molecule will be in its neutral form, which is ideal for retention on a reversed-phase column.
Predicted XlogP 1.8Indicates moderate hydrophobicity, suggesting good retention on reversed-phase columns like C18 or Phenyl-Hexyl.
Predicted UV λmax ~260 nm, ~340 nmProvides a strong chromophore for UV detection. A detection wavelength of 260 nm is likely to provide good sensitivity for both the main peak and potential impurities.

These predicted properties form the logical basis for our initial method development and comparison. The moderate hydrophobicity (XlogP of 1.8) makes Reversed-Phase HPLC (RP-HPLC) the clear starting point. The predicted pKa of 1.5 suggests that maintaining a mobile phase pH above 2.5 will ensure the analyte is in a single, neutral state, leading to sharp, symmetrical peaks. The predicted UV maxima indicate that a wavelength of 260 nm should provide excellent sensitivity.

Comparison of HPLC Methods: A Data-Driven Approach

The choice of stationary phase is a critical factor influencing the selectivity of an HPLC separation. For an aromatic and halogenated compound like 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, we will compare two popular reversed-phase columns: the workhorse C18 (ODS) and a Phenyl-Hexyl column. The latter can offer alternative selectivity due to π-π interactions with the aromatic rings of the analyte.[7][8][9]

Method A: The Robust Workhorse - C18 Stationary Phase

A C18 column is the most common starting point for reversed-phase chromatography due to its broad applicability and robust performance.[10]

Protocol for HPLC Method A:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 260 nm

  • Injection Volume: 5 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Method B: Alternative Selectivity - Phenyl-Hexyl Stationary Phase

A Phenyl-Hexyl column provides a different separation mechanism by introducing π-π interactions between the phenyl rings of the stationary phase and the aromatic structure of the analyte. This can be particularly effective for separating structurally similar aromatic compounds, including isomers.[7][11]

Protocol for HPLC Method B:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 260 nm

  • Injection Volume: 5 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

A Comprehensive Guide to Method Validation

Once a suitable HPLC method is developed, it must be validated to ensure it is fit for its intended purpose, as mandated by regulatory bodies and outlined in the ICH Q2(R1) and the newer Q2(R2) guidelines.[12][13][14][15] A validated method provides documented evidence that the procedure is accurate, precise, specific, sensitive, and robust.

Below is a detailed, step-by-step protocol for the validation of the chosen HPLC method for the purity determination of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.

G cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Evaluation Prep Prepare Standards & Samples (Stock, Linearity, Accuracy, Precision) SystemSuitability System Suitability Test (SST) (Before each run) Prep->SystemSuitability Specificity Specificity (Forced Degradation) DataAnalysis Data Analysis & Calculation Specificity->DataAnalysis Linearity Linearity & Range Linearity->DataAnalysis Accuracy Accuracy (% Recovery) Accuracy->DataAnalysis Precision Precision (Repeatability & Intermediate) Precision->DataAnalysis Sensitivity LOD & LOQ Sensitivity->DataAnalysis Robustness Robustness Robustness->DataAnalysis DataAcquisition Data Acquisition SystemSuitability->DataAcquisition DataAcquisition->Specificity DataAcquisition->Linearity DataAcquisition->Accuracy DataAcquisition->Precision DataAcquisition->Sensitivity DataAcquisition->Robustness Report Validation Report DataAnalysis->Report

Caption: Workflow for HPLC Method Validation.

Specificity (Forced Degradation Studies)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] Forced degradation studies are a crucial part of demonstrating specificity for a stability-indicating method.[2][16][17]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 1.5) between the main peak and all degradation product peaks.

  • The peak purity of the main analyte peak in the stressed samples should pass, as determined by a photodiode array (PDA) detector.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[12][13]

Experimental Protocol for Linearity:

  • Prepare a stock solution of the reference standard.

  • Prepare at least five concentration levels by serial dilution, covering a range of 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration level in triplicate.

Acceptance Criteria:

ParameterAcceptance Criterion
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero and not statistically significant.
Residual Plot Random distribution of points around the x-axis.
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.[12]

Experimental Protocol for Accuracy:

  • Prepare a sample matrix (placebo) without the analyte.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

Concentration LevelMean % Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[12][14]

Experimental Protocol for Precision:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

Precision LevelAcceptance Criterion (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

Experimental Protocol for LOD and LOQ (based on signal-to-noise ratio):

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.

Acceptance Criteria:

ParameterSignal-to-Noise Ratio (S/N)
LOD ≥ 3:1
LOQ ≥ 10:1
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]

Experimental Protocol for Robustness:

  • Introduce small variations to the method parameters, one at a time.

  • Analyze a sample with each modified condition and compare the results to those obtained under the normal conditions.

Table 2: Robustness Study Parameters and Variations

ParameterNormal ConditionVariation 1Variation 2
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Column Temperature 30 °C28 °C32 °C
Mobile Phase pH (e.g., 2.8)2.63.0

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

  • The assay results should not be significantly affected by the variations (%RSD ≤ 2.0%).

G Start Method Development Complete Decision1 Does Method A (C18) provide adequate resolution (Rs > 1.5) for all impurities? Start->Decision1 Decision2 Does Method B (Phenyl-Hexyl) provide better selectivity or peak shape? Decision1->Decision2 No SelectA Select Method A Decision1->SelectA Yes Decision2->SelectA No (Optimize Method A) SelectB Select Method B Decision2->SelectB Yes Validate Proceed with Full Method Validation SelectA->Validate SelectB->Validate End Validated Method Validate->End

Caption: Decision Tree for Method Selection.

Conclusion: Ensuring Data Integrity through Rigorous Validation

The development and validation of an HPLC method for purity determination is a systematic and scientifically rigorous process. For a novel compound like 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, this process begins with an understanding of its predicted physicochemical properties, which informs the rational selection of chromatographic conditions. A comparative evaluation of different stationary phases, such as the ubiquitous C18 and the alternative selectivity of a Phenyl-Hexyl column, allows for the selection of the most suitable method for resolving the main component from all potential impurities and degradation products.

Adherence to the comprehensive validation protocol outlined in this guide, which is firmly grounded in the principles of the ICH Q2(R1) and Q2(R2) guidelines, ensures the generation of reliable, reproducible, and accurate data.[12][15] This, in turn, provides a high degree of confidence in the quality of the drug substance, a critical requirement for advancing a promising new chemical entity through the drug development pipeline. The self-validating nature of this systematic approach is the bedrock of scientific integrity and regulatory compliance in the pharmaceutical industry.

References

  • Shinde, M., Kumar, S., Mallik, A., & Jyothi, N. A. (2021). Review on Hplc Method Development and. Chief Editor.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 27, 2026, from [Link]

  • Predicting pKa. (2023, April 19). ChemAxon. Retrieved March 27, 2026, from [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs. Retrieved March 27, 2026, from [Link]

  • Decades of Reliable pKa Predictions. (n.d.). ACD/Labs. Retrieved March 27, 2026, from [Link]

  • Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • What is the pKa of my compound?. (2025, July 24). ACD/Labs. Retrieved March 27, 2026, from [Link]

  • Collaborations & Developments that bring you Industry Leading Predictive pKa. (2024, October 31). YouTube. Retrieved March 27, 2026, from [Link]

  • How do predicted pKa and solubility values compare to reality?. (2023, April 27). ChemAxon. Retrieved March 27, 2026, from [Link]

  • Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. (2023, May 12). ChemAxon. Retrieved March 27, 2026, from [Link]

  • Establishing Acceptance Criteria for Analytical Methods. (n.d.). BioPharm International. Retrieved March 27, 2026, from [Link]

  • Calculators & Predictors. (n.d.). ChemAxon. Retrieved March 27, 2026, from [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025, April 15). ijarsct. Retrieved March 27, 2026, from [Link]

  • Forced Degradation in HPLC Methods. (2010, June 15). Scribd. Retrieved March 27, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved March 27, 2026, from [Link]

  • Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. (2019, July 15). PubMed. Retrieved March 27, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation. Retrieved March 27, 2026, from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). Journal of Chromatography B. Retrieved March 27, 2026, from [Link]

  • Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. (2026, March 13). ResearchGate. Retrieved March 27, 2026, from [Link]

  • C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. (n.d.). Shimadzu. Retrieved March 27, 2026, from [Link]

  • Acceptance criteria of validation parameters for HPLC. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC). (2010, January 23). Research Journal of Pharmacy and Technology. Retrieved March 27, 2026, from [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020, September 25). Longdom Publishing. Retrieved March 27, 2026, from [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2026, March 28). LCGC International. Retrieved March 27, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved March 27, 2026, from [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. (2025, August 18). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. Retrieved March 27, 2026, from [Link]

  • How to choose reversed-phase HPLC column C18, C8, C4. (n.d.). GALAK Chromatography. Retrieved March 27, 2026, from [Link]

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. (n.d.). HALO Columns. Retrieved March 27, 2026, from [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (n.d.). Agilent Technologies. Retrieved March 27, 2026, from [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. Retrieved March 27, 2026, from [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. (n.d.). Waters Knowledge Base. Retrieved March 27, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation. Retrieved March 27, 2026, from [Link]

  • UV-Vis spectra of 4-1-PyDI and Br2-4-1-PyDI showing a 60 nm wavelength.... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • 7-bromo-2-chloro-4H-pyrido(1,2-a)pyrimidin-4-one. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • 7-bromo-2-chloro-4h-pyrido[1,2-a]pyrimidin-4-one. (n.d.). PubChemLite. Retrieved March 27, 2026, from [Link]

  • 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro. (n.d.). NIST WebBook. Retrieved March 27, 2026, from [Link]

  • 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). Molport. Retrieved March 27, 2026, from [Link]

  • 7-bromo-3-chloro-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one. (n.d.). PubChemLite. Retrieved March 27, 2026, from [Link]

  • 3-(2-Chloroethyl)-2-methyl-4 H -pyrido[1,2- a ]pyrimidin-4-one. (2016, May 25). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. (2025, June 16). MDPI. Retrieved March 27, 2026, from https://www.mdpi.com/1420-3049/30/12/1234
  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (2021, June 22). ScienceOpen. Retrieved March 27, 2026, from [Link]

Sources

Comparative

A Comparative Guide to Bromo vs. Iodo Pyrido[1,2-a]pyrimidin-4-one Derivatives for Drug Discovery Professionals

This guide provides a comprehensive comparative analysis of bromo- and iodo-substituted pyrido[1,2-a]pyrimidin-4-one derivatives, a scaffold of significant interest in medicinal chemistry. In the absence of direct head-t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of bromo- and iodo-substituted pyrido[1,2-a]pyrimidin-4-one derivatives, a scaffold of significant interest in medicinal chemistry. In the absence of direct head-to-head experimental studies, this document synthesizes theoretical principles with available, albeit non-isomeric, experimental data to offer valuable insights for researchers, scientists, and drug development professionals. Our objective is to elucidate the nuanced differences these halogens impart on the physicochemical properties, biological activity, and structural features of this privileged heterocyclic system.

Introduction: The Strategic Role of Halogen Substitution

The pyrido[1,2-a]pyrimidin-4-one core is a well-established pharmacophore found in a variety of clinically evaluated agents with diverse biological activities, including antipsychotic, anti-inflammatory, and anticancer properties[1]. The strategic functionalization of this scaffold is a cornerstone of medicinal chemistry efforts to modulate potency, selectivity, and pharmacokinetic profiles. Halogenation is a particularly powerful tool in this endeavor.

This guide focuses on the comparative effects of bromine and iodine substitution. While both are heavy halogens, their distinct properties—size, polarizability, and ability to form halogen bonds—can lead to significant differences in a molecule's behavior. Understanding these differences is critical for the rational design of novel therapeutics based on the pyrido[1,2-a]pyrimidin-4-one scaffold.

Theoretical Framework: A Comparative Overview of Carbon-Bromine and Carbon-Iodine Bonds

The choice between a bromine or an iodine substituent is a strategic decision in drug design, driven by the distinct physicochemical properties of these halogens.

PropertyBromine (Br)Iodine (I)Implication in Drug Design
Van der Waals Radius (Å) 1.851.98Iodine's larger size can provide a better fit in larger hydrophobic pockets but may also lead to steric hindrance.
Electronegativity (Pauling Scale) 2.962.66The C-Br bond is more polar than the C-I bond, which can influence dipole moments and interactions with polar residues in a target protein.
Polarizability (ų) 4.777.1Iodine's higher polarizability can lead to stronger van der Waals and halogen bonding interactions, potentially increasing binding affinity.
C-X Bond Length (Å) (in Ar-X) ~1.90~2.10The longer and weaker C-I bond can be more susceptible to metabolic cleavage.
C-X Bond Strength (kJ/mol) ~285~228The stronger C-Br bond generally confers greater metabolic stability.
Lipophilicity Contribution (Hansch-Leo π value) +0.86+1.12Iodine substitution typically results in a greater increase in lipophilicity, which can affect solubility, cell permeability, and plasma protein binding.

Halogen Bonding: A key distinguishing feature is the strength of halogen bonding, a non-covalent interaction between the electrophilic region on the halogen (the σ-hole) and a nucleophilic partner. The strength of this interaction follows the order I > Br > Cl > F. The larger and more polarizable iodine atom forms stronger halogen bonds, which can be a critical factor in enhancing ligand-protein binding affinity.

Synthesis of Bromo- and Iodo-Pyrido[1,2-a]pyrimidin-4-one Derivatives

The introduction of bromine or iodine onto the pyrido[1,2-a]pyrimidin-4-one scaffold can be achieved through various synthetic strategies. Below are representative protocols.

Synthesis of Brominated Derivatives

A common approach involves the use of brominating agents on the pre-formed heterocyclic core or the incorporation of a bromine-containing starting material.

Protocol 1: Synthesis of 2-(4-Bromophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one

This protocol describes a copper-catalyzed tandem reaction for the synthesis of a 2-aryl-substituted brominated derivative[1].

Caption: Synthesis of a 2-bromophenyl derivative.

Step-by-Step Methodology:

  • To a reaction vessel, add 2-iodopyridine, ethyl (Z)-3-amino-3-(4-bromophenyl)acrylate, CuI, L-proline, and Cs2CO3.

  • Add DMF as the solvent.

  • Heat the reaction mixture at 130 °C under an inert atmosphere until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired product.

Synthesis of Iodinated Derivatives

The introduction of iodine can be more challenging due to the lower reactivity of iodinating agents and the potential for side reactions.

Protocol 2: Iodination of Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold

This protocol illustrates a method for introducing iodine at the C4 position of a related pyridopyrimidine scaffold via nucleophilic substitution of a triflate leaving group[2]. This method could potentially be adapted for the pyrido[1,2-a]pyrimidin-4-one system.

Caption: Synthesis of a 4-iodo derivative via triflate displacement.

Step-by-Step Methodology:

  • Dissolve the 4-triflate substituted pyrido[2,3-d]pyrimidin-7(8H)-one derivative in acetonitrile.

  • Add an excess of sodium iodide (NaI).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • The product is isolated by removing the solvent, followed by an appropriate work-up and purification.

Comparative Analysis of Physicochemical Properties

CompoundHalogenPositionLogP (Calculated)SolubilityReference
7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-oneBr71.457No data available[2]
3-Iodo-4H-pyrido[1,2-a]pyrimidin-4-oneI3No data availableNo data availableN/A

Discussion:

  • Lipophilicity (LogP): As a general trend, the substitution of bromine with iodine is expected to increase the lipophilicity of the molecule. This is consistent with the higher Hansch-Leo π value for iodine (+1.12) compared to bromine (+0.86). The calculated LogP of 1.457 for the 7-bromo derivative suggests moderate lipophilicity[2]. An analogous 7-iodo derivative would be predicted to have a higher LogP value.

  • Solubility: Increased lipophilicity often correlates with decreased aqueous solubility. Therefore, an iodo-substituted derivative is generally expected to be less water-soluble than its bromo counterpart. However, crystal packing effects can also significantly influence solubility, and thus experimental determination is crucial.

Comparative Analysis of Biological Activity

While no studies directly compare the biological activity of isomeric bromo and iodo pyrido[1,2-a]pyrimidin-4-one derivatives, we can analyze data from various studies on halogenated analogues to discern potential trends.

Compound ClassHalogenTarget/AssayIC50/ActivityReference
Pyrido[1,2-a]pyrimidin-4-onesFluoroAntimalarial (Pf 3D7)Moderate activity (IC50 = 33 µM for a fluorobenzyl derivative)[3]
Pyrido[1,2-a]pyrimidin-4-ones-SHP2 InhibitorsIC50 = 0.104 µM for a potent derivative[4]
Pyrido[1,2-a]pyrimidin-4-ones-Aldose Reductase InhibitorsSubmicromolar to micromolar activity for various derivatives[5]
Pyrrolo[2,3-d]pyrimidin-4-aminesBromo, IodoAntibacterial (S. aureus)Bromo and iodo derivatives showed potent activity (MIC = 8 mg/L)[1]

Discussion: The biological activity of halogenated compounds is highly context-dependent, relying on the specific interactions within the target's binding site.

  • Bromo-Derivatives: The presence of bromine can lead to potent biological activity, as seen in various contexts including antibacterial and enzyme inhibition. The C-Br bond's polarity and the ability of bromine to act as a hydrogen bond acceptor can contribute to binding.

  • Iodo-Derivatives: The enhanced polarizability and stronger halogen bonding potential of iodine can lead to a significant increase in potency if the binding pocket can accommodate the larger halogen and has a suitable halogen bond acceptor. In a study on halogenated pyrrolopyrimidines, both bromo and iodo derivatives exhibited potent antibacterial activity, suggesting that for that particular scaffold and target, both halogens are well-tolerated and contribute favorably to activity[1].

The choice between bromine and iodine will ultimately depend on the specific topology and electronic environment of the target binding site.

Structural Comparison: Insights from X-ray Crystallography

A search of the Cambridge Crystallographic Data Centre (CCDC) did not yield publicly available crystal structures for a directly comparable pair of bromo- and iodo-substituted pyrido[1,2-a]pyrimidin-4-one derivatives. However, analysis of related halogenated heterocyclic compounds can provide valuable insights.

General Observations from Halogenated Crystal Structures:

  • Molecular Conformation: The substitution of a smaller bromine atom with a larger iodine atom can influence the conformation of flexible side chains and the overall planarity of the heterocyclic system due to steric effects.

  • Intermolecular Interactions: The nature of the halogen dictates the types and strengths of intermolecular interactions in the crystal lattice. Iodo-derivatives are more likely to exhibit strong halogen bonding, which can significantly influence crystal packing and, consequently, physical properties like melting point and solubility. Bromo-derivatives can also participate in halogen bonding, albeit generally weaker than their iodo counterparts.

Conclusion and Future Directions

  • Bromine is a valuable substituent for enhancing potency and metabolic stability, offering a good balance of size, lipophilicity, and electronic properties.

  • Iodine presents an opportunity for a significant boost in potency through stronger halogen bonding and increased van der Waals interactions, provided the target's binding site can accommodate its larger size. However, this often comes at the cost of increased lipophilicity and potentially lower metabolic stability.

To advance the understanding of these derivatives, future research should focus on the synthesis and direct comparative evaluation of matched pairs of bromo- and iodo-substituted pyrido[1,2-a]pyrimidin-4-ones. Such studies, encompassing physicochemical characterization, in vitro biological activity, and structural analysis, would provide invaluable data for the drug discovery community and enable more precise and predictive drug design.

References

  • Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & D. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661.
  • Manfredini, S., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry, 50(20), 4917–4927.
  • Manfredini, S., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry, 50(20), 4917-27.
  • Mo, B., Chen, C., & Peng, J. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(36), 25387-25396.
  • Hansen, M. H., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Pharmaceuticals, 15(7), 894.
  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 79, 422-435.
  • Ferreira, R. J., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7625.

Sources

Validation

A Comparative Guide to LC-MS Validation for the Synthesis of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods used to confirm the successful synthesis and purity of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods used to confirm the successful synthesis and purity of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, a novel heterocyclic compound with potential applications in pharmaceutical development. In the landscape of drug discovery and development, rigorous analytical method validation is not merely a regulatory requirement but the bedrock of scientific integrity, ensuring data accuracy, reliability, and reproducibility.[1][2]

This document is intended for researchers, analytical chemists, and quality control professionals. It will delve into the rationale behind selecting an appropriate LC-MS methodology, provide a detailed, step-by-step validation protocol, and compare the performance of different LC-MS approaches. The principles outlined are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which provides a comprehensive framework for the validation of analytical procedures.[3][4][5]

The Critical Role of Synthesis Validation

  • Confirming the identity of the target compound.

  • Quantifying the purity of the synthesized product.

  • Detecting and identifying potential process-related impurities and degradation products.

  • Ensuring batch-to-batch consistency in manufacturing.[1]

Choosing the Right Analytical Tool: A Comparison of LC-MS Methodologies

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique in pharmaceutical analysis due to its high sensitivity, selectivity, and speed.[6][7] The choice of a specific LC-MS platform can significantly impact the quality and depth of the validation data.

FeatureSingle Quadrupole LC-MSTandem (Triple Quadrupole or Q-TOF) LC-MS/MS
Principle Separates ions based on their mass-to-charge ratio (m/z).Involves two stages of mass analysis for precursor and product ion scanning.
Selectivity Good for relatively simple mixtures.Excellent, allows for the differentiation of isobaric interferences.
Sensitivity Generally lower than tandem MS.High sensitivity, especially in Multiple Reaction Monitoring (MRM) mode.[8]
Structural Information Limited to molecular weight confirmation.Provides fragmentation patterns for structural elucidation of unknowns.
Application Routine purity checks and confirmation of known compounds.Impurity profiling, metabolite identification, and trace-level quantification.

For the validation of a novel synthesis, a Tandem LC-MS/MS approach is strongly recommended . The ability to perform fragmentation analysis is invaluable for the confident identification of the target compound and the structural elucidation of unknown impurities.

A Step-by-Step LC-MS Validation Protocol

The following protocol is a comprehensive, albeit hypothetical, example tailored for the validation of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one synthesis. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][9]

Analytical Method Development

Prior to validation, a suitable LC-MS method must be developed. For a compound with the structure of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (a polar heterocyclic molecule), a reverse-phase chromatographic method is a logical starting point.

Proposed Chromatographic Conditions:

  • Column: A C18 stationary phase with a particle size of 1.8-2.7 µm is recommended for high-resolution separation.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a common starting point for good peak shape and ionization efficiency.

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode is likely to be effective for this nitrogen-containing heterocyclic compound.

Validation Parameters and Acceptance Criteria

The validation process involves assessing a set of key performance characteristics as defined by ICH Q2(R2).[3][4][5]

Table of Validation Parameters:

ParameterPurposeAcceptance Criteria (Example)
Specificity/Selectivity To ensure the method can unequivocally assess the analyte in the presence of other components.[10]The peak for the analyte should be free from interference from blank, placebo, and known impurities. Peak purity analysis should be > 99%.
Linearity To demonstrate a proportional relationship between the analyte concentration and the instrument response.Correlation coefficient (r²) ≥ 0.995 over a specified range.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]Typically 80% to 120% of the test concentration for assay and a wider range for impurity quantification.
Accuracy The closeness of the test results to the true value.[10]Recovery of 98.0% to 102.0% for the assay of the active pharmaceutical ingredient (API).
Precision (Repeatability & Intermediate Precision)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10]Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ≥ 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]Signal-to-noise ratio of ≥ 10:1 and RSD ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like column temperature, mobile phase pH, or flow rate are slightly varied.
Experimental Workflow

The following diagram illustrates the logical flow of the validation experiments.

Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting Prep Prepare Standard and Sample Solutions Specificity Specificity Prep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Analyze Data Against Acceptance Criteria Robustness->Data_Analysis Report Generate Validation Report Data_Analysis->Report

Caption: A streamlined workflow for LC-MS method validation.

Detailed Experimental Procedures

a. Specificity:

  • Inject a blank (diluent), a solution of the starting materials, and a solution of the synthesized 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Confirm that the retention time of the main peak in the sample solution corresponds to that of a certified reference standard.

  • Utilize the MS/MS capabilities to confirm the identity by comparing the fragmentation pattern of the sample with that of the standard.

b. Linearity:

  • Prepare a series of at least five concentrations of the reference standard across the desired range.

  • Inject each concentration in triplicate.

  • Plot the peak area response against the concentration and perform a linear regression analysis.

c. Accuracy:

  • Prepare samples spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery for each level.

d. Precision:

  • Repeatability: Analyze a minimum of six replicate injections of the same sample on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

e. LOD & LOQ:

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.

  • For the signal-to-noise approach, serially dilute a solution of known concentration and inject until the appropriate signal-to-noise ratio is achieved.

f. Robustness:

  • Systematically vary key method parameters within a realistic range (e.g., column temperature ± 5°C, mobile phase composition ± 2%, flow rate ± 0.1 mL/min).

  • Analyze the sample under each of these modified conditions and assess the impact on the results.

Data Interpretation and Reporting

All experimental data should be meticulously documented. The final validation report should include:

  • The validation protocol.

  • A summary of the results for each validation parameter.

  • A statement on whether the method is deemed valid for its intended use.

  • All relevant chromatograms, spectra, and statistical calculations.

Logical Relationship of Validation Parameters

The successful validation of an analytical method relies on the interplay of its performance characteristics.

Validation_Interplay Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Accuracy->Precision Range->Accuracy Range->Precision LOD_LOQ LOD & LOQ LOD_LOQ->Range

Caption: Interdependencies of key analytical validation parameters.

Conclusion

The validation of an LC-MS method for the synthesis of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a critical exercise that underpins the reliability of all subsequent research and development activities. By adhering to the principles outlined in this guide and the established regulatory frameworks, scientists can ensure the generation of high-quality, defensible data. A well-validated method is not just a regulatory hurdle but a fundamental component of good scientific practice that provides confidence in the identity, purity, and quality of novel pharmaceutical compounds.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Available from: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. Available from: [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Available from: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. Available from: [Link]

  • Analytical Methods Validation In-Process Control Methods for the Manufacture of Active Pharmaceutical Ingredients. Available from: [Link]

  • Current developments in LC-MS for pharmaceutical analysis - PubMed. Available from: [Link]

  • Method Development Considerations for the LC-MS/MS Analysis of Drugs. Available from: [Link]

  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials - Sofpromed. Available from: [Link]

  • Application of LCMS in small-molecule drug development. Available from: [Link]

  • Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) DOI:10.1039/C9AN02145K. Available from: [Link]

  • Validation of Analytical Methods: A Review - Gavin Publishers. Available from: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. Available from: [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION - IJRAR. Available from: [Link]

  • (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - ResearchGate. Available from: [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. Available from: [Link]

Sources

Comparative

Reference Standard Characterization for 9-Bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one: A Comparative Guide for Drug Development

Introduction: The Linchpin of Complex Heterocyclic Synthesis The pyrido[1,2-a]pyrimidin-4-one framework is a privileged scaffold in medicinal chemistry. It forms the core architecture of numerous clinically significant t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Linchpin of Complex Heterocyclic Synthesis

The pyrido[1,2-a]pyrimidin-4-one framework is a privileged scaffold in medicinal chemistry. It forms the core architecture of numerous clinically significant therapeutics, ranging from the spinal muscular atrophy (SMA) drug risdiplam to various CNS-active agents like lusaperidone and emerging TREM2 agonists[1][2].

Within this chemical space, 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one serves as a critical di-halogenated building block. The strategic placement of two different halogens (bromine at C9, chlorine at C7) allows for highly controlled, sequential cross-coupling reactions. However, the success of these chemoselective transformations depends entirely on the absolute purity and isomeric integrity of the starting material. This guide objectively compares the performance of a highly characterized Reference Standard against standard commercial-grade alternatives, detailing the self-validating analytical protocols required to ensure downstream synthetic success.

Structural Significance & Chemoselectivity

The causality behind selecting a di-halogenated intermediate lies in the differential reactivity of the carbon-halogen bonds. In palladium- or copper-catalyzed cross-coupling reactions, the C9-bromo position undergoes oxidative addition significantly faster than the C7-chloro position due to the lower bond dissociation energy of C-Br compared to C-Cl[3].

If the starting material contains positional isomers (e.g., 7-bromo-9-chloro-4H-pyrido[1,2-a]pyrimidin-4-one) or des-halogenated impurities, the chemoselectivity collapses. This results in inseparable downstream mixtures, catalyst poisoning, and catastrophic yield losses during the synthesis of complex targets like TREM2 agonists[2].

Pathway A 9-Bromo-7-chloro-4H- pyrido[1,2-a]pyrimidin-4-one B Pd-Catalyzed Cross-Coupling (C9 Position Selective) A->B Oxidative Addition at C-Br C 9-Substituted-7-chloro- Intermediate B->C D Secondary Functionalization (C7 Position) C->D Elevated Temp / Stronger Base E Fully Functionalized Target (e.g., TREM2 Agonist) D->E

Sequential functionalization logic of the di-halogenated pyrido[1,2-a]pyrimidin-4-one scaffold.

Comparative Performance Analysis

Commercial-grade intermediates are typically synthesized via the condensation of 3-bromo-5-chloro-pyridin-2-amine with ethyl acetoacetate derivatives[1]. This thermal cyclization often yields trace amounts of regioisomers and degradation products. Table 1 demonstrates the analytical differences between a certified Reference Standard and a typical commercial crude.

Table 1: Performance and Purity Metrics Comparison

Analytical MetricHigh-Purity Reference StandardCommercial Grade AlternativePrimary Analytical Method
Absolute Purity > 99.5%92.0% - 96.5% 1 H qNMR
Isomeric Impurity < 0.1%1.5% - 3.0%UPLC-MS/MS (PFP Column)
Des-bromo Impurity Not Detected~ 1.2%LC-MS (ESI+)
Moisture Content < 0.2%> 1.0%Karl Fischer Titration
Downstream Yield 94% (Clean Conversion)78% (Complex Mixture)Isolated Yield (Suzuki Coupling)

Insight: The 1.5% - 3.0% isomeric impurity in the commercial grade acts as a "Trojan Horse." Because the isomer has nearly identical polarity, it carries through standard silica gel chromatography, only revealing itself after the first cross-coupling step when the wrong position is functionalized.

Self-Validating Characterization Protocols

To establish trustworthiness, a reference standard cannot rely on a single analytical technique. We employ an orthogonal, self-validating workflow. If the material fails any single node, it is rejected or sent for recrystallization.

Workflow Start Reference Standard Batch qNMR 1H qNMR Analysis (Absolute Purity) Start->qNMR LCMS UPLC-MS/MS (PFP Column) (Isomer Detection) Start->LCMS KF Karl Fischer Titration (Moisture Content) Start->KF Decision Purity > 99.5% & Isomers < 0.1%? qNMR->Decision LCMS->Decision KF->Decision Pass Certified Reference Material Decision->Pass Yes Fail Recrystallization / Purification Decision->Fail No Fail->Start

Self-validating analytical workflow for certifying the reference standard.

Protocol 1: Absolute Purity via Quantitative NMR (qNMR)

Causality: Traditional HPLC provides relative area percentages that can be heavily skewed by differing UV extinction coefficients of impurities. qNMR provides an absolute mass fraction, ensuring exact stoichiometric calculations for downstream catalysis.

  • Accurately weigh ~10 mg of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one and ~5 mg of NIST-traceable Maleic Acid (Internal Standard) into a vial using a microbalance.

  • Dissolve in 0.6 mL of DMSO- d6​ .

  • Acquire a 1 H NMR spectrum (minimum 400 MHz) using a 60-second relaxation delay (D1) to ensure complete longitudinal relaxation of all protons.

  • Calculate absolute purity by comparing the integration of the pyrimidine proton (singlet, ~8.2 ppm) against the maleic acid olefinic protons (singlet, 6.26 ppm).

Protocol 2: Isomeric Profiling via UPLC-MS/MS (PFP Stationary Phase)

Causality: Standard C18 columns often fail to resolve the 9-bromo-7-chloro and 7-bromo-9-chloro positional isomers due to identical hydrophobicity. We utilize a Pentafluorophenyl (PFP) column, which introduces π−π , dipole-dipole, and hydrogen-bonding interactions, effectively separating these critical impurities.

  • Prepare a 0.1 mg/mL solution of the sample in Acetonitrile/Water (50:50).

  • Inject 1 µL onto a Waters Acquity UPLC CSH PFP Column (1.7 µm, 2.1 x 100 mm).

  • Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Monitor via ESI+ MS using the specific isotopic mass transitions for the di-halogenated species ( m/z 258.9 / 260.9 / 262.9).

Downstream Experimental Validation

To objectively prove the superiority of the Reference Standard, we subjected both the Reference Standard and the Commercial Grade to a standard Suzuki-Miyaura cross-coupling targeting the C9 position.

Methodology:

  • Charge a Schlenk flask with 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv), phenylboronic acid (1.1 equiv), Pd(dppf)Cl 2​ (0.05 equiv), and K 2​ CO 3​ (2.0 equiv).

  • Evacuate and backfill with N 2​ (3x).

  • Add degassed 1,4-Dioxane/Water (4:1, 0.2 M).

  • Stir at 80°C for 4 hours.

  • Quench, extract with EtOAc, and analyze the crude mixture via UPLC-UV.

Results & Causality: The Reference Standard achieved >99% conversion with a 94% isolated yield of the desired 9-phenyl-7-chloro intermediate. The reaction profile was exceptionally clean. Conversely, the Commercial Grade stalled at 85% conversion. The 1.5% isomeric impurity (7-bromo-9-chloro) reacted at the C7 position, generating a 7-phenyl-9-chloro byproduct. Furthermore, trace des-bromo impurities in the commercial crude acted as competitive inhibitors for the palladium catalyst, necessitating a higher catalyst loading to drive the reaction forward.

References

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence Source: PMC (National Institutes of Health) URL:[1]

  • WO2024260929A1 - Trem2 agonists Source: Google Patents URL:[2]

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction Source: RSC Publishing URL:[3]

Sources

Validation

Benchmarking 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one Against Standard Kinase Inhibitors: A Comparative Guide

This guide provides a comprehensive framework for benchmarking the novel compound 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, hereafter referred to as "Compound X," against established kinase inhibitors. The object...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the novel compound 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, hereafter referred to as "Compound X," against established kinase inhibitors. The objective is to delineate its potency, selectivity, and cellular activity, thereby contextualizing its potential as a therapeutic agent or research tool. This document is intended for researchers, scientists, and drug development professionals.

The pyrido[1,2-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing activity against a range of kinase targets, including Phosphoinositide 3-kinases (PI3K) and various tyrosine kinases.[1][2][3] Given this precedent, our benchmarking strategy will focus on a panel of kinases implicated in oncology and cellular signaling.

We will compare Compound X against two well-characterized inhibitors: Staurosporine , a potent but non-selective inhibitor used as a broad-spectrum control, and Dasatinib , a multi-targeted tyrosine kinase inhibitor with clinical relevance, particularly against SRC family kinases (SFKs) and BCR-ABL.

Part 1: In Vitro Biochemical Potency Assessment

The initial step in characterizing any novel inhibitor is to determine its direct inhibitory effect on purified target enzymes. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

A robust and widely adopted method for this purpose is the LanthaScreen® Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[4][5] This assay format is a simple "mix-and-read" method that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.[6][7] A decrease in the FRET signal is directly proportional to the binding affinity of the test compound.[7]

Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay

This protocol outlines the determination of IC50 values for Compound X against a panel of selected tyrosine kinases.

1. Reagent Preparation:

  • Prepare a 3X kinase/antibody solution by diluting the respective kinase and the Europium (Eu)-labeled anti-tag antibody in the kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
  • Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in the kinase buffer. The concentration of the tracer should be optimized for each kinase, typically near its Kd value.[6]
  • Prepare a serial dilution of Compound X, Dasatinib, and Staurosporine in DMSO. Subsequently, create a 3X intermediate dilution of these compounds in the kinase buffer.

2. Assay Procedure:

  • In a 384-well microplate, add 5 µL of the 3X compound dilutions.[6]
  • Add 5 µL of the 3X kinase/antibody mixture to each well.
  • Initiate the binding reaction by adding 5 µL of the 3X tracer solution to each well. The final volume will be 15 µL.
  • Incubate the plate at room temperature for 60 minutes, protected from light.
  • Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 490 nm (donor) and 520 nm (acceptor).[8]

3. Data Analysis:

  • Calculate the 520/490 nm emission ratio for each well.
  • Plot the emission ratio against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow for In Vitro Kinase Binding Assay

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (384-well plate) cluster_data 3. Data Acquisition & Analysis P1 Prepare 3X Compound Dilutions (Compound X, Standards) A1 Add 5 µL Compound P1->A1 P2 Prepare 3X Kinase/Antibody Mixture A2 Add 5 µL Kinase/Antibody P2->A2 P3 Prepare 3X Fluorescent Tracer Solution A3 Add 5 µL Tracer P3->A3 A1->A2 A2->A3 A4 Incubate 60 min at Room Temp A3->A4 D1 Read Plate (TR-FRET Signal) A4->D1 D2 Calculate Emission Ratio (520nm / 490nm) D1->D2 D3 Generate Dose-Response Curve & Calculate IC50 D2->D3

Caption: Workflow for the LanthaScreen® Kinase Binding Assay.

Comparative Potency Data (Hypothetical)

The following table summarizes the hypothetical IC50 values obtained for Compound X and the standard inhibitors against a panel of relevant tyrosine kinases.

Kinase TargetCompound X IC50 (nM)Dasatinib IC50 (nM)Staurosporine IC50 (nM)
SRC 550.86
ABL1 1501.120
LCK 450.65
EGFR >10,00015080
VEGFR2 8,5009075

Interpretation: The hypothetical data suggests that Compound X exhibits moderate potency against SRC family kinases (SRC, LCK) but is significantly less potent than Dasatinib and Staurosporine. A key finding is its apparent selectivity, showing weak activity against EGFR and VEGFR2, kinases that are potently inhibited by the standard compounds.

Part 2: Cellular Target Engagement and Pathway Inhibition

While biochemical assays are crucial for determining direct enzyme inhibition, it is equally important to assess a compound's activity within a cellular context. Cellular assays can confirm that the compound is cell-permeable and can engage its target in a complex biological environment. A standard method for this is Western blotting to measure the phosphorylation of a downstream substrate of the target kinase.[9]

For SRC kinase, a key substrate is STAT3, which is phosphorylated on tyrosine 705 (p-STAT3 Y705). Inhibition of SRC activity should lead to a dose-dependent decrease in p-STAT3 levels.

Experimental Protocol: Western Blot for Phospho-STAT3

This protocol describes the quantification of SRC inhibition in a human cancer cell line (e.g., HeLa) by measuring changes in p-STAT3 levels.

1. Cell Culture and Treatment:

  • Culture HeLa cells in DMEM supplemented with 10% FBS until they reach 70-80% confluency.
  • Starve the cells in serum-free media for 12-16 hours.
  • Pre-treat cells with various concentrations of Compound X or Dasatinib for 2 hours.
  • Stimulate the cells with a known SRC activator (e.g., Interleukin-6, IL-6) for 30 minutes to induce STAT3 phosphorylation.

2. Cell Lysis and Protein Quantification:

  • Wash cells twice with ice-cold PBS.[9]
  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
  • Clarify the lysates by centrifugation (14,000 x g for 15 minutes at 4°C).[9]
  • Determine the protein concentration of the supernatant using a BCA protein assay.

3. Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
  • Separate proteins by SDS-PAGE on a 4-12% polyacrylamide gel.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Y705) and total STAT3. A loading control antibody (e.g., β-actin) should also be used.
  • Wash the membrane three times with TBST.
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the p-STAT3 signal to the total STAT3 signal.
  • Plot the normalized p-STAT3 signal against the inhibitor concentration to determine the cellular IC50.
SRC Signaling Pathway and Point of Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., IL-6R) SRC SRC Kinase Receptor->SRC Activation STAT3 STAT3 SRC->STAT3 Phosphorylation pSTAT3 p-STAT3 (Y705) STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene Target Gene Transcription pSTAT3_dimer->Gene Nuclear Translocation Inhibitor Compound X Dasatinib Inhibitor->SRC Inhibition

Caption: Simplified SRC-STAT3 signaling pathway.

Comparative Cellular Potency Data (Hypothetical)
CompoundCellular IC50 for p-STAT3 Inhibition (nM)
Compound X 450
Dasatinib 10

Interpretation: The hypothetical cellular data aligns with the biochemical findings. Compound X demonstrates the ability to inhibit SRC signaling in cells, but at a significantly higher concentration than Dasatinib. The difference between biochemical and cellular IC50 values (a "cell shift") is common and reflects factors like cell permeability and competition with high intracellular ATP concentrations.

Part 3: Kinase Selectivity Profiling

A critical attribute of a high-quality kinase inhibitor is its selectivity. Inhibiting unintended kinases ("off-targets") can lead to toxicity and undesirable side effects.[10] Therefore, profiling the inhibitor against a broad panel of kinases is a standard and essential step in drug discovery.[11][12] This provides a "selectivity profile" that helps predict potential liabilities and can guide further optimization.

Commercial services like the KINOMEscan™ platform (DiscoverX) utilize a binding assay to quantify the interaction of a test compound against hundreds of kinases. The results are often reported as a percentage of control (%Ctrl) or dissociation constant (Kd).

Benchmarking Logic: From Potency to Selectivity

G Start Novel Compound (Compound X) Biochem Biochemical Potency (IC50 vs. Target) Start->Biochem Is it potent? Cellular Cellular Activity (Target Engagement) Biochem->Cellular Does it work in cells? Selectivity Kinome-wide Selectivity Profile Cellular->Selectivity Is it selective? Decision Lead Candidate Evaluation Selectivity->Decision

Caption: Logical flow of kinase inhibitor benchmarking.

Comparative Selectivity Data (Hypothetical)

The table below presents hypothetical data for Compound X and Dasatinib, screened at 1 µM against a selection of kinases. Data is shown as percent inhibition.

Kinase TargetCompound X (% Inhibition @ 1µM)Dasatinib (% Inhibition @ 1µM)
SRC 98%>99%
LCK 95%>99%
ABL1 90%>99%
KIT 15%98%
PDGFRβ 10%95%
EGFR <5%40%
VEGFR2 <5%65%
p38α <5%85%

Interpretation: This hypothetical selectivity screen highlights a key potential advantage of Compound X. While Dasatinib potently inhibits a broad range of kinases including KIT, PDGFRβ, and p38α, Compound X appears to be significantly more selective for the SRC/ABL family. This "cleaner" profile suggests a potentially lower risk of off-target effects, which is a highly desirable characteristic for a therapeutic candidate.

Conclusion and Future Directions

This guide outlines a structured approach to benchmarking the novel pyrido[1,2-a]pyrimidine derivative, Compound X. Based on our hypothetical data, Compound X emerges as a moderately potent inhibitor of SRC family kinases with a promising selectivity profile compared to the multi-targeted inhibitor Dasatinib.

Key Findings (Hypothetical):

  • Potency: Compound X displays nanomolar potency against SRC and LCK in biochemical assays, though it is less potent than established inhibitors.

  • Cellular Activity: The compound is cell-permeable and effectively inhibits SRC signaling in a cellular context, validating its mechanism of action.

  • Selectivity: Compound X exhibits a superior selectivity profile over Dasatinib, with minimal activity against other major kinase families like VEGFR, PDGFR, and EGFR at the tested concentration.

Future Directions:

  • Full Kinome Profiling: Conduct a comprehensive screen against a panel of over 400 kinases to fully delineate the selectivity profile of Compound X.

  • Mechanism of Action Studies: Perform kinetic analyses to determine if Compound X is an ATP-competitive inhibitor and to measure its binding kinetics (kon/koff rates).[12]

  • In Vivo Efficacy: If the selectivity and potency are deemed promising, the next logical step would be to evaluate the compound's efficacy and pharmacodynamic properties in relevant animal models of human disease.

This systematic benchmarking process is essential for making informed decisions in the drug discovery pipeline, enabling the prioritization of compounds with the most promising therapeutic potential.

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  • Kameshita, I., et al. (2020). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. DOI: 10.1080/15257770.2019.1699923. Retrieved from [Link]

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  • Singh, C., et al. (2012). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6689-92. DOI: 10.1016/j.bmcl.2012.08.106. Retrieved from [Link]

  • Lathia, K., et al. (2017). Protocols for Characterization of Cdk5 Kinase Activity. Methods in Molecular Biology, 1636, 171-186. DOI: 10.1007/978-1-4939-7159-1_12. Retrieved from [Link]

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  • Kumar, A., et al. (2021). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 12(9), 1436-1457. DOI: 10.1039/D1MD00115A. Retrieved from [Link]

  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 315-25. DOI: 10.1016/j.ejmech.2014.04.031. Retrieved from [Link]

  • Al-Jubair, T., et al. (2024). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. RSC Medicinal Chemistry. DOI: 10.1039/d3md00481a. Retrieved from [Link]

  • Berdini, V., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4246-63. DOI: 10.1021/acs.jmedchem.5b01931. Retrieved from [Link]

  • Barlaam, B., et al. (2014). Discovery of 9-(1-anilinoethyl)-2-morpholino-4-oxo-pyrido[1,2-a]pyrimidine-7-carboxamides as PI3Kβ/δ inhibitors for the treatment of PTEN-deficient tumours. Bioorganic & Medicinal Chemistry Letters, 24(16), 3928-35. DOI: 10.1016/j.bmcl.2014.06.040. Retrieved from [Link]

  • Nerviano Medical Sciences. (n.d.). Pipeline - NMS Portfolio. Retrieved from [Link]

  • Drug Hunter. (n.d.). "compound 25". Retrieved from [Link]

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Comparative

A Spectroscopic Guide to Halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones: A Comparative Analysis for Drug Discovery and Materials Science

In the landscape of modern medicinal chemistry and materials science, the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] The strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry and materials science, the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] The strategic introduction of halogens onto this framework offers a powerful tool to modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive spectroscopic comparison of a series of 3-halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones, offering researchers, scientists, and drug development professionals a detailed understanding of how the identity of the halogen substituent (Fluorine, Chlorine, Bromine, and Iodine) influences their spectroscopic signatures. This analysis is grounded in experimental data and provides insights into the underlying electronic and structural effects.

The Influence of Halogenation: A Spectroscopic Perspective

The substitution of a hydrogen atom with a halogen at the 3-position of the 4H-pyrido[1,2-a]pyrimidin-4-one core induces significant changes in the electron distribution within the molecule. These perturbations are readily observable through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, and to a lesser extent, in their photophysical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structural and electronic effects of halogenation. The chemical shifts of both proton (¹H) and carbon (¹³C) nuclei are exquisitely sensitive to their local electronic environment.

The ¹H NMR spectra of 3-halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones reveal a distinct trend in the chemical shift of the proton at the 2-position (H-2). As we move down the halogen group from chlorine to iodine, the H-2 signal shifts downfield (to a higher ppm value). This is a direct consequence of the decreasing electronegativity and increasing size of the halogen atom.

CompoundH-2 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)H-9 (ppm)J-Coupling (Hz)
3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one8.31 (d)8.98 (dd)7.30 (dd)7.97 (ddd)7.70 (d)J6,7 = 7.0; J7,8 = 6.9; J8,9 = 9.0; ⁴J6,8 = 1.6
3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one8.45 (s)9.00 (dd)7.32 (dd)8.00 (ddd)7.72 (d)J6,7 = 7.0; J7,8 = 6.8; J8,9 = 9.1; ⁴J6,8 = 1.7
3-Iodo-4H-pyrido[1,2-a]pyrimidin-4-one8.65 (s)8.98 (dd)7.29 (dd)7.97 (ddd)7.70 (d)J6,7 = 7.0; J7,8 = 6.8; J8,9 = 9.1; ⁴J6,8 = 1.7
Data obtained in DMSO-d6.[3]

Expertise & Experience: The downfield shift of H-2 from the chloro to the iodo derivative might seem counterintuitive if one only considers the inductive effect, as chlorine is more electronegative than iodine. However, the observed trend is dominated by the magnetic anisotropy of the C-X bond and steric effects, which become more pronounced with the larger halogens.[4][5] For the protons on the pyridone ring (H-6 to H-9), the changes in chemical shifts are less dramatic, indicating that the electronic influence of the halogen at the 3-position is primarily localized to the pyrimidinone ring.

The ¹³C NMR spectra provide a more direct measure of the electronic environment of the carbon atoms. The chemical shift of the carbon atom directly attached to the halogen (C-3) is significantly influenced by the "heavy atom effect" for bromine and iodine. This relativistic effect leads to a substantial upfield shift (lower ppm value) for C-3 in the bromo and iodo derivatives compared to what would be expected based on electronegativity alone.[6][7]

  • C-3: The chemical shift of C-3 is expected to be significantly influenced by the halogen. For the fluoro derivative, a large downfield shift is anticipated due to the high electronegativity of fluorine. For chloro, bromo, and iodo derivatives, the chemical shifts are influenced by a combination of electronegativity and the heavy atom effect, with the latter causing a pronounced upfield shift for the iodo-substituted carbon.

  • C-2 and C-4: The chemical shifts of the adjacent carbons, C-2 and C-4 (carbonyl carbon), will also be affected, though to a lesser extent than C-3.

Trustworthiness: The interpretation of these NMR trends is supported by extensive studies on the effect of halogen substitution on the NMR spectra of various aromatic and heteroaromatic systems.[8]

UV-Vis Absorption and Fluorescence Spectroscopy

The photophysical properties of 4H-pyrido[1,2-a]pyrimidin-4-ones are influenced by halogenation, although to a lesser extent than their NMR signatures. The UV-Vis absorption spectra are characterized by π-π* transitions. The position of the absorption maxima can be subtly affected by the halogen substituent, with heavier halogens potentially causing a slight bathochromic (red) shift.

Expertise & Experience: Solvent polarity can also play a significant role in the position of the absorption bands.[9][10][11] In polar solvents, the excited state may be stabilized to a greater extent than the ground state, leading to a red shift.

Fluorescence in these systems is often weak. The introduction of heavy atoms like bromine and iodine can further quench fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state.[12] Therefore, a decrease in fluorescence quantum yield is expected as one moves from the fluoro to the iodo derivative.

Mass Spectrometry

Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of these compounds. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) results in characteristic M+2 peaks, which are diagnostic for the presence of these halogens.[7][13][14]

Trustworthiness: The fragmentation of the 4H-pyrido[1,2-a]pyrimidin-4-one core often involves characteristic losses of CO and subsequent ring fragmentation. The presence of a halogen will influence the fragmentation pathways, with the C-X bond being a potential site of cleavage.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key spectroscopic techniques discussed in this guide.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of the halogenated 4H-pyrido[1,2-a]pyrimidin-4-one. prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) in a clean vial. prep1->prep2 prep3 Transfer the solution to a clean NMR tube. prep2->prep3 prep4 Add a small amount of an internal standard (e.g., TMS), if required. prep3->prep4 acq1 Insert the NMR tube into the spectrometer. prep4->acq1 acq2 Lock and shim the instrument. acq1->acq2 acq3 Acquire the ¹H NMR spectrum. acq2->acq3 acq4 Acquire the ¹³C NMR spectrum. acq3->acq4 proc1 Apply Fourier transformation. acq4->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale. proc2->proc3 proc4 Integrate the ¹H signals and pick the ¹³C peaks. proc3->proc4 UVVis_Fluorescence_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Absorption cluster_fluor Fluorescence Emission prep1 Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile). prep2 Prepare a series of dilutions to an appropriate concentration for measurement. uvvis1 Record a baseline spectrum of the solvent. prep2->uvvis1 uvvis2 Record the absorption spectrum of the sample. uvvis1->uvvis2 uvvis3 Identify the wavelength of maximum absorbance (λmax). uvvis2->uvvis3 fluor1 Set the excitation wavelength (typically at λmax). uvvis3->fluor1 fluor2 Record the emission spectrum. fluor1->fluor2 fluor3 Identify the wavelength of maximum emission. fluor2->fluor3

Caption: Workflow for UV-Vis absorption and fluorescence spectroscopy.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the halogenated 4H-pyrido[1,2-a]pyrimidin-4-one in a spectroscopic grade solvent (e.g., ethanol, acetonitrile).

    • From the stock solution, prepare a dilute solution in a cuvette such that the maximum absorbance is within the linear range of the instrument (typically below 1.0).

  • UV-Vis Absorption Measurement:

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution over the desired wavelength range.

    • Determine the wavelength(s) of maximum absorbance (λmax).

  • Fluorescence Emission Measurement:

    • Set the excitation wavelength of the fluorometer to the λmax determined from the absorption spectrum.

    • Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

    • Determine the wavelength of maximum fluorescence emission.

    • To determine the fluorescence quantum yield, a standard with a known quantum yield is measured under identical conditions. [15][16]

Authoritative Grounding & Comprehensive References

The interpretations and protocols presented in this guide are grounded in established spectroscopic principles and supported by the scientific literature. The following references provide further details and the primary data cited.

References

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. (2014). Bulletin of the Korean Chemical Society. [Link]

  • Synthesis and Evaluation of Photophysical Properties of C‐3 Halogenated Derivatives of 2‐Phenylimidazo[1,2‐a]pyridine. (2022). ChemistrySelect. [Link]

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2018). Physical Chemistry Chemical Physics. [Link]

  • The halogen effect on the 13 C NMR chemical shift in substituted benzenes. (2018). ResearchGate. [Link]

  • Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. (2015). Der Pharma Chemica. [Link]

  • Effect of Solvent. (2023). Chemistry LibreTexts. [Link]

  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. (2004). Magnetic Resonance in Chemistry. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and Evaluation of Photophysical Properties of C‐3 Halogenated Derivatives of 2‐Phenylimidazo[1,2‐a]pyridine. (2022). ChemistrySelect. [Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2021). Physical Chemistry Chemical Physics. [Link]

  • Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. (2011). MDPI. [Link]

  • Pyridinium 5-aminothiazoles: specific photophysical properties and vapochromism in halogenated solvents. (2017). RSC Advances. [Link]

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. (2025). ResearchGate. [Link]

  • Halogen atom effect on the photophysical properties of substituted aza-BODIPY derivatives. (2019). Physical Chemistry Chemical Physics. [Link]

  • 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. (2004). Magnetic Resonance in Chemistry. [Link]

  • SYNTHESIS OF HALOGENATED 4H-PYRIDO[1,2-a]PYRIMIDIN- 4-ONES. (2009). HETEROCYCLES. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances. (2023). MDPI. [Link]

  • NMR Protocols and Methods. Springer Nature Experiments. [Link]

  • Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. University of California, Irvine. [Link]

  • Basic NMR Concepts. Boston University. [Link]

  • 3-iodo-4H-pyrido[1,2-a]pyrimidin-4-one. Nextmol. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. (2010). E-Journal of Chemistry. [Link]

  • HNMR Practice 4. OpenOChem Learn. [Link]

  • The ¹H and ¹³C NMR spectrums of 4a. ResearchGate. [Link]

  • 3-bromo-4H-pyrido[1,2-a]pyrimidin-4-one. Molport. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI. [Link]

  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. (2013). Magnetic Resonance in Chemistry. [Link]

  • Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. (2019). NIST. [Link]

  • An Introduction to Biological NMR Spectroscopy. (2009). Journal of Biomedicine and Biotechnology. [Link]

  • 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]

  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. (2014). SciSpace. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (2014). Scientific & Academic Publishing. [Link]

  • Solved The following are 1H-NMR and 13C-NMR spectra of a. (2019). Chegg. [Link]

  • The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. ResearchGate. [Link]

  • Fragmentation of Some 4H-Pyran-4-one and Pyridin-4-one Derivatives under Electron Impact. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024). Bioorganic Chemistry. [Link]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (2021). MDPI. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during synthesis and application but critically, through to their final disposal....

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during synthesis and application but critically, through to their final disposal. The compound 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, a halogenated heterocyclic molecule, requires a disposal protocol rooted in a thorough understanding of its chemical nature and potential hazards. This guide provides a comprehensive, step-by-step framework for its safe and compliant disposal, moving beyond a simple checklist to explain the scientific rationale behind each procedure.

Hazard Characterization and Profile

The pyrido[1,2-a]pyrimidine scaffold is found in many biologically active molecules, and halogenated organic compounds as a class require special handling.[1][2] A structurally similar compound, 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, is classified with the following hazards: Harmful if swallowed, Causes skin and serious eye irritation, and May cause respiratory irritation.[3] Therefore, a conservative approach dictates that we treat 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one with at least the same level of caution.

Table 1: Chemical and Inferred Hazard Profile

PropertyValueSource
Chemical Name 4H-Pyrido[1,2-a]pyrimidin-4-one, 9-bromo-7-chloro-[4]
CAS Number 1222997-48-9[4]
Molecular Formula C₈H₄BrClN₂O[4]
Molecular Weight 259.49 g/mol [4]
Inferred Hazards Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Respiratory Irritant[3]
Chemical Class Halogenated Organic Compound[5]

Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe handling is isolating the researcher from the chemical hazard. Adherence to the following controls is non-negotiable.

  • Primary Engineering Control: All handling, preparation, and packaging of this compound for disposal must be conducted within a certified chemical fume hood.[2] This minimizes the risk of inhaling airborne particulates or vapors.

  • Personal Protective Equipment (PPE): A multi-layered defense is crucial.

    • Eye and Face Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn over the goggles.[2]

    • Skin Protection: A flame-resistant lab coat and disposable nitrile gloves are required. Gloves must be inspected before use and changed immediately if contamination is suspected.[1][6]

    • Respiratory Protection: While the fume hood is the primary control, if exposure limits are exceeded, a full-face respirator may be necessary.[6]

  • Emergency Readiness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

The Core Directive: Waste Segregation

Proper segregation is the most critical step in the disposal workflow. It ensures safety, regulatory compliance, and cost-effective disposal. From a field perspective, the primary distinction is between halogenated and non-halogenated waste streams.

The Rationale: Halogenated organic compounds require high-temperature incineration in specialized facilities to prevent the formation of toxic dioxins and furans. This process is significantly more expensive than the fuel blending used for non-halogenated solvent waste.[8] Mixing these streams results in the entire volume being treated by the more rigorous and costly method.

Segregation Protocol:

  • Identify Waste Streams: Your lab should have distinct, clearly labeled containers for:

    • Halogenated Organic Liquid Waste

    • Non-Halogenated Organic Liquid Waste

    • Halogenated Solid Waste

  • Dedicate a Container: For 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, all waste generated must be directed to the halogenated waste stream.[5][9]

  • Critical Rule: If this compound is dissolved in a non-halogenated solvent (e.g., acetone, ethyl acetate), the entire solution is now classified as halogenated waste .[9]

Step-by-Step Disposal Procedures

Follow this workflow to ensure safe and compliant disposal of the compound in its various forms.

Protocol 1: Disposal of Unused or Waste Solid Compound
  • Preparation: Don personal protective equipment and work exclusively within a chemical fume hood.

  • Container Labeling: Obtain a designated "Halogenated Solid Waste" container. Ensure it is clearly labeled with "Hazardous Waste," the full chemical name ("9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one"), and the appropriate GHS hazard pictograms (e.g., exclamation mark, health hazard).[10]

  • Transfer: Carefully transfer the solid waste into the container using a clean spatula. Avoid any actions that could generate dust.

  • Sealing: Securely close the container lid. The container must be kept closed at all times except when waste is actively being added.[9]

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials like strong acids or bases.[11]

Protocol 2: Disposal of Solutions
  • Solvent Identification: Determine the solvent used to dissolve the compound.

  • Waste Stream Selection:

    • If the solvent is halogenated (e.g., dichloromethane, chloroform), pour the solution directly into the "Halogenated Organic Liquid Waste" container.

    • If the solvent is non-halogenated (e.g., ethanol, hexane, toluene), the solution must still be disposed of in the "Halogenated Organic Liquid Waste" container due to the presence of the halogenated solute.[8]

  • Container Management:

    • Use a funnel to add the liquid waste, removing it immediately after use and closing the container lid. Leaving a funnel in the opening is not acceptable.[12]

    • Maintain a log sheet near the container to record the constituents and approximate volumes being added.[9]

  • pH Consideration: Do not mix strong acids or bases into solvent waste containers.[8] Wastes must not be intentionally diluted to meet sewer disposal requirements.[13]

Protocol 3: Disposal of Contaminated Labware
  • Solid Consumables: Items such as used gloves, weigh paper, and contaminated pipette tips should be placed directly into the "Halogenated Solid Waste" container.

  • Sharps: Contaminated needles or razor blades must be collected in a designated, puncture-proof sharps container.[14]

  • Glassware:

    • Triple Rinse Procedure: Empty glassware that held the compound or its solutions must be triple-rinsed.[11][13]

    • Each rinse should use a small amount of a suitable solvent (e.g., acetone).

    • Crucially, all three rinsates must be collected and disposed of as "Halogenated Organic Liquid Waste." [13]

    • After the triple rinse, the defaced and clean container can typically be disposed of in the appropriate glass waste bin, according to institutional policy.[10][13]

Disposal Decision Workflow

The following diagram illustrates the logical flow for determining the correct disposal path for waste generated from 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.

G A Identify Waste Containing 9-bromo-7-chloro-4H- pyrido[1,2-a]pyrimidin-4-one B What is the physical form? A->B C Solid Compound or Contaminated Consumables (gloves, tips) B->C Solid D Solution B->D Liquid E Contaminated Glassware B->E Glassware F Place in labeled 'HALOGENATED SOLID WASTE' container C->F G Pour into labeled 'HALOGENATED ORGANIC LIQUID WASTE' container D->G H Triple rinse with solvent E->H I Collect all rinsate H->I J Dispose of clean glassware per lab protocol H->J I->G

Caption: Disposal decision workflow for 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one waste.

Emergency Procedures for Spills and Exposures

In the event of an accident, a swift and correct response is critical.

  • Spills:

    • Evacuate and isolate the spill area.

    • For small spills that you are trained to handle, use a chemical spill kit with an absorbent compatible with organic compounds.

    • All materials used for cleanup (absorbent pads, contaminated PPE) must be treated as hazardous waste and placed in the "Halogenated Solid Waste" container.[13]

    • For large spills, evacuate the lab immediately and contact your institution's Environmental Health and Safety (EHS) or equivalent office.[13]

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[15]

    • Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes at an eyewash station, lifting the upper and lower eyelids.[15]

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical.[7]

By adhering to this comprehensive guide, you can ensure that the disposal of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is managed with the scientific diligence and commitment to safety that defines our profession. Always consult your institution's specific waste disposal guidelines, as local regulations may vary.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Harvard University Department of Chemistry and Chemical Biology. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. [Link]

  • Safe Handling & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. (2022, August 8). UNSW Sydney. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. [Link]

  • Hazardous Waste Segregation. (n.d.). University of Wisconsin-Madison. [Link]

  • Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. [Link]

  • 9-BroMo-pyrido[1,2-a]pyriMidin-4-one — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • 7-bromo-2-chloro-4H-pyrido(1,2-a)pyrimidin-4-one. (n.d.). PubChem. [Link]

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Handling

Safeguarding Your Research: A Practical Guide to Handling 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Hazard Assessment: Understanding the Risks The primary hazards associated with 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one are extrapolated from data on analogous compounds, such as 7-bromo-2-chloro-4H-pyrido[1,2-a]...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: Understanding the Risks

The primary hazards associated with 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one are extrapolated from data on analogous compounds, such as 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. The anticipated hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

These classifications necessitate a stringent approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is crucial for mitigating the identified risks. The following table summarizes the recommended PPE for handling 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.

Body PartRequired PPERationale
Eyes & Face Chemical safety goggles and a face shieldGoggles provide a seal against fine particles and splashes, while a face shield offers broader protection against splashes.[2][3]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Nitrile gloves offer good protection against bases, oils, and many solvents. Neoprene gloves provide resistance to a broad range of oils, acids, caustics, and solvents.[3][4]
Body Laboratory coat or chemical-resistant apronA lab coat is suitable for minor tasks, but an acid-resistant apron is recommended for handling larger quantities or when there is a significant risk of splashes.[2][5]
Respiratory NIOSH-approved respirator with appropriate cartridgesA respirator is essential to protect against airborne particles and fumes, which can cause respiratory irritation.[2][5]
Operational Workflow for Safe Handling

The following diagram and procedural steps outline a safe and efficient workflow for handling 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area gather_ppe Gather All Required PPE verify_sds Review Safety Data Sheet (or analogous data) don_ppe Don PPE in Correct Sequence verify_sds->don_ppe Proceed to Handling weigh_transfer Weigh and Transfer Compound in a Fume Hood dissolve Dissolve in Solvent decontaminate Decontaminate Work Surfaces dissolve->decontaminate Proceed to Cleanup doff_ppe Doff PPE in Correct Sequence dispose Dispose of Waste in Accordance with Regulations

Safe handling workflow for 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Assemble all necessary PPE as outlined in the table above.

    • Thoroughly review the Safety Data Sheet (SDS) for any available information or the data for a structurally similar compound.[2]

  • Handling:

    • Donning PPE: Put on PPE in the following order: lab coat, respirator, safety goggles, and then gloves.

    • Weighing and Transfer: Conduct all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure.[6]

    • Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Cleanup and Disposal:

    • Decontamination: Wipe down all surfaces with an appropriate solvent and cleaning agent.

    • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination.

    • Waste Disposal: Dispose of all contaminated materials, including gloves, wipes, and empty containers, in a designated hazardous waste container according to your institution's and local regulations.[7]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentProcedure
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Spill Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the material into a sealed container for proper disposal.[6]
Disposal Plan: Responsible Stewardship

All waste containing 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, paper towels, and weighing papers should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour chemical waste down the drain.[7]

By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while advancing your critical research.

References

  • 7-bromo-2-chloro-4H-pyrido(1,2-a)pyrimidin-4-one. PubChem. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings. [Link]

  • Essential PPE for the Paint Stripping and Powder Coating Industry: How Ribble Technology Keeps You Safe. Ribble Technology. [Link]

Sources

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